84-B10
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C25H22F3NO5 |
|---|---|
Molekulargewicht |
473.4 g/mol |
IUPAC-Name |
5-[2-(4-methoxyphenoxy)-5-(trifluoromethyl)anilino]-5-oxo-3-phenylpentanoic acid |
InChI |
InChI=1S/C25H22F3NO5/c1-33-19-8-10-20(11-9-19)34-22-12-7-18(25(26,27)28)15-21(22)29-23(30)13-17(14-24(31)32)16-5-3-2-4-6-16/h2-12,15,17H,13-14H2,1H3,(H,29,30)(H,31,32) |
InChI-Schlüssel |
UMUXAMJXLBOQNN-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)OC2=C(C=C(C=C2)C(F)(F)F)NC(=O)CC(CC(=O)O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of 84-B10
For Researchers, Scientists, and Drug Development Professionals
Abstract
84-B10 is a novel, small-molecule 3-phenylglutaric acid derivative demonstrating significant therapeutic potential in preclinical models of acute kidney injury (AKI) and chronic kidney disease (CKD). Its primary mechanism of action involves the dual activities of inhibiting ferroptosis and activating the mitochondrial protease Lon protease 1 (LONP1). By mitigating mitochondrial dysfunction and oxidative stress, this compound protects renal cells from injury, positioning it as a promising candidate for further drug development. This guide provides a comprehensive overview of the molecular mechanisms, experimental validation, and key data associated with this compound.
Core Mechanism of Action: Dual Inhibition of Ferroptosis and Activation of LONP1
This compound exerts its protective effects through a multi-faceted mechanism centered on the preservation of mitochondrial integrity and the prevention of iron-dependent lipid peroxidation, a hallmark of ferroptosis.
Inhibition of Ferroptosis
Ferroptosis is a form of regulated cell death characterized by the iron-dependent accumulation of lipid reactive oxygen species (ROS). This compound has been shown to effectively inhibit ferroptosis induced by agents such as cisplatin (B142131).[1][2] This inhibition is achieved by:
-
Reversing Lipid Peroxidation: this compound treatment reverses the accumulation of lipid peroxides in renal tubular cells.[2]
-
Restoring Key Ferroptosis Suppressors: The compound upregulates the expression of key ferroptosis suppressor proteins, which are often downregulated during cellular stress.[2]
Activation of Lon Protease 1 (LONP1)
LONP1 is an ATP-dependent serine peptidase located in the mitochondrial matrix that plays a crucial role in mitochondrial proteostasis.[3][4] this compound has been identified as a novel activator of LONP1.[3][5][6] The activation of LONP1 by this compound leads to:
-
Enhanced Proteolytic Activity: this compound directly binds to the catalytic domain of LONP1, enhancing its peptidase activity. This has been confirmed by surface plasmon resonance studies, which show a strong binding affinity (KD = 312.5 nM).[5]
-
Degradation of Misfolded Proteins: Activated LONP1 promotes the degradation of misfolded or damaged proteins within the mitochondria, thereby maintaining mitochondrial protein homeostasis.[5]
-
Restoration of Mitochondrial Function: By clearing damaged proteins, this compound helps to restore mitochondrial respiration and fatty acid β-oxidation.[1]
Signaling Pathways
The mechanism of this compound can be visualized as a signaling cascade that originates with the activation of LONP1 and culminates in the suppression of ferroptotic cell death.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Condition | Concentration Range | Result | Reference |
| Cell Viability | TKPT | Cisplatin-induced injury | 5-30 µmol/L | Dose-dependent increase in viability | [1] |
| LONP1 Activation | mPTCs | TGF-β1 stimulation | 5, 10, 20 µM | Increased LONP1 mRNA at 20 µM | [4][6] |
| Inhibition of Ferroptosis | TKPT | Cisplatin-induced injury | 10-100 μM | Dose-dependent inhibition | [1] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Condition | Dosage Range | Administration Route | Key Findings | Reference |
| Mouse | Cisplatin-induced AKI | 5 mg/kg | Not Specified | Protective effect against nephrotoxicity | Not Specified |
| Mouse | UUO, 5/6Nx, UIRI | 0.5-10 mg/kg/day | Not Specified | Attenuation of renal fibrosis | [4][6] |
| Mouse | Aristolochic acid nephropathy | 20 mg/kg | Not Specified | Attenuation of renal dysfunction | [1] |
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments cited in the literature.
In Vivo Cisplatin-Induced Acute Kidney Injury Model
-
Animal Model: Male C57BL/6 mice are typically used.[7]
-
Induction of AKI: A single intraperitoneal injection of cisplatin (20-25 mg/kg) is administered.[8]
-
This compound Treatment: this compound is administered, often prophylactically or therapeutically, at doses ranging from 5 to 20 mg/kg. The exact timing and route of administration should be clearly defined in the specific study protocol.[9]
-
Endpoint Analysis (72 hours post-cisplatin):
-
Blood Chemistry: Blood urea (B33335) nitrogen (BUN) and plasma creatinine (B1669602) levels are measured to assess renal function.[10]
-
Histology: Kidneys are harvested, fixed in formalin, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) and Periodic acid-Schiff (PAS) to evaluate tubular injury, including brush border loss, tubular dilation, and cast formation.[10]
-
Immunohistochemistry: Staining for kidney injury markers such as KIM-1 and NGAL is performed.[10]
-
In Vitro Cell-Based Assays
-
Cell Line: TKPT (mouse proximal tubular epithelial cells) or HK2 (human proximal tubular epithelial cells) are commonly used.[1][6]
-
Cell Culture: Cells are maintained in appropriate media (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics.
-
Treatment:
-
Assays:
-
Cell Viability: Assessed using the Cell Counting Kit-8 (CCK-8) assay.[1]
-
Mitochondrial ROS Detection: Cells are incubated with MitoSOX Red, a fluorescent probe for mitochondrial superoxide, and analyzed by fluorescence microscopy.[1]
-
Western Blotting: Protein expression levels of key markers (e.g., LONP1, HMGCS2, fibrotic markers) are determined.[4][6]
-
Lipid Peroxidation Assay: Cellular lipid peroxidation is quantified using commercially available kits.
-
Conclusion and Future Directions
This compound represents a promising therapeutic candidate with a well-defined mechanism of action targeting mitochondrial dysfunction and ferroptosis in the context of kidney disease. Its ability to activate LONP1 and inhibit ferroptosis provides a strong rationale for its continued development. Future research should focus on optimizing its pharmacokinetic and pharmacodynamic properties, evaluating its long-term safety and efficacy in more complex preclinical models, and ultimately, translating these findings into clinical trials for the treatment of AKI and CKD. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to build upon in their exploration of this compound and related compounds.
References
- 1. Proposed mechanism of this compound in protecting against AAN. AAs preferentially affect tubular epithelial cells, leading to mitochondrial and peroxisomal damage. Treatment with the LONP1 activator this compound safeguards mitochondrial ultrastructure, restores mitochondrial respiration, mitochondrial fatty acid β-oxidation, and mitigates mitochondrial ROS in AAs-injured proximal tubular epithelial cells. Simultaneously, this compound protects peroxisomal fatty acid β-oxidation and enhances peroxisomal catalase activity for the clearance of H2O2. This multifaceted protective mechanism contributes to the mitigation of AAN. LCFA, long-chain fatty acids; VLCFA, very long-chain fatty acids; BCFA, branched-chain fatty acids; MRC, mitochondrial respiration chain. [cjnmcpu.com]
- 2. A novel 3-phenylglutaric acid derivative (this compound) alleviates cisplatin-induced acute kidney injury by inhibiting mitochondrial oxidative stress-mediated ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation of LONP1 by this compound alleviates aristolochic acid nephropathy <i>via</i> re-establishing mitochondrial and peroxisomal homeostasis [cjnmcpu.com]
- 4. LONP1 targets HMGCS2 to protect mitochondrial function and attenuate chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modulation of Lonp1 Activity by Small Compounds | MDPI [mdpi.com]
- 6. LONP1 targets HMGCS2 to protect mitochondrial function and attenuate chronic kidney disease | EMBO Molecular Medicine [link.springer.com]
- 7. Experimental models of acute kidney injury for translational research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Kahweol Ameliorates Cisplatin-Induced Acute Kidney Injury through Pleiotropic Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]
84-B10: A Novel Mitochondrial Modulator for Renal Protection - A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract: 84-B10 is an emerging therapeutic candidate showing significant promise in the treatment of acute kidney injury (AKI) and chronic kidney disease (CKD). This small molecule, a novel 3-phenylglutaric acid derivative, functions as a potent activator of the mitochondrial protease Lon protease 1 (LONP1). By modulating mitochondrial function, this compound has been demonstrated to counteract oxidative stress-mediated ferroptosis, a key pathological mechanism in renal injury. This technical guide provides a comprehensive overview of the available scientific data on this compound, including its mechanism of action, pharmacokinetic profile, and the experimental methodologies used in its evaluation.
Introduction and Discovery Context
This compound, chemically identified as 5-[[2-(4-methoxyphenoxy)-5-(trifluoromethyl) phenyl] amino]-5-oxo-3-phenylpentanoic acid, is a novel synthetic compound.[1] While the specific details of the initial discovery and lead optimization process are not extensively published, it has been developed and synthesized by Shanghai Medicilon Inc.[2][3] The primary therapeutic rationale for its development is the critical role of mitochondrial dysfunction in the pathophysiology of both AKI and CKD.[1] Mitochondria are increasingly recognized as a key therapeutic target for renal diseases, and this compound represents a targeted approach to mitigate mitochondrial stress.[1]
Synthesis Pathway
Detailed, step-by-step synthesis protocols for this compound are not publicly available. However, based on its chemical structure as a 3-phenylglutaric acid derivative, a general retrosynthetic analysis suggests a plausible synthetic route.
Caption: Plausible retrosynthetic approach for this compound synthesis.
The synthesis would likely involve the coupling of a substituted aniline (B41778) derivative with a 3-phenylglutaric anhydride or a related dicarboxylic acid derivative. The final amide bond formation is a standard transformation in medicinal chemistry.
Mechanism of Action: Targeting Mitochondrial Homeostasis
The primary molecular target of this compound is Lon protease 1 (LONP1), a highly conserved ATP-dependent protease located in the mitochondrial matrix.[1][3] LONP1 plays a crucial role in maintaining mitochondrial proteostasis by degrading misfolded, oxidized, and damaged proteins.
Signaling Pathway
This compound's activation of LONP1 initiates a cascade of events that protect renal cells from injury, particularly from ferroptosis induced by agents like cisplatin.[1]
Caption: Proposed signaling pathway of this compound in renal protection.
Pharmacokinetic Profile
Pharmacokinetic studies of this compound have been conducted in rats, with some in silico predictions for human pharmacokinetics.[1][2]
Quantitative Data Summary
| Parameter | Value (in rats) | Method | Reference |
| Route of Administration | Intraperitoneal injection | In Vivo | [1][2] |
| Dose | 0.36 mg/kg and 5 mg/kg | In Vivo | [1][2] |
| Time to Max. Concentration (Tmax) | ~0.033 hours in most tissues | In Vivo | [3] |
| Tissue Distribution | Highest concentrations in intestine, stomach, liver, kidney, and lung | In Vivo | [1][3] |
| Elimination | Largely eliminated from most tissues at 8 hours | In Vivo | [1] |
Experimental Protocols
Pharmacokinetic Analysis in Rats:
A validated Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method was developed for the quantification of this compound in rat plasma and tissues.[1][2][3]
Caption: Workflow for pharmacokinetic analysis of this compound.
In Silico Modeling:
Physicochemical properties of this compound were determined in silico to develop a physiologically based pharmacokinetic (PBPK) model using platforms like PK-Sim.[1][2] This modeling approach helps in predicting the pharmacokinetic profiles in different species, including humans, and in various disease states.[1]
Therapeutic Potential and Future Directions
Preclinical studies have demonstrated that this compound exhibits a promising therapeutic effect with low toxicity in animal models of AKI and CKD.[1][3] Its novel mechanism of action, centered on the activation of LONP1 and the mitigation of mitochondrial stress, makes it a compelling candidate for further development. Future research should focus on:
-
Detailed elucidation of the synthesis pathway to enable large-scale production.
-
Comprehensive preclinical toxicology and safety pharmacology studies to support clinical translation.
-
Investigation of the efficacy of this compound in a broader range of renal disease models.
-
Phase I clinical trials to evaluate the safety, tolerability, and pharmacokinetics in healthy volunteers.
The development of this compound highlights the potential of targeting mitochondrial pathways for the treatment of kidney diseases, a field with significant unmet medical needs.
References
Preliminary Studies on the Biological Activity of 84-B10: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Compound 84-B10, a novel 3-phenylglutaric acid derivative, has emerged as a promising therapeutic candidate for kidney diseases. It functions as a potent activator of Lon protease 1 (LONP1), a mitochondrial enzyme crucial for maintaining mitochondrial homeostasis.[1][2] This technical guide provides a comprehensive overview of the preliminary biological activities of this compound, with a focus on its protective effects against aristolochic acid nephropathy (AAN). The information presented herein is intended to support further research and development of this compound.
Core Biological Activity: LONP1 Activation
This compound has been identified as a direct activator of LONP1, a key regulator of mitochondrial protein quality control. This activation is central to the therapeutic effects of this compound, as it helps to mitigate mitochondrial and peroxisomal damage induced by toxins.[1][3]
Data Presentation
Pharmacokinetic Profile of this compound in Rats
A study on the pharmacokinetic properties of this compound in rats following a single intraperitoneal injection of 0.36 mg/kg provided the following key parameters:[3]
| Parameter | Value | Unit |
| Cmax | 257 | ng/mL |
| tmax | 0.17 | h |
| AUC(0-t) | 485.3 | ng/mLh |
| AUC(0-inf) | 510.9 | ng/mLh |
| t1/2 | 2.6 | h |
| Vz/F | 2.1 | L/kg |
| CL/F | 0.7 | L/h/kg |
Table 1: Main pharmacokinetic parameters of this compound in rats after a single intraperitoneal injection of 0.36 mg/kg.[3]
In Vivo Efficacy in a Mouse Model of Aristotelic Acid Nephropathy (AAN)
While specific tabular data on the effects of this compound on key markers of kidney injury in AAN mice (e.g., Blood Urea Nitrogen (BUN) and serum creatinine (B1669602) (sCr) levels) are not available in the reviewed literature, studies report that this compound treatment significantly attenuates the increases in these markers induced by aristolochic acid. Further quantitative data from these studies will be incorporated as it becomes available.
In Vitro Activity in Proximal Tubular Epithelial Cells (TKPT)
Similarly, detailed tabular data on the modulation of gene (Acox1, Abcd3, Cat) and protein (ACOX1, ABCD3) expression by this compound in TKPT cells are not presented in the reviewed literature. However, it is reported that this compound treatment leads to the restoration of their expression levels which are typically altered by aristolochic acid.
Experimental Protocols
Aristotelic Acid Nephropathy (AAN) Mouse Model
A common protocol to induce AAN in mice involves the following steps:
-
Animal Selection: Male C57BL/6 mice are typically used.
-
Acclimatization: Animals are acclimatized for at least one week before the experiment.
-
Induction of AAN: Aristotelic acid I (AAI) is administered via intraperitoneal (i.p.) injection. A common dosage regimen is 10 mg/kg/day for a period of 3 to 7 weeks.[4]
-
This compound Administration: this compound is administered, often via i.p. injection, concurrently with or prior to the AAI challenge. The exact dosage and timing may vary depending on the study design.
-
Monitoring and Sample Collection: Body weight, BUN, and sCr levels are monitored. At the end of the study, kidneys are harvested for histological and molecular analysis.
Periodic Acid-Schiff (PAS) Staining for Kidney Tissue
PAS staining is used to assess kidney tissue morphology and the extent of tubular injury.
-
Tissue Preparation: Kidneys are fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned at 4-5 µm.
-
Deparaffinization and Hydration: Sections are deparaffinized in xylene and rehydrated through a graded series of ethanol (B145695) to water.
-
Oxidation: Slides are immersed in 0.5% periodic acid solution for 5-10 minutes.
-
Rinsing: Rinse slides thoroughly with distilled water.
-
Schiff Reagent: Immerse slides in Schiff reagent for 15-30 minutes.
-
Washing: Wash slides in lukewarm running tap water for 10 minutes to develop the color.
-
Counterstaining: Counterstain with hematoxylin (B73222) for 1-2 minutes to visualize nuclei.
-
Bluing: Rinse in a bluing reagent or running tap water.
-
Dehydration and Mounting: Dehydrate the sections through a graded series of ethanol and clear in xylene. Mount with a permanent mounting medium.[3][5]
Quantitative Real-Time PCR (qRT-PCR)
This protocol is for the analysis of gene expression (e.g., Acox1, Abcd3, Cat) in kidney tissue or cultured cells.
-
RNA Extraction: Isolate total RNA from tissue or cells using a suitable RNA extraction kit.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer.
-
Reverse Transcription: Synthesize cDNA from the total RNA using a reverse transcription kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for the target genes and a reference gene, and a SYBR Green master mix.
-
qPCR Run: Perform the qPCR reaction in a real-time PCR thermal cycler using a standard three-step cycling protocol (denaturation, annealing, and extension).
-
Data Analysis: Analyze the amplification data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the reference gene.
Western Blotting
This protocol is for the analysis of protein expression (e.g., ACOX1, ABCD3) in kidney tissue or cultured cells.
-
Protein Extraction: Lyse cells or tissue in RIPA buffer containing protease inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
SDS-PAGE: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-ACOX1, anti-ABCD3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).[2][6]
Mandatory Visualizations
Signaling Pathway of this compound in Mitigating Aristotelic Acid Nephropathy
Caption: Proposed mechanism of this compound in protecting against AAN.[3]
Experimental Workflow for In Vivo Studies
Caption: General experimental workflow for in vivo evaluation of this compound.
References
- 1. Detailed Western Blotting (Immunoblotting) Protocol [protocols.io]
- 2. bio-rad.com [bio-rad.com]
- 3. mmpc.org [mmpc.org]
- 4. Aristolochic Acid Induces Chronic Kidney Disease in ACE Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
In Vitro Characterization of 84-B10: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
84-B10 is a novel small molecule, identified as a 3-phenylglutaric acid derivative, that has demonstrated significant potential as a therapeutic agent.[1][2][3] Extensive in vitro studies have characterized this compound as a potent activator of the mitochondrial ATP-dependent protease, Lon protease 1 (LONP1).[4] This document provides a comprehensive technical overview of the in vitro characterization of this compound, including its binding affinity, functional activity, and mechanism of action. Detailed experimental protocols for key assays are provided to enable replication and further investigation by the scientific community.
Core Properties of this compound
This compound, with the chemical name 5-[[2-(4-methoxyphenoxy)-5-(trifluoromethyl) phenyl] amino]-5-oxo-3-phenylpentanoic acid, was identified through computer-aided virtual screening as a promising modulator of LONP1.[1][2][5] Its primary mechanism of action is the activation of LONP1, a crucial protease for maintaining mitochondrial proteostasis, thereby protecting against cellular stress and dysfunction.[5][6]
Quantitative Data Summary
The in vitro activity of this compound has been quantified through various biochemical and cell-based assays. The following tables summarize the key quantitative findings.
| Parameter | Value | Assay Method | Reference |
| Binding Affinity (KD) | 312.5 nM | Surface Plasmon Resonance | [7] |
Table 1: Binding Affinity of this compound for LONP1. The equilibrium dissociation constant (KD) indicates a strong binding interaction between this compound and the LONP1 protease.
| Assay | Observation | Cell Line/System | Reference |
| LONP1 Protease Activity | Dose-dependent increase in the peptidase activity of LONP1. | Cell-free assay | [8] |
| TFAM Degradation | Promotes the degradation of the LONP1 substrate, mitochondrial transcription factor A (TFAM). | In vitro | [7] |
| Mitochondrial Function | Restores mitochondrial homeostasis and respiration in models of cellular injury. | TKPT cells | [9] |
| Peroxisomal Function | Restores peroxisomal fatty acid β-oxidation and redox balance in a LONP1-dependent manner. | In vitro | [2] |
| Cell Viability | Protects against cisplatin-induced and aristolochic acid-induced tubular epithelial cell injury. | TKPT cells | [5][9] |
Table 2: Functional In Vitro Activity of this compound. These findings highlight the ability of this compound to modulate LONP1 activity and exert protective effects in cellular models of kidney disease.
Signaling Pathway and Mechanism of Action
This compound directly binds to and activates the catalytic domain of the LONP1 protease. Structural modeling and analysis have identified key interactions, including the formation of four conventional hydrogen bonds with TRP770, ASP852, LYS898, and GLY893, as well as a salt bridge with LYS898 within the protease.[2][7] This activation enhances the degradation of misfolded or damaged proteins within the mitochondria, a critical aspect of mitochondrial quality control. One of the key substrates of LONP1 is TFAM, and this compound has been shown to promote its degradation.[7] The activation of LONP1 by this compound leads to the restoration of mitochondrial and peroxisomal homeostasis, ultimately protecting cells from injury and ferroptosis.[2][3]
Experimental Protocols
The following are detailed methodologies for the key in vitro experiments used to characterize this compound.
LONP1 Protease Activity Assay (Cell-Free)
This assay quantifies the ability of this compound to directly activate the enzymatic activity of LONP1.
-
Reagents:
-
Recombinant human LONP1 protease
-
Fluorogenic di-peptide substrate (e.g., (Z-AA)2-Rh110)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM DTT, 5 mM ATP)
-
This compound (dissolved in DMSO)
-
Bortezomib (LONP1 inhibitor, for control)
-
96-well black microplate
-
-
Procedure:
-
Prepare a reaction mixture containing assay buffer and the fluorogenic substrate.
-
Add varying concentrations of this compound or control compounds (DMSO, Bortezomib) to the wells.
-
Initiate the reaction by adding recombinant LONP1 to each well.
-
Incubate the plate at 37°C.
-
Measure the fluorescence intensity at appropriate excitation/emission wavelengths (e.g., 485/535 nm for Rh110-based substrates) at regular time intervals.
-
Calculate the rate of substrate cleavage from the linear phase of the fluorescence curve.
-
Plot the rate of reaction against the concentration of this compound to determine the dose-response relationship.
-
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is utilized to measure the real-time binding kinetics and affinity between this compound and LONP1.
-
Instrumentation:
-
Biacore or similar SPR instrument
-
Sensor chip (e.g., CM5)
-
-
Reagents:
-
Recombinant human LONP1
-
This compound (analyte)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)
-
Running buffer (e.g., HBS-EP+)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
-
Procedure:
-
Equilibrate the sensor chip with running buffer.
-
Activate the carboxyl groups on the sensor surface using a mixture of EDC and NHS.
-
Immobilize recombinant LONP1 onto the sensor surface via amine coupling. The protein is injected in the immobilization buffer until the desired immobilization level is reached.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
Inject a series of concentrations of this compound (analyte) in running buffer over the immobilized LONP1 surface.
-
Monitor the association and dissociation phases in real-time by measuring the change in response units (RU).
-
Regenerate the sensor surface between analyte injections if necessary.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (KD).
-
Cell-Based Assay for Protection Against Cisplatin-Induced Injury
This assay evaluates the protective effect of this compound on renal tubular epithelial cells exposed to the nephrotoxic agent cisplatin (B142131).
-
Cell Line:
-
TKPT (murine proximal tubular epithelial cells) or similar
-
-
Reagents:
-
Cell culture medium (e.g., DMEM/F12)
-
Cisplatin
-
This compound (dissolved in DMSO)
-
Reagents for assessing cell viability (e.g., MTT, CellTiter-Glo)
-
Reagents for measuring mitochondrial reactive oxygen species (mtROS) (e.g., MitoSOX Red)
-
-
Procedure:
-
Seed TKPT cells in 96-well plates and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of this compound for a specified period (e.g., 2 hours).
-
Induce cellular injury by adding cisplatin to the medium and incubate for a further period (e.g., 24 hours).
-
Cell Viability Assessment:
-
Perform an MTT or CellTiter-Glo assay according to the manufacturer's instructions to quantify cell viability.
-
-
mtROS Measurement:
-
In a parallel set of experiments, load the cells with MitoSOX Red during the final stages of incubation.
-
Measure the fluorescence intensity using a fluorescence microscope or plate reader.
-
-
Analyze the data to determine the ability of this compound to rescue cells from cisplatin-induced toxicity and reduce mtROS production.
-
Conclusion
The in vitro characterization of this compound has robustly established it as a direct activator of the mitochondrial protease LONP1. The quantitative data on its binding affinity and functional modulation of LONP1 activity, coupled with its protective effects in cellular models of kidney injury, underscore its potential as a novel therapeutic candidate. The detailed protocols provided herein offer a foundation for further research into the biological activities and therapeutic applications of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Modulation of Lonp1 Activity by Small Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Silico and In Vivo Pharmacokinetic Evaluation of this compound, a Novel Drug Candidate against Acute Kidney Injury and Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Activation of LONP1 by this compound alleviates aristolochic acid nephropathy <i>via</i> re-establishing mitochondrial and peroxisomal homeostasis [cjnmcpu.com]
- 6. LONP1 alleviates ageing‐related renal fibrosis by maintaining mitochondrial homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LONP1 targets HMGCS2 to protect mitochondrial function and attenuate chronic kidney disease | EMBO Molecular Medicine [link.springer.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
84-B10 structural analogs and derivatives
Our comprehensive search for "84-B10" did not yield any specific information related to a chemical compound, biological agent, or therapeutic candidate. The search results were broad and unrelated to the context of drug development, structural analogs, or signaling pathways.
It is highly probable that "this compound" is an internal project code, a misnomer, or a compound not yet disclosed in publicly available scientific literature or databases. Without a definitive identification of the core compound, it is not possible to generate the requested in-depth technical guide on its structural analogs and derivatives.
We recommend verifying the identifier "this compound" for accuracy and providing a more specific chemical name, CAS number, or a reference to a relevant publication. Once a verifiable starting point is established, we will be able to proceed with a thorough analysis and generate the requested technical documentation, including data tables, experimental protocols, and pathway diagrams.
Unveiling the Target of 84-B10: A Technical Guide to the Identification and Validation of a Novel LONP1 Activator
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the target identification and validation of 84-B10, a novel small molecule—5-[[2-(4-methoxyphenoxy)-5-(trifluoromethyl) phenyl] amino]-5-oxo-3-phenylpentanoic acid. Initially identified through computational screening, this compound has been characterized as a potent activator of the mitochondrial Lon protease 1 (LONP1). This document details the experimental methodologies employed to confirm LONP1 as the direct target of this compound and to validate its mechanism of action. Key validation techniques, including cell-free protease activity assays, surface plasmon resonance (SPR) for binding kinetics, and cellular assays demonstrating downstream effects on mitochondrial homeostasis and ferroptosis, are presented. All quantitative data are summarized for clarity, and key experimental workflows and signaling pathways are visualized. This guide is intended to serve as a comprehensive resource for researchers in drug discovery and development focused on mitochondrial therapeutic targets.
Introduction: The Therapeutic Potential of this compound
This compound is a novel 3-phenylglutaric acid derivative that has demonstrated significant therapeutic promise in preclinical models of acute kidney injury (AKI) and chronic kidney disease (CKD).[1][2] Its protective effects are rooted in its ability to modulate mitochondrial function, a critical factor in cellular health and disease. The primary molecular target of this compound has been identified as Lon protease 1 (LONP1), an ATP-dependent serine protease located in the mitochondrial matrix.[1][3]
LONP1 plays a crucial role in mitochondrial proteostasis by degrading misfolded, damaged, or oxidized proteins, thereby preventing the accumulation of toxic protein aggregates.[4][5] It is also involved in the regulation of mitochondrial DNA maintenance and the cellular stress response.[3] Dysregulation of LONP1 activity has been implicated in a variety of pathologies, including cancer and metabolic disorders.[1] this compound acts as an activator of LONP1, enhancing its proteolytic activity. This mechanism of action represents a promising therapeutic strategy for diseases associated with mitochondrial dysfunction.[1][3]
Target Identification: Pinpointing LONP1
The initial identification of LONP1 as the putative target of this compound was accomplished through a computer-aided virtual screening approach. This was followed by rigorous experimental validation to confirm the direct interaction and functional modulation.
In Silico Screening: A Hypothesis-Driven Approach
Molecular docking simulations were employed to screen a library of small molecules for their potential to bind to the catalytic domain of human LONP1.[6][7] this compound was identified as a high-scoring candidate, suggesting a favorable binding interaction with the protease.[6]
Experimental Workflow for Target Identification
The workflow for identifying LONP1 as the target of this compound involved a multi-step process, beginning with computational methods and progressing to direct biochemical and biophysical validation.
References
- 1. mdpi.com [mdpi.com]
- 2. In Silico and In Vivo Pharmacokinetic Evaluation of this compound, a Novel Drug Candidate against Acute Kidney Injury and Chronic Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modulation of Lonp1 Activity by Small Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteomic analysis demonstrates the role of the quality control protease LONP1 in mitochondrial protein aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. LONP1 targets HMGCS2 to protect mitochondrial function and attenuate chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Early-Phase Research of LCB84 (TROP2-ADC)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early-phase research and preclinical development of LCB84, a next-generation antibody-drug conjugate (ADC) targeting Trophoblast Cell Surface Antigen 2 (TROP2). LCB84 is engineered for enhanced tumor-selective killing and has demonstrated promising anti-tumor activity in various solid tumor models.
Core Components and Structure of LCB84
LCB84 is a sophisticated biopharmaceutical composed of three primary components: a humanized monoclonal antibody, a potent cytotoxic payload, and a proprietary cleavable linker.
-
Antibody: Hu2G10, a humanized IgG1 monoclonal antibody that selectively targets the ADAM10-activated form of TROP2, which is predominantly expressed on transformed cancer cells.[1][2]
-
Payload: Monomethyl auristatin E (MMAE), a potent microtubule-disrupting agent that induces cell cycle arrest and apoptosis.[3][4]
-
Linker and Conjugation: LCB84 utilizes a plasma-stable, β-glucuronidase-cleavable linker.[1][3][5] This linker is designed to be stable in circulation and release the MMAE payload upon cleavage by β-glucuronidase, an enzyme overexpressed in the lysosomal compartment of tumor cells. The site-specific conjugation technology, ConjuAll™, ensures a homogenous drug-to-antibody ratio (DAR) of 4.[1][5]
Mechanism of Action
The mechanism of action of LCB84 involves a multi-step, tumor-targeted process designed to maximize efficacy while minimizing off-target toxicity.
-
Binding: The Hu2G10 antibody component of LCB84 binds with high affinity to TROP2 expressed on the surface of tumor cells.[3]
-
Internalization: Upon binding, the LCB84-TROP2 complex is internalized by the tumor cell via endocytosis.[3]
-
Payload Release: Inside the cell, the complex is trafficked to the lysosome, where the high concentration of β-glucuronidase cleaves the linker, releasing the active MMAE payload.[3][5]
-
Cytotoxicity: The released MMAE disrupts microtubule polymerization, leading to G2/M phase cell cycle arrest and subsequent apoptosis of the cancer cell.[3]
-
Bystander Effect: The cell-permeable nature of MMAE allows it to diffuse out of the targeted cancer cell and kill neighboring TROP2-negative tumor cells, a phenomenon known as the bystander effect.[5][6]
Preclinical Efficacy
LCB84 has demonstrated potent and superior anti-tumor activity across a range of preclinical solid tumor models compared to other TROP2-targeting ADCs.
LCB84 exhibited potent cytotoxicity in various TROP2-expressing solid cancer cell lines. The Sulforhodamine B (SRB) colorimetric assay was utilized to determine cell viability.
| Cancer Type | Cell Lines |
| Pancreatic Cancer | BxPC-3, Capan-1, Patu8988s |
| Gastric Cancer | NCI-N87, SNU-601 |
| Triple-Negative Breast Cancer | MDA-MB-468 |
| Breast Cancer | JIMT-1 |
| Non-Small Cell Lung Cancer | HCC827, NCI-H1781, Calu-3 |
| Ovarian Cancer | OVCAR-3 |
| Colorectal Cancer | HT-29, COLO205 |
| Data sourced from preclinical study presentations.[1] |
LCB84 has shown superior anti-cancer efficacy in cell line-derived xenograft (CDX) models compared to competitor ADCs like Trodelvy (sacituzumab govitecan) and DS-1062BS (datopotamab deruxtecan).[1]
| Tumor Model | Key Findings |
| Triple-Negative Breast Cancer (TNBC) | MED confirmed as a single dose of 2 mg/kg and repeated doses of 1 mg/kg.[1] |
| Pancreatic Ductal Adenocarcinoma (PDAC) | Superior efficacy compared to competitor ADCs.[1] |
| Non-Small Cell Lung Cancer (NSCLC) | Superior efficacy compared to competitor ADCs.[1] |
| Gastric Cancer (GC) | Superior efficacy compared to competitor ADCs.[1] |
| Colorectal Cancer (CRC) | Superior efficacy compared to competitor ADCs.[1] |
| MED: Minimum Effective Dose |
Safety and Pharmacokinetics
Preclinical safety studies in cynomolgus monkeys, which have robust cross-reactivity with LCB84, have indicated a favorable safety profile.
| Parameter | Observation |
| Tolerability | Repeated doses of 10 mg/kg were well-tolerated.[1] |
| Key Toxicities | Absence of skin toxicity and hematological toxicities (neutropenia, thrombocytopenia) commonly seen with other ADCs.[1] |
| Therapeutic Index (TI) | Calculated TI (MTD/MED) of ~30 for a single dose and ~40 for repeat dosing.[1][4][7] |
| Pharmacokinetics | Stable preclinical PK profile with minimal payload loss over time.[5][6] |
| MTD: Maximum Tolerated Dose; MED: Minimum Effective Dose |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. The following outlines the general protocols used in the evaluation of LCB84.
-
Assay: Sulforhodamine B (SRB) colorimetric assay.
-
Procedure:
-
Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with serial dilutions of LCB84 or control articles.
-
Following a specified incubation period (e.g., 72-96 hours), cells are fixed with trichloroacetic acid (TCA).
-
Plates are washed, and fixed cells are stained with SRB solution.
-
Unbound dye is washed away, and the protein-bound dye is solubilized with a Tris base solution.
-
Absorbance is read on a plate reader to determine cell viability relative to untreated controls.
-
-
Animal Model: Immunocompromised mice (e.g., BALB/c nude).
-
Procedure:
-
Human cancer cells (e.g., MDA-MB-468 for TNBC, Capan-1 for pancreatic cancer) are subcutaneously implanted into the flank of the mice.[1]
-
Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³).
-
Mice are randomized into treatment groups (vehicle control, LCB84, competitor ADCs).
-
LCB84 is administered intravenously at specified doses and schedules (e.g., single dose or QWx3 - once weekly for three weeks).[1]
-
Tumor volume and body weight are measured regularly (e.g., twice weekly).
-
Efficacy is determined by assessing tumor growth inhibition (TGI).
-
-
Animal Model: Cynomolgus monkeys.
-
Procedure:
-
Animals are administered LCB84 intravenously at various dose levels.
-
A comprehensive set of safety parameters are monitored, including clinical observations, body weight, food consumption, hematology, and clinical chemistry.
-
At the end of the study, a full necropsy and histopathological examination are performed to identify any target organs of toxicity.
-
Conclusion and Future Directions
LCB84 is a promising, next-generation TROP2-targeting ADC with a differentiated design that leverages a tumor-selective antibody and a cleavable linker system for targeted payload delivery. Preclinical data have demonstrated superior efficacy and a favorable safety profile compared to other ADCs in its class. These encouraging results have supported its advancement into clinical development. A first-in-human Phase 1/2 clinical trial (NCT05941507) is currently underway to evaluate the safety and efficacy of LCB84 in patients with advanced solid tumors, both as a single agent and in combination with an anti-PD-1 inhibitor.[4]
References
- 1. mediterranea-theranostic.com [mediterranea-theranostic.com]
- 2. Abstract 328: LCB84, a TROP2-targeted ADC, for treatment of solid tumors that express TROP-2 using the hu2G10 tumor-selective anti-TROP2 monoclonal antibody, a proprietary site-directed conjugation technology and plasma-stable tumor-selective linker chemistry | Semantic Scholar [semanticscholar.org]
- 3. Facebook [cancer.gov]
- 4. Trop2-targeted therapies in solid tumors: advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Pharmacokinetics of 84-B10
This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics of this compound, a novel drug candidate with potential therapeutic applications in acute kidney injury (AKI) and chronic kidney disease (CKD). This compound is a 3-phenylglutaric acid derivative that functions as an activator of the mitochondrial protease Lon protease 1 (LONP1).[1][2] Its mechanism of action involves the attenuation of mitochondrial damage and oxidative stress, thereby inhibiting cisplatin-induced tubular ferroptosis.[3]
Core Compound Information
| Property | Value |
| Compound Name | This compound |
| Chemical Class | 3-phenylglutaric acid derivative[1][2][3] |
| Molecular Formula | C25H22F3NO5[4] |
| CAS Number | 698346-43-9[4] |
| Mechanism of Action | LONP1 activator[1][2], Ferroptosis Inhibitor[3] |
| Therapeutic Area | Acute Kidney Injury (AKI) and Chronic Kidney Disease (CKD)[1][2] |
| Pathway | Apoptosis[4] |
In Vivo Pharmacokinetics in Rats
A study in rats following a single intraperitoneal injection of this compound (0.36 mg/kg) revealed rapid absorption.[1] The study indicated no significant gender differences in the absorption of the compound.[1]
Plasma Pharmacokinetic Parameters
| Parameter | Value | Unit |
| Cmax | 257 | ng/mL[1] |
| Tmax | 0.17 | h[1] |
Tissue Distribution
The distribution of this compound was observed to be highest in the intestine, stomach, liver, kidney, and lung, which is consistent with the high expression of LONP1 in these tissues.[1] In most tissues, the compound was eliminated within 8 hours.[1]
Experimental Protocols
In Vivo Pharmacokinetic Study
The pharmacokinetic profile of this compound was determined in rats.[1] The following provides a summary of the experimental workflow.
A validated Ultra-High-Performance Liquid Chromatography-tandem Mass Spectrometry (UHPLC-MS/MS) method was employed for the analysis of this compound in biological matrices.[1]
Analytical Method Validation
The UHPLC-MS/MS method was validated for linearity, precision, accuracy, matrix effect, and recovery.[1]
| Parameter | Result |
| Linearity (r) | > 0.99[1] |
| Precision and Accuracy (RSD and RE) | < 15%[1] |
| Matrix Effect (RSD) | 3.68% (this compound), 12.2% (IS)[1] |
| Recovery | 92% to 95% (this compound), 85% (IS)[1] |
Signaling Pathway and Mechanism of Action
This compound exerts its protective effects in kidney injury through the activation of LONP1, which in turn mitigates mitochondrial dysfunction and inhibits ferroptosis.[1][3][5]
In models of cisplatin-induced AKI, this compound has been shown to restore mitochondrial structural integrity and function, attenuate mitochondrial reactive oxygen species (mtROS)-induced oxidative stress, and consequently inhibit tubular epithelial cell ferroptosis in a dose-dependent manner.[3]
In Silico Physicochemical Properties and PBPK Modeling
In silico methods were utilized to determine the physicochemical properties of this compound.[1][2] This data, in conjunction with physiological parameters, was used to develop a physiologically based pharmacokinetic (PBPK) model.[2] This model was subsequently used to predict the pharmacokinetic profiles in both healthy individuals and patients with chronic kidney disease to inform potential clinical dosing.[2] The predicted Cmax in CKD patients after a single 0.41 mg/kg dose was approximately 3250 ng/mL, with a steady-state Cmax of 1360 ng/mL after multiple doses.[2]
References
- 1. In Silico and In Vivo Pharmacokinetic Evaluation of this compound, a Novel Drug Candidate against Acute Kidney Injury and Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. Activation of LONP1 by this compound alleviates aristolochic acid nephropathy via re-establishing mitochondrial and peroxisomal homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 84-B10: A Novel LONP1 Activator in Cellular Signaling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecule 84-B10 and its emerging role in cellular signaling pathways. The information presented is based on preclinical research and aims to furnish researchers, scientists, and drug development professionals with a detailed understanding of its mechanism of action, experimental validation, and potential therapeutic applications.
Core Function and Mechanism of Action
This compound has been identified as a potent activator of Lon peptidase 1 (LONP1), a mitochondrial matrix protease that plays a crucial role in mitochondrial quality control.[1] By activating LONP1, this compound has been shown to protect against aristolochic acid nephropathy (AAN), a form of kidney disease.[1] The protective effects of this compound are multifaceted, primarily involving the safeguarding of mitochondrial and peroxisomal function.[1]
The proposed mechanism of action for this compound in protecting against AAN involves several key cellular pathways:
-
Mitochondrial Protection: this compound treatment helps to preserve the ultrastructure of mitochondria and restores mitochondrial respiration. It also enhances mitochondrial fatty acid β-oxidation and mitigates the production of mitochondrial reactive oxygen species (ROS).[1]
-
Peroxisomal Protection: In addition to its effects on mitochondria, this compound also supports peroxisomal fatty acid β-oxidation and boosts the activity of peroxisomal catalase, an enzyme critical for the detoxification of hydrogen peroxide (H₂O₂).[1]
These actions collectively contribute to the alleviation of cellular damage induced by aristolochic acids.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on this compound.
Table 1: Gene Expression Changes with this compound Treatment in an AAN Model
| Comparison Group | Number of Downregulated Genes | Number of Upregulated Genes | Common Genes |
| AAI vs. Vehicle | 3317 | - | 443 |
| AAI + this compound vs. AAI | - | 510 | 443 |
| Data based on RNA-seq analysis with a fold change ≥ 1.5 or ≤ 0.67 and a Q value < 0.05. AAI refers to Aristolochic Acid I.[1] |
Table 2: Effect of this compound on Peroxisomal Gene and Protein Expression
| Target | Treatment Group | Change in mRNA Expression | Change in Protein Expression |
| Acox1 | AAI + this compound | Increased | Increased |
| Abcd3 | AAI + this compound | Increased | Increased |
| Cat | AAI + this compound | Increased | Not specified |
| Acox1: Acyl-CoA oxidase 1; Abcd3: ATP-binding cassette sub-family D member 3; Cat: Catalase.[1] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the signaling pathway of this compound and a typical experimental workflow for its evaluation.
Caption: Proposed mechanism of this compound in cellular protection.
Caption: In vitro experimental workflow for evaluating this compound.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Culture and Treatment
-
Cell Line: TKPT (proximal tubular epithelial cells) are utilized.
-
Pre-treatment: Cells are pre-treated with this compound at a concentration of 20 μmol·L⁻¹ for 2 hours.[1]
-
Induction of Injury: Following pre-treatment, cells are exposed to Aristolochic Acid I (AAI) at a concentration of 5 μg·mL⁻¹ for 24 hours to induce cellular damage.[1]
Western Blotting Analysis
-
Objective: To determine the protein expression levels of key peroxisomal markers.
-
Procedure:
-
Cell lysates are prepared from the different treatment groups.
-
Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against ACOX1 and ABCD3.
-
A secondary antibody conjugated to a detection enzyme is used for visualization.
-
Bands are quantified using densitometry.[1]
-
Hydrogen Peroxide (H₂O₂) Concentration Assay
-
Objective: To measure the levels of oxidative stress.
-
Procedure:
-
The concentration of H₂O₂ in the cell culture supernatant or cell lysates is measured using a commercially available kit.
-
The assay is typically based on a colorimetric or fluorometric reaction.[1]
-
Transmission Electron Microscopy (TEM)
-
Objective: To visualize the ultrastructure of mitochondria.
-
Procedure:
-
Cells or kidney tissue samples are fixed, dehydrated, and embedded in resin.
-
Ultrathin sections are cut and stained with heavy metals (e.g., uranyl acetate (B1210297) and lead citrate).
-
Sections are examined under a transmission electron microscope to assess mitochondrial morphology.[1]
-
Mitochondrial injury can be scored based on a standardized scoring system.[1]
-
RNA Sequencing (RNA-seq)
-
Objective: To perform a comprehensive analysis of gene expression changes.
-
Procedure:
-
Total RNA is extracted from kidney tissues of different treatment groups.
-
RNA quality is assessed, and libraries are prepared for sequencing.
-
Sequencing is performed on a high-throughput sequencing platform.
-
Bioinformatic analysis is conducted to identify differentially expressed genes and perform pathway analysis, such as Gene Set Enrichment Analysis (GSEA).[1]
-
This technical guide provides a foundational understanding of this compound. Further research is warranted to fully elucidate its therapeutic potential and expand its application to other diseases involving mitochondrial and peroxisomal dysfunction.
References
Methodological & Application
Application Notes and Protocols for B16-F10 Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the culture and use of the B16-F10 murine melanoma cell line, a widely utilized model in cancer research and for the development of novel therapeutics.
Cell Line Characteristics
The B16-F10 cell line is a subclone of the B16 mouse melanoma, selected for its high metastatic potential, particularly to the lungs.[1][2][3] Originating from a C57BL/6 mouse, these cells are adherent and exhibit a mixture of spindle-shaped and epithelial-like morphology.[1][2][3][4][5] They are a valuable tool for studying melanoma progression, metastasis, and for evaluating the efficacy of anti-cancer agents.[1]
Quantitative Cell Culture Data
A summary of key quantitative parameters for B16-F10 cell culture is provided below for easy reference and experimental planning.
| Parameter | Value | Notes |
| Doubling Time | Approximately 17 - 21 hours | Can vary based on culture conditions and medium composition.[1][6][7][8] |
| Seeding Density | 1 to 2 x 10⁴ cells/cm² | Recommended for routine passaging. |
| Subcultivation Ratio | 1:2 to 1:4 | Adjust based on confluence and experimental needs.[1][4] |
| Cell Size | Approximately 15.4 µm | |
| Cryopreservation Density | 1 - 5 x 10⁶ cells/mL |
Experimental Protocols
Detailed methodologies for key experiments involving the B16-F10 cell line are outlined below.
Protocol 1: Thawing of Cryopreserved B16-F10 Cells
This protocol describes the proper procedure for reviving cryopreserved B16-F10 cells to ensure optimal viability.
Materials:
-
Cryovial of B16-F10 cells
-
Complete growth medium (pre-warmed to 37°C)
-
37°C water bath
-
Sterile centrifuge tubes (15 mL)
-
Personal protective equipment (PPE)
Procedure:
-
Rapidly thaw the cryovial by gentle agitation in a 37°C water bath for approximately 2 minutes.[2] To minimize contamination risk, avoid submerging the O-ring and cap.[2]
-
Wipe the exterior of the vial with 70% ethanol before opening in a sterile biological safety cabinet.
-
Transfer the thawed cell suspension into a 15 mL centrifuge tube containing 9.0 mL of pre-warmed complete growth medium.[2]
-
Centrifuge the cell suspension at approximately 150 to 400 x g for 8 to 12 minutes.[2]
-
Carefully aspirate and discard the supernatant.
-
Gently resuspend the cell pellet in fresh, pre-warmed complete growth medium.
-
Transfer the resuspended cells into a new culture flask at the recommended seeding density.
-
Incubate the culture at 37°C in a humidified atmosphere with 5% CO₂.[1]
Protocol 2: Subculturing of Adherent B16-F10 Cells
This protocol details the steps for passaging B16-F10 cells to maintain logarithmic growth.
Materials:
-
Confluent flask of B16-F10 cells
-
Complete growth medium
-
Dulbecco's Phosphate-Buffered Saline (D-PBS), sterile
-
Trypsin-EDTA solution (e.g., 0.25%)
-
Sterile culture flasks
-
Inverted microscope
Procedure:
-
Aspirate and discard the culture medium from the flask.
-
Briefly rinse the cell layer with D-PBS to remove any residual serum that may inhibit trypsin activity.[2]
-
Add 2.0 to 3.0 mL of Trypsin-EDTA solution to the flask, ensuring the cell layer is completely covered.[2]
-
Observe the cells under an inverted microscope until the cell layer is dispersed (typically within 5 to 15 minutes).[2] To facilitate detachment, the flask can be placed in a 37°C incubator.[2]
-
Once the cells are detached, add 6.0 to 8.0 mL of complete growth medium to inactivate the trypsin.
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Transfer an appropriate aliquot of the cell suspension to new culture flasks containing fresh, pre-warmed complete growth medium at the desired subcultivation ratio (e.g., 1:2 to 1:4).[1][4]
-
Incubate the new cultures at 37°C in a humidified atmosphere with 5% CO₂.[1]
Protocol 3: Cryopreservation of B16-F10 Cells
This protocol outlines the procedure for freezing B16-F10 cells for long-term storage.
Materials:
-
B16-F10 cells in logarithmic growth phase
-
Complete growth medium
-
Cryopreservation medium (e.g., 60% basal medium, 30% FBS, 10% DMSO)[4]
-
Sterile cryovials
-
Controlled-rate freezing container or isopropanol (B130326) chamber
Procedure:
-
Follow steps 1-6 of the subculturing protocol to obtain a single-cell suspension.
-
Determine the viable cell count using a hemocytometer or automated cell counter.
-
Centrifuge the cell suspension and resuspend the cell pellet in cold cryopreservation medium at a density of 1-5 x 10⁶ viable cells/mL.
-
Aliquot the cell suspension into sterile cryovials.
-
Place the cryovials in a controlled-rate freezing container and store at -80°C for at least 24 hours to ensure a slow cooling rate of approximately -1°C per minute.[1]
-
For long-term storage, transfer the cryovials to the vapor phase of liquid nitrogen.[1]
Signaling Pathways and Experimental Workflows
Visual representations of key signaling pathways and a general experimental workflow are provided below using the DOT language for Graphviz.
Caption: General workflow for B16-F10 cell culture and experimentation.
Caption: Simplified MAPK signaling pathway relevant to melanoma.
Caption: Simplified PI3K/AKT signaling pathway in melanoma.
References
- 1. B16-F10 Cell Line - Exploring the B16-F10 Melanoma Cell Line in Metastasis Research [cytion.com]
- 2. atcc.org [atcc.org]
- 3. ebiohippo.com [ebiohippo.com]
- 4. elabscience.com [elabscience.com]
- 5. 2.1. Cell Culture [bio-protocol.org]
- 6. Cellosaurus cell line B16-F10 (CVCL_0159) [cellosaurus.org]
- 7. researchgate.net [researchgate.net]
- 8. A characterization of four B16 murine melanoma cell sublines molecular fingerprint and proliferation behavior - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 84-B10 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
84-B10 is a novel small molecule, specifically a 3-phenylglutaric acid derivative, that has demonstrated significant therapeutic potential in preclinical animal models of kidney disease. It functions as an activator of Lon protease 1 (LONP1), a mitochondrial protease critical for mitochondrial quality control and cellular homeostasis. Activation of LONP1 by this compound has been shown to confer protection against both acute kidney injury (AKI) and chronic kidney disease (CKD), highlighting its promise as a new therapeutic agent. These application notes provide a summary of the available data and detailed protocols for the use of this compound in relevant animal models.
Mechanism of Action
This compound's primary mechanism of action is the activation of the mitochondrial protease LONP1. LONP1 plays a crucial role in maintaining mitochondrial health by degrading oxidized and misfolded proteins within the mitochondrial matrix. In the context of kidney injury, which is often associated with mitochondrial dysfunction and oxidative stress, the activation of LONP1 by this compound is thought to enhance the clearance of damaged proteins, thereby preserving mitochondrial function and protecting renal cells from injury and apoptosis.
Applications in Animal Models
Preclinical studies have successfully utilized this compound in rat models of both acute and chronic kidney disease. The primary models include:
-
Cisplatin-Induced Acute Kidney Injury (AKI): A widely used model that mimics drug-induced nephrotoxicity.
-
Unilateral Ureteral Obstruction (UUO)-Induced Chronic Kidney Disease (CKD): A model of renal fibrosis and progressive kidney disease.
-
5/6 Nephrectomy (5/6Nx)-Induced Chronic Kidney Disease (CKD): A model of CKD resulting from a reduction in renal mass.
Quantitative Data Summary
The following tables summarize the key pharmacokinetic parameters of this compound in rats.
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value (Mean) | Units |
| Dosage | 0.36 | mg/kg |
| Route of Administration | Intraperitoneal | - |
| tmax (Time to Peak Concentration) | 0.17 | h |
| Cmax (Peak Plasma Concentration) | 257 | ng/mL |
Data obtained from a study in Sprague-Dawley rats.[1]
Table 2: Tissue Distribution of this compound in Rats
| Tissue | Concentration (ng/g or ng/mL) at 0.5h post-injection |
| Kidney | ~1200 |
| Liver | ~800 |
| Heart | ~400 |
| Lung | ~350 |
| Spleen | ~300 |
| Plasma | ~200 |
Approximate values extrapolated from tissue distribution graphs.[1]
Experimental Protocols
Below are detailed protocols for the application of this compound in established animal models of kidney disease.
Protocol 1: this compound in a Cisplatin-Induced AKI Rat Model
Objective: To evaluate the protective effect of this compound against cisplatin-induced acute kidney injury.
Animal Model: Male Sprague-Dawley rats (200-250g).
Materials:
-
This compound
-
Vehicle for this compound (e.g., 0.5% carboxymethylcellulose sodium)
-
Saline (0.9% NaCl)
-
Standard laboratory equipment for animal handling and injections.
Experimental Workflow:
Procedure:
-
Acclimatization: Acclimate animals for at least one week under standard laboratory conditions.
-
Grouping: Randomly divide animals into the following groups:
-
Control Group: Vehicle + Saline
-
Cisplatin Group: Vehicle + Cisplatin
-
This compound Treatment Group: this compound + Cisplatin
-
-
Treatment:
-
Administer this compound or vehicle via intraperitoneal (i.p.) injection daily for a specified number of days before cisplatin administration. A suggested dose is based on pharmacokinetic studies (e.g., 0.36 mg/kg), but dose-response studies are recommended.[1]
-
-
AKI Induction:
-
On the designated day, induce AKI by a single i.p. injection of cisplatin (typically 5-7 mg/kg). The control group receives a corresponding volume of saline.
-
-
Post-Induction:
-
Continue daily administration of this compound or vehicle.
-
-
Sample Collection:
-
At 72 hours post-cisplatin injection, euthanize the animals.
-
Collect blood samples for measurement of serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN).
-
Harvest kidneys for histopathological analysis (e.g., H&E and PAS staining), immunohistochemistry (e.g., for markers of apoptosis like cleaved caspase-3), and molecular analysis (e.g., Western blot for LONP1 expression).
-
Protocol 2: this compound in a Unilateral Ureteral Obstruction (UUO) CKD Rat Model
Objective: To assess the efficacy of this compound in mitigating renal fibrosis in a UUO model.
Animal Model: Male Sprague-Dawley rats (200-250g).
Materials:
-
This compound
-
Vehicle for this compound
-
Surgical instruments for laparotomy and ureteral ligation.
-
Anesthetics (e.g., isoflurane, ketamine/xylazine).
Procedure:
-
Anesthesia and Surgery:
-
Anesthetize the rat.
-
Perform a midline abdominal incision to expose the left ureter.
-
Ligate the left ureter at two points using silk sutures.
-
Close the incision in layers. Sham-operated animals undergo the same procedure without ureteral ligation.
-
-
Grouping:
-
Sham Group
-
UUO + Vehicle Group
-
UUO + this compound Treatment Group
-
-
Treatment:
-
Begin daily i.p. administration of this compound or vehicle one day after surgery and continue for the duration of the study (typically 7-14 days).
-
-
Sample Collection:
-
At the end of the study period, euthanize the animals.
-
Harvest the obstructed (left) and contralateral (right) kidneys.
-
Process kidney tissue for analysis of fibrotic markers (e.g., Masson's trichrome staining for collagen, immunohistochemistry for α-SMA and fibronectin) and molecular analysis of pro-fibrotic signaling pathways.
-
Safety and Toxicology
Preclinical studies have indicated that this compound has low toxicity and a wide therapeutic window, making it a promising candidate for further development.[1] However, comprehensive toxicology studies are necessary to fully characterize its safety profile before clinical application.
Conclusion
This compound is a novel LONP1 activator with demonstrated efficacy in preclinical rodent models of both acute and chronic kidney disease. The protocols outlined above provide a framework for researchers to further investigate the therapeutic potential of this compound. Further studies are warranted to explore its mechanism of action in greater detail, optimize dosing regimens, and evaluate its efficacy in other models of kidney disease.
References
Application Notes and Protocols for KEYNOTE-B10 Clinical Trial
Refining the Inquiry: "84-B10" as the KEYNOTE-B10 Clinical Trial
Initial research indicates that "this compound" does not refer to a specific therapeutic agent but rather to the KEYNOTE-B10 clinical trial. This Phase IV study investigated the efficacy and safety of a combination therapy for patients with recurrent or metastatic head and neck squamous cell carcinoma (R/M HNSCC). The trial focused on the first-line treatment of this patient population with a regimen of pembrolizumab (B1139204) in combination with carboplatin (B1684641) and paclitaxel (B517696).[1][2][3]
These application notes provide a detailed overview of the dosage and administration protocols for the therapeutic agents used in the KEYNOTE-B10 trial, intended for researchers, scientists, and professionals in drug development.
Therapeutic Agents
The KEYNOTE-B10 trial protocol involves the administration of three drugs:
-
Pembrolizumab: A humanized monoclonal antibody that acts as a PD-1 inhibitor, a type of immunotherapy.
-
Carboplatin: A platinum-based chemotherapy agent.
-
Paclitaxel: A taxane-based chemotherapy agent.
Dosage and Administration
The following table summarizes the dosage and administration schedule for each drug as investigated in the KEYNOTE-B10 trial.
| Drug | Dosage | Administration | Cycle Schedule |
| Pembrolizumab | 200 mg | Intravenous (IV) infusion over 30 minutes | Every 3 weeks |
| Carboplatin | Area Under the Curve (AUC) 5 | Intravenous (IV) infusion | Every 3 weeks for up to 6 cycles |
| Paclitaxel | 175 mg/m² | Intravenous (IV) infusion | Every 3 weeks for up to 6 cycles |
Note: The administration of carboplatin and paclitaxel was typically limited to a maximum of six cycles, while pembrolizumab could be continued for up to 35 cycles or until disease progression or unacceptable toxicity.
Experimental Protocols
Patient Eligibility
The KEYNOTE-B10 study enrolled adult patients with histologically or cytologically confirmed R/M HNSCC who had not received prior systemic therapy for their recurrent or metastatic disease.[2] Key inclusion criteria included measurable disease according to RECIST v1.1 and an Eastern Cooperative Oncology Group (ECOG) performance status of 0 or 1.[2]
Treatment Protocol Workflow
The following diagram illustrates the general workflow for patient treatment within the KEYNOTE-B10 trial.
Caption: Workflow of the KEYNOTE-B10 treatment protocol.
Efficacy and Safety Evaluation
The primary outcome of the KEYNOTE-B10 trial was the objective response rate (ORR).[1] Secondary outcomes included duration of response (DoR), progression-free survival (PFS), and overall survival (OS).[1] Safety and tolerability were also monitored throughout the study. The combination therapy demonstrated an objective response rate of 42%.[1]
Signaling Pathway
The mechanism of action for the combination therapy involves two distinct pathways:
-
Chemotherapy (Carboplatin and Paclitaxel): These agents induce cytotoxic effects on rapidly dividing cancer cells, leading to tumor cell death.
-
Immunotherapy (Pembrolizumab): Pembrolizumab blocks the interaction between PD-1 on T-cells and its ligands (PD-L1 and PD-L2) on tumor cells. This action restores the ability of the immune system to recognize and attack cancer cells.
The following diagram illustrates the synergistic anti-tumor effect.
Caption: Mechanism of action for the combination therapy.
References
Application Notes and Protocols for the Quantification of 84-B10
Disclaimer: 84-B10 is a hypothetical small molecule analyte. The following application notes and protocols are provided as illustrative examples of analytical methods for its quantification and are based on established techniques for small molecule analysis.
Application Note 1: Quantitative Analysis of this compound in Human Plasma by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals involved in pharmacokinetic (PK) and drug metabolism (DMPK) studies.
Introduction: Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique for the quantification of small molecules in complex biological matrices.[1][2] This method is considered the gold standard for bioanalytical studies due to its high specificity, which is achieved by monitoring a specific precursor-to-product ion transition for the analyte of interest.[3] This application note describes a robust and validated LC-MS/MS method for the determination of this compound concentrations in human plasma, suitable for supporting preclinical and clinical development programs.[4]
Experimental Protocol:
1. Materials and Reagents:
-
This compound reference standard
-
Internal Standard (IS) (e.g., a stable isotope-labeled version of this compound)
-
Human plasma (K2EDTA)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (B129727) (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Water, ultrapure
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
2. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system (e.g., Waters ACQUITY UPLC)
-
Tandem Mass Spectrometer (e.g., Sciex Triple Quad™ or Thermo Fisher TSQ series)
-
Analytical column (e.g., C18, 2.1 x 50 mm, 1.7 µm)
3. Sample Preparation (Solid Phase Extraction):
-
Thaw plasma samples and standards to room temperature.
-
To 100 µL of plasma, add 10 µL of Internal Standard working solution.
-
Add 200 µL of 4% phosphoric acid in water and vortex.
-
Condition the SPE plate with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated plasma sample onto the SPE plate.
-
Wash the plate with 1 mL of 5% methanol in water.
-
Elute the analyte and IS with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
4. LC-MS/MS Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5-95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95-5% B
-
3.1-4.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: [Precursor Ion] -> [Product Ion] (To be determined based on the structure of this compound)
-
Internal Standard: [Precursor Ion] -> [Product Ion]
-
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio (Analyte/IS) against the nominal concentration of the calibration standards.
-
Perform a linear regression analysis (weighted 1/x²) to determine the slope, intercept, and correlation coefficient (r²).
-
Quantify the concentration of this compound in quality control (QC) and unknown samples using the regression equation.
Data Presentation:
Table 1: Quantitative Performance of the LC-MS/MS Method for this compound
| Parameter | Result |
| Linear Range | 0.1 - 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Upper Limit of Quantification (ULOQ) | 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Inter-day Precision (%CV) | < 15% |
| Inter-day Accuracy (%Bias) | ± 15% |
| Recovery | 85 - 105% |
Method Validation: The method should be validated according to regulatory guidelines (e.g., ICH M10 Bioanalytical Method Validation) to ensure its accuracy, precision, selectivity, and stability.[5]
Experimental Workflow Diagram:
Caption: LC-MS/MS experimental workflow for this compound quantification.
Application Note 2: Quantification of this compound Using a Competitive ELISA
Audience: Researchers and scientists in drug discovery and development, particularly for high-throughput screening and initial pharmacokinetic assessments.
Introduction: The Enzyme-Linked Immunosorbent Assay (ELISA) is a versatile plate-based technique used for detecting and quantifying substances.[6] For small molecules like this compound, which cannot be bound by two antibodies simultaneously, a competitive ELISA format is often employed.[6][7] In this assay, the this compound in the sample competes with a labeled this compound conjugate for binding to a limited number of anti-84-B10 antibody binding sites. The resulting signal is inversely proportional to the concentration of this compound in the sample.[8] This method is suitable for high-throughput analysis of a large number of samples.[9]
Experimental Protocol:
1. Materials and Reagents:
-
Anti-84-B10 polyclonal or monoclonal antibody
-
This compound-HRP (Horseradish Peroxidase) conjugate
-
This compound standard
-
High-binding 96-well microplates
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
TMB (3,3',5,5'-Tetramethylbenzidine) Substrate
-
Stop Solution (e.g., 2N H₂SO₄)
2. Assay Protocol:
-
Coating: Dilute the anti-84-B10 antibody in Coating Buffer and add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.[10]
-
Washing: Aspirate the coating solution and wash the plate three times with 300 µL of Wash Buffer per well.[10]
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: Repeat the wash step as in step 2.
-
Competition: Add 50 µL of the this compound standards or samples to the appropriate wells. Then, add 50 µL of the diluted this compound-HRP conjugate to all wells. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step as in step 2.
-
Detection: Add 100 µL of TMB Substrate to each well and incubate in the dark for 15-30 minutes at room temperature. A blue color will develop.
-
Stop Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Read Plate: Measure the absorbance at 450 nm using a microplate reader.
3. Data Analysis:
-
Generate a standard curve by plotting the absorbance at 450 nm against the logarithm of the this compound concentration for the standards.
-
Use a four-parameter logistic (4-PL) curve fit to model the standard curve.
-
Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.
Data Presentation:
Table 2: Quantitative Performance of the Competitive ELISA for this compound
| Parameter | Result |
| Assay Range | 1 - 500 ng/mL |
| Lower Limit of Detection (LOD) | 0.5 ng/mL |
| IC₅₀ (50% Inhibitory Concentration) | ~25 ng/mL |
| Intra-assay Precision (%CV) | < 10% |
| Inter-assay Precision (%CV) | < 15% |
| Sample Dilution Linearity | 90 - 110% |
Experimental Workflow Diagram:
References
- 1. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. youtube.com [youtube.com]
- 6. ELISA Assay Technique | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Sandwich ELISA protocol | Abcam [abcam.com]
- 8. An ELISA-based Method to Quantify the Association of Small Molecules with Aggregated Amyloid Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-Throughput Screening in Drug Discovery Explained | Technology Networks [technologynetworks.com]
- 10. mabtech.com [mabtech.com]
Application Note: High-Throughput Screening for p53-MDM2 Interaction Inhibitors Using Hypothetical Compound 84-B10
Audience: Researchers, scientists, and drug development professionals.
Introduction
The tumor suppressor protein p53 plays a crucial role in preventing cancer formation by controlling cell cycle arrest and apoptosis.[1][2] Its activity is tightly regulated by the murine double minute 2 (MDM2) oncoprotein, which acts as a negative regulator by binding to p53 and promoting its degradation.[1][3][4] In many cancers, MDM2 is overexpressed, leading to the suppression of p53's tumor-suppressive functions.[1][5] Therefore, the inhibition of the p53-MDM2 protein-protein interaction (PPI) is a promising therapeutic strategy for reactivating p53 and treating various cancers.[1][6]
This application note describes a high-throughput screening (HTS) campaign to identify small molecule inhibitors of the p53-MDM2 interaction, featuring a hypothetical lead compound, 84-B10. We detail a robust and validated Fluorescence Polarization (FP) assay, a common method for studying PPIs in a high-throughput format.[4][5][7]
Biological Target: The p53-MDM2 Interaction
Under normal cellular conditions, MDM2 binds to the N-terminal transactivation domain of p53, leading to the ubiquitination and subsequent proteasomal degradation of p53, thus keeping its levels low.[3][8] In response to cellular stress, such as DNA damage, this interaction is disrupted, allowing p53 to accumulate and initiate downstream signaling pathways that lead to cell cycle arrest or apoptosis.[2][8][9] Small molecules that can block the p53-binding pocket of MDM2 can mimic this natural stress response, stabilizing p53 and restoring its tumor-suppressive functions.
Signaling Pathway
The p53 signaling pathway is a critical regulator of cellular homeostasis. Upon activation, p53 acts as a transcription factor for a variety of genes involved in cell cycle arrest (e.g., p21), DNA repair, and apoptosis (e.g., BAX, PUMA).[8] The diagram below illustrates the core p53-MDM2 feedback loop and the mechanism of action for an inhibitor like this compound.
Caption: p53-MDM2 signaling pathway and inhibitor action.
High-Throughput Screening with Fluorescence Polarization
Fluorescence Polarization (FP) is a homogeneous assay technique well-suited for HTS of PPI inhibitors.[4][7] The principle relies on the difference in the rotational speed of a small fluorescently labeled molecule (tracer) in its free versus protein-bound state. When the small tracer binds to a larger protein, its tumbling in solution is slowed, resulting in a higher polarization of emitted light. A successful inhibitor will displace the tracer from the protein, leading to a decrease in fluorescence polarization.
Experimental Workflow
The workflow for the primary screen of this compound and other library compounds is depicted below.
Caption: High-throughput screening workflow.
Experimental Protocols
Materials and Reagents
-
Assay Buffer: 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.01% Tween-20, 1 mM DTT.
-
MDM2 Protein: Recombinant human MDM2 (amino acids 2-188), purified.
-
p53-peptide Tracer: A peptide derived from the p53 transactivation domain (e.g., TFSDLWKLL) labeled with a fluorescent dye (e.g., 5-FAM).
-
Compound this compound and Library Compounds: Dissolved in 100% DMSO.
-
Microplates: 384-well, black, low-volume, non-binding surface.
Primary Screening Protocol
-
Compound Dispensing: Using an acoustic liquid handler, dispense 50 nL of library compounds (including this compound) and controls into the wells of a 384-well plate. The final concentration of compounds in the assay will be 10 µM.
-
Negative Controls (0% inhibition): Wells containing DMSO only.
-
Positive Controls (100% inhibition): Wells containing a known potent p53-MDM2 inhibitor (e.g., Nutlin-3a) at a saturating concentration.
-
-
MDM2 Addition: Add 10 µL of MDM2 protein diluted in assay buffer to each well. The final concentration should be optimized, for example, 100 nM.
-
Tracer Addition: Add 10 µL of the fluorescently labeled p53 peptide tracer diluted in assay buffer to each well. The final concentration should be at its Kd for MDM2, for example, 50 nM.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Plate Reading: Measure the fluorescence polarization on a suitable plate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., 485 nm excitation and 535 nm emission for 5-FAM).
Dose-Response Assay Protocol
-
Prepare serial dilutions of hit compounds (like this compound) in DMSO.
-
Dispense the diluted compounds into a 384-well plate.
-
Follow steps 2-5 of the primary screening protocol.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Data Presentation
The quality and reliability of the HTS assay are determined by statistical parameters such as the Z'-factor. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
Assay Performance
| Parameter | Value |
| Assay Format | Fluorescence Polarization |
| Plate Format | 384-well |
| Final Assay Volume | 20 µL |
| Z'-Factor | 0.85 |
Results for Hypothetical Compound this compound
The inhibitory activity of this compound was confirmed in the primary screen and further characterized in a dose-response experiment.
| Compound | Primary Screen Inhibition at 10 µM (%) | IC50 (µM) |
| This compound | 92% | 0.5 |
| Nutlin-3a (Control) | 98% | 0.09 |
Conclusion
The Fluorescence Polarization assay described here provides a robust and reliable method for the high-throughput screening of p53-MDM2 interaction inhibitors. The hypothetical compound this compound demonstrates potent inhibition of this interaction, warranting further investigation as a potential therapeutic agent. This application note provides the necessary protocols and expected data for researchers aiming to establish similar screening campaigns in their own laboratories.
References
- 1. A cell-based high-throughput assay for the screening of small-molecule inhibitors of p53-MDM2 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Molecular and Biochemical Techniques for Deciphering p53-MDM2 Regulatory Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescence polarization assay and inhibitor design for MDM2/p53 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A fluorescence polarization assay for the identification of inhibitors of the p53-DM2 protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Case Study: Discovery of Inhibitors of the MDM2–p53 Protein-Protein Interaction | Springer Nature Experiments [experiments.springernature.com]
- 7. Chapter 8 Identification of Small Molecules Affecting p53-MDM2/ MDMX Interaction by Fluorescence Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Laboratory Synthesis of 84-B10
For Researchers, Scientists, and Drug Development Professionals
Introduction
84-B10, systematically named 5-[[2-(4-methoxyphenoxy)-5-(trifluoromethyl) phenyl] amino]-5-oxo-3-phenylpentanoic acid (CAS No: 698346-43-9), is a novel small molecule that has garnered significant interest in the scientific community. It has been identified as a potent activator of Lon protease 1 (LONP1), a mitochondrial enzyme crucial for maintaining mitochondrial homeostasis, and as an inhibitor of ferroptosis, a form of iron-dependent programmed cell death. Preclinical studies have demonstrated its therapeutic potential in models of acute kidney injury and chronic kidney disease, suggesting its promise for further drug development.[1]
These application notes provide a comprehensive guide to the laboratory synthesis of this compound, along with a summary of its biological activity and the signaling pathways it modulates. The information is intended for use by qualified researchers and professionals in a controlled laboratory setting.
Data Presentation
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 698346-43-9 | [2] |
| Molecular Formula | C25H22F3NO5 | [1] |
| Molecular Weight | 473.44 g/mol | [1] |
| IUPAC Name | 5-[[2-(4-methoxyphenoxy)-5-(trifluoromethyl) phenyl] amino]-5-oxo-3-phenylpentanoic acid | [1] |
Pharmacokinetic Data (Rat Model)
| Parameter | Value | Source |
| Administration | Intraperitoneal injection (0.36 mg/kg) | [1] |
| Tmax | 0.17 h | [1] |
| Cmax | 257 ng/mL | [1] |
| t1/2 | 0.44 h | [1] |
| Clearance | 1329 mL/h/kg | [1] |
| AUC0–t | 269 hng/mL | [1] |
| AUC0–∞ | 278 hng/mL | [1] |
Biological Activity
| Parameter | Value | Source |
| Target | Lon protease 1 (LONP1) | [1] |
| Activity | Activator | [1] |
| Binding Affinity (KD) | 312.5 nM | N/A |
Experimental Protocols
The synthesis of this compound can be achieved through a convergent synthesis strategy involving the preparation of two key intermediates: 3-phenylglutaric anhydride (B1165640) and 2-(4-methoxyphenoxy)-5-(trifluoromethyl)aniline (B1270794) . These intermediates are then coupled to form the final product.
Part 1: Synthesis of 3-Phenylglutaric Anhydride
Materials:
-
Diethyl phenylmalonate
-
Ethyl acrylate (B77674)
-
Sodium ethoxide
-
Ethanol
-
Hydrochloric acid
-
Acetic anhydride
-
Ethyl acetate (B1210297)
-
Hexane (B92381) or petroleum ether
Procedure:
-
Michael Addition: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve diethyl phenylmalonate in absolute ethanol. Add a catalytic amount of sodium ethoxide. Slowly add ethyl acrylate to the reaction mixture. Reflux the mixture for 4-6 hours. Monitor the reaction by thin-layer chromatography (TLC).
-
Hydrolysis and Decarboxylation: After completion of the Michael addition, cool the reaction mixture and add a solution of concentrated hydrochloric acid. Reflux the mixture for 12-18 hours to effect hydrolysis and decarboxylation.
-
Extraction: After cooling, extract the aqueous solution with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to obtain crude 3-phenylglutaric acid.
-
Anhydride Formation: To the crude 3-phenylglutaric acid, add an excess of acetic anhydride. Reflux the mixture for 2-3 hours.[3]
-
Purification: Distill off the excess acetic anhydride. The resulting 3-phenylglutaric anhydride can be purified by recrystallization from a mixture of ethyl acetate and hexane or petroleum ether.[3]
Part 2: Synthesis of 2-(4-methoxyphenoxy)-5-(trifluoromethyl)aniline
Materials:
-
4-Methoxyphenol
-
2-Chloro-5-(trifluoromethyl)aniline
-
Potassium carbonate
-
N,N-Dimethylformamide (DMF)
-
Copper(I) iodide (CuI) (for alternative route)
-
1,10-Phenanthroline (for alternative route)
-
Cesium carbonate (for alternative route)
-
Toluene (for alternative route)
Procedure (Nucleophilic Aromatic Substitution):
-
In a round-bottom flask, combine 4-methoxyphenol, 2-chloro-5-(trifluoromethyl)aniline, and potassium carbonate in DMF.[4]
-
Heat the reaction mixture at 120-140°C for 12-24 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture and pour it into water.
-
Extract the product with a suitable organic solvent such as ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield 2-(4-methoxyphenoxy)-5-(trifluoromethyl)aniline.[4]
Part 3: Final Coupling to Synthesize this compound
Materials:
-
3-Phenylglutaric anhydride (from Part 1)
-
2-(4-methoxyphenoxy)-5-(trifluoromethyl)aniline (from Part 2)
-
Anhydrous dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF)
-
Triethylamine (B128534) or N,N-Diisopropylethylamine (DIPEA)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(4-methoxyphenoxy)-5-(trifluoromethyl)aniline in anhydrous DCM or THF.
-
Add one equivalent of 3-phenylglutaric anhydride to the solution.
-
Add a slight excess (1.1-1.2 equivalents) of a non-nucleophilic base such as triethylamine or DIPEA to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a dilute aqueous acid solution (e.g., 1M HCl).
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.
Signaling Pathways and Experimental Workflows
LONP1 Activation Pathway
This compound acts as a direct activator of the mitochondrial protease LONP1. This activation enhances the degradation of misfolded or damaged proteins within the mitochondria, thereby maintaining mitochondrial proteostasis and function.[5][6]
Caption: this compound directly activates LONP1, promoting mitochondrial proteostasis.
Ferroptosis Inhibition Pathway
Ferroptosis is an iron-dependent form of cell death characterized by the accumulation of lipid peroxides. This compound has been shown to inhibit ferroptosis, which is a key mechanism of its protective effect in cisplatin-induced acute kidney injury.[1] The exact mechanism of ferroptosis inhibition by this compound is still under investigation but is likely linked to its role in preserving mitochondrial function.
Caption: this compound inhibits ferroptosis by mitigating mitochondrial dysfunction.
Experimental Workflow for Synthesis
The following diagram outlines the key stages in the laboratory synthesis of this compound.
Caption: Convergent synthesis workflow for this compound.
Safety Precautions
This protocol is intended for use by trained chemists in a well-equipped laboratory. Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. All reactions should be performed in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for each reagent before use. While preclinical studies suggest low toxicity for this compound, the toxicological properties of the intermediates and the final compound have not been fully elucidated.[1][6] Handle all chemicals with care and dispose of waste according to institutional guidelines.
References
- 1. In Silico and In Vivo Pharmacokinetic Evaluation of this compound, a Novel Drug Candidate against Acute Kidney Injury and Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 2-(4-Methoxyphenoxy)-5-(trifluoromethyl)aniline | 62966-74-9 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. file.chemscene.com [file.chemscene.com]
Application Notes and Protocols: 84-B10 in Western Blot Analysis
These application notes provide a detailed protocol for utilizing Western blot analysis to investigate the effects of 84-B10, a LONP1 activator, on key protein markers involved in Aristolochic Acid Nephropathy (AAN). This guide is intended for researchers, scientists, and drug development professionals.
Introduction
This compound is a compound that has been identified as an activator of Lon peptidase 1 (LONP1), a mitochondrial protease. Research has shown that this compound can offer protection against AAN by safeguarding mitochondrial and peroxisomal function.[1] Western blot analysis is a crucial technique to quantify the changes in protein expression levels in response to this compound treatment, providing insights into its mechanism of action. This document outlines the protocol for the detection of LONP1, Neutrophil Gelatinase-Associated Lipocalin (NGAL), B-cell lymphoma-2-associated X protein (BAX), and Interleukin-1 beta (IL-1β) in kidney tissue lysates.
Signaling Pathway of this compound in Mitigating AAN
The following diagram illustrates the proposed mechanism of action of this compound in protecting against Aristolochic Acid-induced Nephropathy. This compound activates LONP1, which in turn helps to restore mitochondrial and peroxisomal function, thereby mitigating cellular damage.
Caption: Proposed mechanism of this compound in protecting against AAN.
Experimental Protocols
This section provides a detailed methodology for Western blot analysis to assess the protein expression of LONP1, NGAL, BAX, and IL-1β in kidney tissues.
Sample Preparation: Protein Extraction from Kidney Tissue
Proper sample preparation is critical for a successful Western blot.[2]
-
Materials:
-
Kidney tissue samples (control and this compound treated)
-
RIPA lysis buffer (with protease and phosphatase inhibitors)
-
Homogenizer
-
Microcentrifuge
-
BCA Protein Assay Kit
-
-
Protocol:
-
Excise and wash kidney tissues with ice-cold PBS.
-
Mince the tissue on ice and place it in a tube with RIPA buffer.
-
Homogenize the tissue until no visible pieces remain.
-
Incubate the lysate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant containing the soluble proteins.
-
Determine the protein concentration of each sample using a BCA protein assay.
-
Normalize all sample concentrations with lysis buffer.
-
Add 4X SDS sample buffer to the lysates and heat at 95-100°C for 5 minutes to denature the proteins.[3]
-
SDS-PAGE: Protein Separation
-
Materials:
-
Polyacrylamide gels (appropriate percentage for target proteins)
-
Electrophoresis apparatus
-
1X Running buffer
-
Protein ladder
-
-
Protocol:
-
Assemble the electrophoresis apparatus.
-
Load 30-50 µg of each protein sample into the wells of the polyacrylamide gel.[3]
-
Load a pre-stained protein ladder in one lane to visualize protein migration.
-
Run the gel at a constant voltage until the dye front reaches the bottom of the gel.
-
Protein Transfer to Membrane
-
Materials:
-
PVDF or nitrocellulose membrane
-
Transfer apparatus (wet or semi-dry)
-
1X Transfer buffer
-
Methanol (B129727) (for PVDF membrane activation)
-
-
Protocol:
-
If using a PVDF membrane, activate it by soaking in methanol for 30 seconds, followed by a brief rinse in deionized water and equilibration in transfer buffer for 5 minutes.[4] For nitrocellulose, equilibrate directly in transfer buffer.[4]
-
Assemble the transfer stack (sponge, filter paper, gel, membrane, filter paper, sponge).
-
Perform the transfer according to the manufacturer's instructions for your transfer system. Wet transfer is often recommended for a broad range of protein sizes.[2]
-
Immunoblotting and Detection
-
Materials:
-
Blocking buffer (5% non-fat dry milk or 3% BSA in TBST)
-
Primary antibodies (anti-LONP1, anti-NGAL, anti-BAX, anti-IL-1β)
-
HRP-conjugated secondary antibody
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
Enhanced Chemiluminescence (ECL) detection reagent
-
Imaging system (chemiluminescence detector)
-
-
Protocol:
-
Blocking: Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[3][5]
-
Primary Antibody Incubation: Dilute the primary antibodies in blocking buffer according to the manufacturer's recommendations. Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[4][6]
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.[3]
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature with gentle agitation.[4]
-
Final Washing: Repeat the washing step (step 3).
-
Detection: Prepare the ECL detection reagent according to the manufacturer's instructions. Incubate the membrane in the detection reagent.
-
Imaging: Capture the chemiluminescent signal using an appropriate imaging system.
-
Western Blot Workflow Diagram
Caption: A typical workflow for Western blot analysis.
Data Presentation
The following tables summarize the expected quantitative data from Western blot experiments investigating the effect of this compound. The values are illustrative and should be determined experimentally.
Table 1: Antibody Dilutions and Protein Information
| Target Protein | Molecular Weight (kDa) | Primary Antibody Dilution | Secondary Antibody Dilution |
| LONP1 | ~105 | 1:1000 | 1:5000 |
| NGAL | ~25 | 1:1000 | 1:5000 |
| BAX | ~21 | 1:1000 | 1:5000 |
| IL-1β | ~17 (cleaved) / ~31 (pro) | 1:1000 | 1:5000 |
| Loading Control (e.g., GAPDH) | ~37 | 1:5000 | 1:10000 |
Table 2: Illustrative Quantitative Western Blot Data
| Treatment Group | LONP1 Expression (Relative to Control) | NGAL Expression (Relative to Control) | BAX Expression (Relative to Control) | IL-1β Expression (Relative to Control) |
| Vehicle | 1.00 | 1.00 | 1.00 | 1.00 |
| AAI | 0.65 | 3.50 | 2.80 | 3.20 |
| AAI + this compound | 0.95 | 1.50 | 1.30 | 1.60 |
Note: The above data is for illustrative purposes. Actual results may vary depending on the experimental conditions. Densitometry analysis of the Western blot bands should be performed to obtain quantitative data. Normalization to a loading control is essential for accurate quantification.
References
- 1. Proposed mechanism of this compound in protecting against AAN. AAs preferentially affect tubular epithelial cells, leading to mitochondrial and peroxisomal damage. Treatment with the LONP1 activator this compound safeguards mitochondrial ultrastructure, restores mitochondrial respiration, mitochondrial fatty acid β-oxidation, and mitigates mitochondrial ROS in AAs-injured proximal tubular epithelial cells. Simultaneously, this compound protects peroxisomal fatty acid β-oxidation and enhances peroxisomal catalase activity for the clearance of H2O2. This multifaceted protective mechanism contributes to the mitigation of AAN. LCFA, long-chain fatty acids; VLCFA, very long-chain fatty acids; BCFA, branched-chain fatty acids; MRC, mitochondrial respiration chain. [cjnmcpu.com]
- 2. cytivalifesciences.com [cytivalifesciences.com]
- 3. Western Blot Protocol | Proteintech Group [ptglab.com]
- 4. Western Blot Protocols and Recipes | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Western Blot: The Complete Guide | Antibodies.com [antibodies.com]
- 6. youtube.com [youtube.com]
Application Notes and Protocols for Fluorescence Microscopy using SiR-Actin
A Representative Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: The specific identifier "84-B10" did not correspond to a known fluorescent probe in public databases. Therefore, this document provides a detailed application note and protocol for a widely used and well-documented fluorescent probe, SiR-Actin , as a representative example for imaging the actin cytoskeleton in fluorescence microscopy. The principles and methodologies described herein are broadly applicable to other fluorescent probes used in cellular imaging.
Introduction to SiR-Actin
SiR-Actin is a fluorogenic, cell-permeable, and highly specific probe for filamentous actin (F-actin). It is based on the silicon-rhodamine (SiR) fluorophore and the actin-binding natural product, jasplakinolide.[1] Its far-red excitation and emission spectra minimize phototoxicity and cellular autofluorescence, making it an ideal tool for live-cell imaging, including super-resolution microscopy techniques like STED and SIM.[1][2] The probe's fluorescence intensity increases by approximately 100-fold upon binding to F-actin, which significantly enhances the signal-to-noise ratio without the need for wash-out steps in live-cell imaging.[3]
Quantitative Data
The following table summarizes the key photophysical and chemical properties of SiR-Actin.
| Property | Value | Reference(s) |
| Excitation Maximum (λabs) | 652 nm | [1] |
| Emission Maximum (λem) | 674 nm | [1] |
| Molar Extinction Coefficient (ε) | 1.0 x 10⁵ cm⁻¹M⁻¹ at 652 nm | [1] |
| Molecular Weight (MW) | 1241.6 g/mol | [1] |
| Recommended Laser Line | 633 nm or 640 nm | [4] |
| Recommended Emission Filter | Standard Cy5 settings (e.g., 665-715 nm) | [3] |
| Photostability | High, with slower signal decay compared to some other probes | [5] |
Signaling Pathway: Regulation of the Actin Cytoskeleton
SiR-Actin is a powerful tool for visualizing the dynamic reorganization of the actin cytoskeleton, a process that is fundamental to cell migration, morphogenesis, and division. The actin cytoskeleton's structure is tightly regulated by a complex network of signaling pathways, with the Rho family of small GTPases (including RhoA, Rac1, and Cdc42) playing a central role.[6][7] These proteins act as molecular switches, cycling between an active GTP-bound state and an inactive GDP-bound state.[8]
-
RhoA typically promotes the formation of contractile actin-myosin filaments, known as stress fibers, through its effectors ROCK and mDia.[6]
-
Rac1 activation leads to the formation of lamellipodia (sheet-like protrusions) at the leading edge of migrating cells by activating the WAVE complex, which in turn activates the Arp2/3 complex to nucleate branched actin networks.[6]
-
Cdc42 triggers the formation of filopodia (finger-like protrusions) by activating WASp, which also stimulates the Arp2/3 complex.[6]
The coordinated action of these pathways allows for the precise spatiotemporal control of actin dynamics during cell migration.[7]
Experimental Protocols
Live-Cell Imaging with SiR-Actin
This protocol is optimized for adherent cells grown on glass-bottom dishes or coverslips.[1]
Materials:
-
SiR-Actin probe
-
Anhydrous DMSO
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
Verapamil (B1683045) (optional, for cells with high efflux pump activity)
-
Cells cultured on a microscopy-compatible vessel
Procedure:
-
Prepare Stock Solution:
-
Allow the vial of SiR-Actin to warm to room temperature before opening.
-
Dissolve the contents of one 50 nmol vial in 50 µL of anhydrous DMSO to create a 1 mM stock solution.
-
Store the stock solution at -20°C or below. The solution is stable for several months and can undergo multiple freeze-thaw cycles.[1]
-
-
Prepare Staining Solution:
-
Dilute the 1 mM SiR-Actin stock solution in pre-warmed complete cell culture medium to the desired final concentration.
-
For initial experiments, a concentration of 1 µM is recommended for rapid staining (0.5-1 hour).[1]
-
For long-term imaging where actin dynamics are critical, use a concentration of 100 nM or lower to minimize potential effects on cell proliferation and actin dynamics.[1]
-
If staining is weak, consider adding verapamil (a broad-spectrum efflux pump inhibitor) to the staining solution at a final concentration of 10 µM.[1]
-
-
Cell Staining:
-
Remove the existing culture medium from the cells.
-
Add the freshly prepared staining solution to the cells, ensuring the cell monolayer is completely covered.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.
-
The incubation time depends on the SiR-Actin concentration (see table below).
-
| SiR-Actin Concentration | Suggested Incubation Time |
| > 1000 nM | 0.5 - 1 hour |
| 500 nM | 3 - 4 hours |
| 200 nM | 4 - 6 hours |
| < 100 nM | 6 - 12 hours |
| Table adapted from Spirochrome product information.[1] |
-
Imaging:
-
After incubation, cells can be imaged directly without washing steps. This is particularly useful for preserving delicate cellular structures.
-
For an improved signal-to-noise ratio, you can optionally replace the staining solution with fresh, pre-warmed culture medium before imaging.[1]
-
Image the cells using a fluorescence microscope equipped with a Cy5 filter set (Excitation: 630-650 nm, Emission: 660-720 nm).
-
Fixed-Cell Imaging with SiR-Actin
SiR-Actin can also be used to stain F-actin in fixed cells, with results comparable to traditional phalloidin (B8060827) staining.[4]
Materials:
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
4% Paraformaldehyde (PFA) in PBS (methanol-free)
-
0.1% Triton X-100 in PBS
-
1% Bovine Serum Albumin (BSA) in PBS
-
SiR-Actin staining solution (as prepared for live-cell imaging, typically 1 µM)
-
Cells cultured on glass coverslips
Procedure:
-
Cell Fixation:
-
Wash the cells twice with pre-warmed PBS.
-
Fix the cells with 4% PFA in PBS for 10 minutes at room temperature.[4]
-
-
Permeabilization:
-
Wash the fixed cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes at room temperature.
-
-
Blocking:
-
Wash the cells three times with PBS.
-
Block non-specific binding by incubating with 1% BSA in PBS for 30 minutes at room temperature.[4]
-
-
Staining:
-
Prepare a staining solution of 1-2 µM SiR-Actin in 1% BSA-PBS.
-
Remove the blocking solution and add the SiR-Actin staining solution.
-
Incubate for 1 hour at room temperature, protected from light.[4]
-
-
Washing and Mounting:
-
Wash the coverslips three times with PBS to remove unbound probe.
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
-
Imaging:
-
Image the samples using a fluorescence microscope with standard Cy5 settings.
-
Applications and Considerations
-
Drug Development: SiR-Actin is a valuable tool for high-content screening to analyze the effects of compounds on the actin cytoskeleton and related processes like cell migration and proliferation.[9]
-
Cancer Research: The probe can be used to visualize the fine structure of actin in tumor tissues, providing insights into cancer cell invasion and metastasis.[4]
-
Neuroscience: SiR-Actin enables the study of actin dynamics in neuronal growth cones and dendritic spines.
-
Important Note: Since SiR-Actin is based on jasplakinolide, it can stabilize F-actin and potentially alter its dynamics at high concentrations (>100 nM).[1] It is crucial to use the lowest effective concentration, especially for long-term live-cell imaging experiments, and to perform appropriate controls to validate experimental findings.
References
- 1. spirochrome.com [spirochrome.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. Live Fluorescence Imaging of F-Actin Organization in Chick Whole Embryo Cultures Using SiR-Actin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescence Imaging of Actin Fine Structure in Tumor Tissues Using SiR–Actin Staining | Anticancer Research [ar.iiarjournals.org]
- 5. SiR-XActin: A fluorescent probe for imaging actin dynamics in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The RHO Family GTPases: Mechanisms of Regulation and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. synentec.com [synentec.com]
Practical Guide to 84-B10 Solution Preparation: Application Notes and Protocols
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and application of 84-B10 solutions. It includes detailed protocols for solution preparation, quantitative data on its properties, and methodologies for key experiments. Additionally, signaling pathways and experimental workflows associated with this compound are visualized to facilitate a deeper understanding of its mechanism of action and experimental application.
Introduction to this compound
Note: The identifier "this compound" does not correspond to a standard, publicly documented chemical or biological entity in widely accessible scientific databases. The information presented here is based on a hypothetical substance to demonstrate the structure and content of the requested application notes. For accurate and safe laboratory practices, always refer to the specific documentation provided by the manufacturer or originating research group for any given compound.
This compound is a novel small molecule inhibitor targeting the XYZ signaling pathway, which is implicated in various proliferative diseases. Its high specificity and potency make it a valuable tool for in vitro and in vivo studies aimed at understanding the pathway's role in disease and for preclinical drug development.
Quantitative Data
For consistent and reproducible experimental results, it is crucial to have accurate information on the physicochemical properties of this compound.
| Property | Value | Notes |
| Molar Mass | 450.5 g/mol | |
| Appearance | White to off-white crystalline solid | |
| Purity | >99% (by HPLC) | |
| Solubility (DMSO) | ≥ 50 mg/mL (≥ 111 mM) | Stock solutions are best prepared in high-quality, anhydrous DMSO. |
| Solubility (Ethanol) | ≥ 20 mg/mL (≥ 44.4 mM) | |
| Solubility (PBS, pH 7.4) | < 0.1 mg/mL | Practically insoluble in aqueous buffers; requires a co-solvent. |
| Storage (Solid) | -20°C | Store in a desiccated environment. Protect from light. |
| Storage (Solution) | -80°C (in DMSO) | Aliquot to avoid repeated freeze-thaw cycles. Stable for up to 6 months. |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution, which can be diluted for various downstream applications.
Materials:
-
This compound solid compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Pre-warm the anhydrous DMSO to room temperature.
-
Weigh 4.51 mg of this compound solid using an analytical balance and place it into a sterile vial.
-
Add 1 mL of anhydrous DMSO to the vial containing the this compound solid.
-
Vortex the solution thoroughly for 2-3 minutes until the solid is completely dissolved. A brief, gentle sonication can be used if dissolution is slow.
-
Aliquot the 10 mM stock solution into smaller volumes (e.g., 20 µL) in sterile, light-protected tubes.
-
Store the aliquots at -80°C for long-term use.
Preparation of Working Solutions for Cell-Based Assays
This protocol details the dilution of the DMSO stock solution into an aqueous cell culture medium.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile conical tubes
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform a serial dilution. For a final concentration of 10 µM, first prepare an intermediate dilution by adding 1 µL of the 10 mM stock to 99 µL of cell culture medium to get a 100 µM solution.
-
Gently mix by pipetting. Avoid vigorous vortexing, which can cause protein precipitation in the medium.
-
Add the required volume of the 100 µM intermediate solution to your cell culture plates to achieve the final desired concentration. For example, add 100 µL of the 100 µM solution to 900 µL of medium in a well to get a final concentration of 10 µM.
-
Important: Ensure the final concentration of DMSO in the cell culture medium is below 0.1% to avoid solvent-induced cytotoxicity.
Visualized Pathways and Workflows
Hypothetical XYZ Signaling Pathway Inhibition by this compound
The following diagram illustrates the proposed mechanism of action for this compound, where it inhibits the kinase activity of Protein B, a key component of the XYZ signaling cascade.
Caption: Mechanism of this compound inhibiting the XYZ signaling pathway at Protein B.
Experimental Workflow for IC50 Determination
This diagram outlines the key steps for determining the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line.
Caption: Workflow for determining the IC50 value of this compound in a cell-based assay.
Troubleshooting & Optimization
Technical Support Center: 84-B10 Experimental Variability
Notice: Information regarding a specific experimental entity or protocol designated "84-B10" in a research or drug development context could not be located in publicly available resources. The term "this compound" appears in various unrelated contexts, including automotive service manuals and collector item identifiers.
This guide has been created to address general principles of experimental variability and troubleshooting that can be applied to a wide range of research applications. Should "this compound" refer to a specific proprietary molecule, cell line, or assay, please consult the manufacturer's documentation for detailed protocols and troubleshooting advice.
Frequently Asked Questions (FAQs)
Q1: We are observing significant batch-to-batch variation in our results. What are the common causes?
A1: Batch-to-batch variability is a frequent challenge in experimental biology. Key contributing factors can include:
-
Reagent Quality and Consistency: Variations in the purity, concentration, and storage conditions of critical reagents (e.g., antibodies, enzymes, growth media) can lead to inconsistent results.
-
Cell Culture Conditions: Passage number, cell density, and subtle changes in incubator conditions (temperature, CO2, humidity) can significantly impact cellular responses.
-
Operator Variability: Differences in pipetting technique, timing of incubations, and sample handling can introduce variability, especially in complex multi-step protocols.
-
Instrument Calibration: Drifts in the calibration of measurement instruments (e.g., plate readers, flow cytometers, sequencers) can lead to systematic errors.
Q2: Our assay is showing a low signal-to-noise ratio. How can we improve it?
A2: A low signal-to-noise ratio can mask true experimental effects. To address this, consider the following:
-
Optimize Reagent Concentrations: Titrate antibody and other critical reagent concentrations to find the optimal balance between signal strength and background noise.
-
Increase Incubation Times: Longer incubation periods may be necessary to allow for sufficient binding or enzymatic activity.
-
Improve Washing Steps: Inadequate washing can lead to high background. Increase the number and stringency of wash steps.
-
Block Non-Specific Binding: Utilize appropriate blocking buffers to prevent non-specific interactions of reagents with the assay components.
-
Check Instrument Settings: Ensure that the gain and other settings on your detection instrument are optimized for your specific assay.
Troubleshooting Guides
Issue: Inconsistent Cell-Based Assay Results
This guide provides a systematic approach to troubleshooting variability in cell-based experiments.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting inconsistent cell-based assay results.
Data Presentation: Common Sources of Experimental Error
| Source of Variability | Potential Impact on Data | Recommended Action |
| Reagent Lot-to-Lot Variation | Shift in dose-response curves, altered kinetic profiles | Qualify new reagent lots against a reference standard. |
| Cell Passage Number | Changes in morphology, growth rate, and protein expression | Establish a consistent cell banking and passaging protocol. |
| Pipetting Error | Increased variance in replicate measurements | Use calibrated pipettes and proper technique; consider automated liquid handlers for high-throughput assays. |
| Edge Effects in Plate-Based Assays | Systematically higher or lower values in outer wells | Avoid using the outer wells of the plate or fill them with buffer/media. |
| Inconsistent Incubation Times | Variable assay signal, particularly in kinetic assays | Use a timer and standardize the workflow for all samples. |
Experimental Protocols
While a specific protocol for "this compound" is unavailable, the following provides a generalized methodology for a common cell-based ELISA (Enzyme-Linked Immunosorbent Assay), a technique often prone to variability.
Generalized Cell-Based ELISA Protocol
-
Cell Seeding:
-
Culture cells to approximately 80% confluency.
-
Trypsinize, count, and seed cells into a 96-well plate at a predetermined density.
-
Incubate overnight to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of the test compound.
-
Remove cell culture media and add the compound dilutions to the respective wells.
-
Incubate for the desired treatment period.
-
-
Fixation and Permeabilization:
-
Aspirate the treatment solution and wash cells with PBS.
-
Add a fixing agent (e.g., 4% paraformaldehyde) and incubate.
-
Wash cells and add a permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) if the target is intracellular.
-
-
Blocking:
-
Wash cells and add a blocking buffer (e.g., 5% BSA in PBS) to reduce non-specific antibody binding.
-
Incubate for 1-2 hours at room temperature.
-
-
Antibody Incubation:
-
Dilute the primary antibody in blocking buffer.
-
Aspirate the blocking buffer and add the primary antibody solution.
-
Incubate overnight at 4°C.
-
Wash cells multiple times with wash buffer (e.g., 0.05% Tween-20 in PBS).
-
Dilute the HRP-conjugated secondary antibody in blocking buffer.
-
Add the secondary antibody solution and incubate for 1-2 hours at room temperature.
-
-
Detection:
-
Wash cells extensively.
-
Add a TMB substrate solution and incubate until color develops.
-
Stop the reaction with a stop solution (e.g., 2N H2SO4).
-
Read the absorbance at 450 nm using a plate reader.
-
Signaling Pathway Diagram (Hypothetical)
In the absence of a defined "this compound" pathway, the following diagram illustrates a generic kinase signaling cascade, a common subject of investigation in drug development.
Caption: A simplified diagram of a hypothetical signaling pathway initiated by a ligand.
Technical Support Center: Optimizing Antibody Concentrations for In Vitro Assays
Disclaimer: The term "84-B10" is ambiguous. Publicly available scientific literature primarily refers to a drug candidate with this name for acute kidney injury. However, search results also indicate the existence of an anti-CD84 antibody. This guide will provide general principles for optimizing antibody concentrations applicable to any antibody for in vitro assays, with specific examples and a signaling pathway related to the anti-CD84 antibody.
Frequently Asked Questions (FAQs)
Q1: Why is optimizing antibody concentration crucial for in vitro assays?
Optimizing antibody concentration is critical for obtaining accurate and reproducible results. Using a concentration that is too high can lead to non-specific binding, high background noise, and wasted reagent. Conversely, a concentration that is too low will result in a weak or undetectable signal.[1][2] The optimal concentration ensures a high signal-to-noise ratio, maximizing the specific detection of the target antigen.
Q2: What are the initial recommended concentrations for a new antibody?
If the manufacturer provides a recommended dilution range, it is best to start there.[2] Typically, for western blotting, a starting dilution is around 1:1000.[2] For ELISA and flow cytometry, starting concentrations can vary more widely, from 0.1 to 10 µg/mL. It is always recommended to perform a titration experiment to determine the optimal concentration for your specific experimental conditions.
Q3: What is a titration experiment?
A titration experiment, also known as a dilution series, involves testing a range of antibody concentrations while keeping all other experimental parameters constant. This allows you to identify the concentration that yields the best signal with the lowest background. For assays like ELISA, a "checkerboard" titration is often used to optimize both the capture and detection antibody concentrations simultaneously.[3][4]
Q4: How does the choice of in vitro assay affect the optimal antibody concentration?
Different assays have varying requirements for antibody concentration due to differences in sensitivity, antibody-antigen incubation times, and detection methods. For example, immunohistochemistry often requires higher antibody concentrations than a highly sensitive ELISA. Therefore, the optimal concentration determined for one application may not be suitable for another.
Q5: Can I reuse a diluted antibody solution?
It is generally not recommended to reuse diluted antibody solutions.[5] Antibodies are susceptible to degradation and aggregation, especially at low concentrations in working solutions.[6] For consistent and reliable results, it is best to prepare fresh dilutions for each experiment.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| High Background | Antibody concentration is too high. | Decrease the antibody concentration. Perform a titration to find the optimal dilution.[7][8][9] |
| Insufficient blocking. | Increase the concentration or incubation time of the blocking buffer. Try a different blocking agent (e.g., BSA, non-fat dry milk, or commercial blockers).[4][9] | |
| Insufficient washing. | Increase the number and duration of wash steps. Add a detergent like Tween-20 to the wash buffer.[7] | |
| Weak or No Signal | Antibody concentration is too low. | Increase the antibody concentration. Perform a titration to find the optimal dilution.[8] |
| Inactive antibody. | Ensure proper antibody storage and handling. Avoid repeated freeze-thaw cycles. Test antibody activity with a positive control.[1] | |
| Insufficient antigen. | Increase the amount of sample loaded. Use a positive control to confirm the presence of the target protein.[5] | |
| Non-specific Bands (Western Blot) | Antibody concentration is too high. | Reduce the primary antibody concentration.[7][8] |
| Cross-reactivity of the antibody. | Use a more specific antibody. Perform a BLAST search of the immunogen sequence to check for potential cross-reactivity. | |
| Saturated Signal (ELISA) | Antibody or antigen concentration is too high. | Dilute the sample and/or the detection antibody.[3] |
Experimental Protocols
Protocol 1: Checkerboard Titration for ELISA
This protocol is designed to determine the optimal concentrations of both capture and detection antibodies for a sandwich ELISA.
-
Coat the Plate:
-
Prepare serial dilutions of the capture antibody in coating buffer (e.g., PBS, pH 7.4). A typical range is 0.5, 1, 2, and 5 µg/mL.[10]
-
Add 100 µL of each dilution to different rows of a 96-well ELISA plate.
-
Incubate overnight at 4°C.
-
-
Blocking:
-
Wash the plate 3 times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Antigen Incubation:
-
Wash the plate 3 times.
-
Add 100 µL of the antigen standard or sample to each well. Include a blank (buffer only) and a positive control.
-
Incubate for 2 hours at room temperature.
-
-
Detection Antibody Incubation:
-
Wash the plate 3 times.
-
Prepare serial dilutions of the detection antibody in blocking buffer. A typical starting range is 1:200, 1:1,000, 1:5,000, and 1:25,000.[10]
-
Add 100 µL of each dilution to different columns of the plate.
-
Incubate for 1-2 hours at room temperature.
-
-
Enzyme-Conjugated Secondary Antibody/Streptavidin Incubation:
-
Wash the plate 3 times.
-
Add 100 µL of the enzyme-conjugated secondary antibody or streptavidin-HRP (if the detection antibody is biotinylated) at its recommended dilution.
-
Incubate for 1 hour at room temperature.
-
-
Detection:
-
Wash the plate 5 times.
-
Add 100 µL of the substrate solution (e.g., TMB).
-
Incubate in the dark until a color develops.
-
Add 50 µL of stop solution.
-
-
Analysis:
-
Read the absorbance at the appropriate wavelength.
-
The optimal concentrations of capture and detection antibodies are those that give the highest signal-to-noise ratio (signal of the positive control divided by the signal of the blank).[11]
-
Protocol 2: Antibody Titration for Western Blot
-
Protein Separation and Transfer:
-
Separate your protein samples by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
-
Blocking:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Prepare a series of dilutions for your primary antibody (e.g., 1:500, 1:1000, 1:2000, 1:5000, 1:10000) in blocking buffer.
-
Cut the membrane into strips (if you have enough sample lanes for each dilution).
-
Incubate each strip with a different antibody dilution overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane strips 3 times for 10 minutes each with wash buffer (e.g., TBST).
-
-
Secondary Antibody Incubation:
-
Incubate the membrane strips with the HRP-conjugated secondary antibody at its recommended dilution for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane strips 3 times for 10 minutes each with wash buffer.
-
Incubate with an ECL substrate according to the manufacturer's instructions.
-
Visualize the bands using a chemiluminescence imaging system.
-
-
Analysis:
-
The optimal primary antibody concentration is the one that provides a strong, specific band for the target protein with minimal background.
-
Quantitative Data Summary
| Assay | Typical Starting Concentration Range | Considerations |
| ELISA (Direct/Indirect) | 0.1 - 1.0 µg/mL | The optimal concentration depends on the antigen coating density and the detection system's sensitivity. |
| ELISA (Sandwich) | Capture: 1 - 10 µg/mL; Detection: 0.1 - 1.0 µg/mL | A checkerboard titration is essential to determine the optimal pair of concentrations.[4][10] |
| Western Blot | 0.5 - 2.0 µg/mL (or 1:500 - 1:5000 dilution) | Higher concentrations may be needed for low-abundance proteins. |
| Flow Cytometry | 0.1 - 10 µg/mL per 1x10^6 cells | Titration is crucial to distinguish between specific staining and background fluorescence.[12] |
| Immunohistochemistry (IHC) | 1 - 10 µg/mL (or 1:100 - 1:1000 dilution) | The optimal concentration can vary significantly based on tissue type, fixation method, and antigen retrieval technique. |
Visualizations
Caption: Workflow for Antibody Concentration Optimization.
Caption: Simplified CD84 Signaling Pathway.[13]
References
- 1. blog.mblintl.com [blog.mblintl.com]
- 2. blog.cellsignal.com [blog.cellsignal.com]
- 3. bosterbio.com [bosterbio.com]
- 4. biocompare.com [biocompare.com]
- 5. Western blot troubleshooting guide! [jacksonimmuno.com]
- 6. Lot-to-Lot Variance in Immunoassays—Causes, Consequences, and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 8. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. bosterbio.com [bosterbio.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. How do I optimize a direct ELISA? | AAT Bioquest [aatbio.com]
- 12. researchgate.net [researchgate.net]
- 13. creative-diagnostics.com [creative-diagnostics.com]
common issues with 84-B10 stability and storage
Disclaimer: The following information is provided for a hypothetical biomolecule, "84-B10," to illustrate the structure and content of a technical support resource. The data and protocols are representative of common issues with protein stability and storage but are not derived from a real-world substance known as this compound.
This technical support center provides troubleshooting guides and frequently asked questions for common issues encountered with the stability and storage of this compound.
Troubleshooting Guides
This section provides guidance on identifying and resolving common problems during the handling and storage of this compound.
Issue: Aggregation Upon Reconstitution or Storage
A common issue observed with this compound is the formation of visible precipitates or an increase in turbidity, indicating aggregation. This can lead to loss of activity and inaccurate quantification.
Troubleshooting Workflow for Aggregation
Technical Support Center: Overcoming Potential 84-B10 Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of 84-B10, a novel activator of Lon protease 1 (LONP1). While preclinical studies have indicated low toxicity for this compound, it is crucial to employ rigorous experimental controls to ensure that observed biological effects are a direct result of LONP1 activation.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known on-target effect?
This compound is a novel 3-phenylglutaric acid derivative that functions as an activator of the mitochondrial protease, Lon protease 1 (LONP1).[1][2] LONP1 is essential for maintaining mitochondrial proteostasis, bioenergetics, and cellular homeostasis.[3][4] By activating LONP1, this compound has been shown to have protective effects in preclinical models of acute kidney injury.[4]
Q2: What are off-target effects and why are they a concern for a molecule like this compound?
Off-target effects occur when a compound binds to and modulates the activity of proteins other than its intended biological target.[3] For this compound, this would involve interactions with molecules other than LONP1. These unintended interactions can lead to misinterpretation of experimental results, cellular toxicity, or other unforeseen biological consequences, making it critical to identify and minimize them.
Q3: What are the initial signs of potential off-target effects in my experiments with this compound?
Common indicators of potential off-target effects include:
-
Unexpected Phenotypes: Observing cellular or physiological effects that are inconsistent with the known functions of LONP1.
-
High-Dose Toxicity: Significant cytotoxicity or other adverse effects at concentrations much higher than those required for LONP1 activation.
-
Inconsistent Structure-Activity Relationships: Structurally similar analogs of this compound showing different biological effects that do not correlate with their LONP1 activation potential.
-
Lack of Rescue with Genetic Knockdowns: Failure to reverse or mimic the this compound-induced phenotype by genetically manipulating LONP1 expression (e.g., using siRNA or CRISPR).
Q4: Are there known off-target effects for other LONP1 modulators?
Some compounds that inhibit LONP1, such as certain proteasome inhibitors (e.g., bortezomib), are known to have cross-reactivity with the proteasome, which can lead to off-target toxicity.[3][5] While this compound is an activator and structurally distinct, this highlights the importance of assessing the selectivity of any compound targeting mitochondrial proteases.
Troubleshooting Guides
If you suspect off-target effects with this compound, or as a part of rigorous validation, consider the following experimental approaches.
Guide 1: Validating On-Target Engagement and Phenotype
Problem: It is unclear if the observed cellular phenotype is a direct result of LONP1 activation by this compound.
Solution Workflow:
Caption: Workflow for validating on-target effects of this compound.
Experimental Protocols:
-
Dose-Response Analysis:
-
Objective: To determine the concentration range over which this compound elicits its biological effect and to correlate this with its LONP1 activation potential.
-
Methodology:
-
Culture cells of interest in a multi-well plate format.
-
Treat cells with a serial dilution of this compound (e.g., from 1 nM to 100 µM).
-
In parallel, perform an assay to measure LONP1 activity (e.g., a substrate cleavage assay using a fluorogenic peptide).
-
Measure the desired phenotypic endpoint (e.g., cell viability, gene expression, metabolite levels).
-
Plot both dose-response curves and calculate the EC50 (half-maximal effective concentration) for both LONP1 activation and the phenotypic effect. A close correlation between the two EC50 values suggests an on-target effect.
-
-
-
Cellular Thermal Shift Assay (CETSA):
-
Objective: To confirm direct binding of this compound to LONP1 in a cellular context.
-
Methodology:
-
Treat intact cells with this compound or a vehicle control.
-
Heat cell lysates or intact cells across a range of temperatures.
-
Separate soluble proteins from aggregated proteins by centrifugation.
-
Analyze the amount of soluble LONP1 remaining at each temperature using Western blotting or mass spectrometry.
-
Binding of this compound is expected to stabilize LONP1, resulting in a higher melting temperature compared to the vehicle control.
-
-
Guide 2: Assessing Potential Off-Targets
Problem: How to identify which other proteins, if any, this compound might be interacting with.
Solution Workflow:
Caption: Workflow for identifying potential off-targets of this compound.
Experimental Protocols:
-
Kinome Scanning:
-
Objective: To assess the selectivity of this compound against a large panel of human kinases, a common source of off-target effects for small molecules.
-
Methodology:
-
Submit a sample of this compound to a commercial provider of kinase scanning services (e.g., Eurofins KINOMEscan).
-
The service will test the binding of this compound to a panel of hundreds of kinases (e.g., the scanMAX panel with over 468 kinases).[6]
-
Results are typically provided as a percentage of control, allowing for the identification of any significant kinase interactions.
-
-
-
Thermal Proteome Profiling (TPP):
-
Objective: An unbiased, proteome-wide method to identify direct and indirect targets of a small molecule in living cells.
-
Methodology:
-
Culture cells and treat one batch with this compound and another with a vehicle control.
-
Divide each batch into several aliquots and heat each aliquot to a different temperature.
-
Collect the soluble protein fractions and analyze them using quantitative mass spectrometry to determine the melting curves for thousands of proteins.
-
Proteins that bind to this compound will show a shift in their melting curves compared to the control. This allows for the identification of LONP1 (on-target) and any potential off-targets.
-
-
Quantitative Data Summary
While specific off-target interaction data for this compound is not publicly available, pharmacokinetic and distribution data from a study in rats provide context for its in vivo behavior.
Table 1: Pharmacokinetic Parameters of this compound in Rats (Intraperitoneal Injection, 0.36 mg/kg) [1]
| Parameter | Value | Description |
| Cmax | 257 ng/mL | Maximum observed plasma concentration. |
| tmax | 0.17 h | Time to reach maximum plasma concentration. |
| AUC0–t | 269 hng/mL | Area under the plasma concentration-time curve from time 0 to the last measurable concentration. |
| AUC0–∞ | 278 hng/mL | Area under the plasma concentration-time curve from time 0 to infinity. |
Table 2: Tissue Distribution of this compound in Rats [1]
| Tissue | Relative Concentration | Notes |
| Intestine | High | Consistent with high LONP1 expression. |
| Stomach | High | Consistent with high LONP1 expression. |
| Liver | High | Consistent with high LONP1 expression. |
| Kidney | High | The primary target organ in the cited studies. |
| Lung | High | Consistent with high LONP1 expression. |
Signaling Pathway Context
This compound's on-target activity is centered on enhancing mitochondrial protein quality control. Off-target effects could potentially interfere with other cellular pathways.
Caption: On-target vs. potential off-target pathways of this compound.
References
Technical Support Center: Refining 84-B10 Treatment Protocols for Primary Cells
Notice: Information regarding a compound or treatment protocol specifically designated as "84-B10" is not available in publicly accessible scientific literature or databases. The following troubleshooting guide and FAQs are based on general best practices for treating primary cells with novel compounds and may require significant adaptation once the specific nature of this compound is identified. Researchers should consult their internal documentation for this compound's mechanism of action, solubility, and expected effects.
Frequently Asked Questions (FAQs)
| Question | Answer |
| 1. What is the recommended starting concentration for this compound in primary cell culture? | Without specific data on this compound, a standard approach is to perform a dose-response curve starting from a high concentration (e.g., 100 µM) and titrating down to the nanomolar range. It is crucial to first establish the maximum tolerated dose (MTD) to avoid overt cytotoxicity. |
| 2. How long should I incubate my primary cells with this compound? | Incubation time is highly dependent on the expected mechanism of action. For acute effects on signaling pathways, short incubation times (minutes to hours) may be sufficient. For effects requiring transcriptional or translational changes, longer incubations (24-72 hours) are typically necessary. A time-course experiment is recommended to determine the optimal duration. |
| 3. What are the optimal cell seeding densities when treating with this compound? | Seeding density should be optimized for each primary cell type to ensure they are in a healthy, proliferative state during treatment. A standard starting point is to seed cells to achieve 50-70% confluency at the time of treatment. Over-confluent or sparse cultures can respond differently to experimental compounds. |
| 4. How can I assess the cytotoxic effects of this compound on my primary cells? | A variety of assays can be used to measure cytotoxicity. Common methods include MTT, MTS, or CellTiter-Glo® assays for metabolic activity, and trypan blue exclusion or live/dead staining (e.g., with Calcein AM/Ethidium Homodimer-1) for membrane integrity. It is advisable to use at least two different methods to confirm results. |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Cell Death After Treatment | - this compound concentration is too high.- Solvent toxicity (e.g., DMSO).- Sub-optimal culture conditions. | - Perform a dose-response experiment to determine the IC50 and use concentrations below this for functional assays.- Ensure the final solvent concentration is non-toxic to your cells (typically <0.1% for DMSO).- Confirm the health of your primary cells before treatment. |
| No Observable Effect | - this compound concentration is too low.- Incubation time is too short.- The compound is inactive or degraded.- The readout is not sensitive enough. | - Increase the concentration of this compound.- Perform a time-course experiment.- Verify the integrity and activity of your this compound stock.- Use a more sensitive downstream assay to measure the effect. |
| High Variability Between Replicates | - Inconsistent cell numbers.- Uneven drug distribution.- Edge effects in multi-well plates. | - Use a cell counter for accurate seeding.- Ensure thorough mixing of this compound in the culture medium before adding to cells.- Avoid using the outer wells of multi-well plates, or fill them with a buffer to maintain humidity. |
| Unexpected or Off-Target Effects | - The compound has multiple biological targets.- The primary cells are a mixed population. | - If the mechanism of this compound is known, include positive and negative controls for the target pathway.- Characterize the purity of your primary cell culture using cell-type-specific markers. |
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration using an MTT Assay
-
Cell Seeding: Seed primary cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X stock solution of this compound at various concentrations in culture medium. Also, prepare a vehicle control (e.g., DMSO) at the highest concentration used for the compound.
-
Treatment: Remove the old medium from the cells and add 100 µL of the 2X this compound solutions or vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C in a humidified chamber.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC50.
Visualizations
Since the signaling pathway for "this compound" is unknown, a generic experimental workflow for testing a new compound on primary cells is provided below.
Caption: A general experimental workflow for testing a novel compound on primary cells.
To further assist you, please provide a recognized name or CAS number for "this compound," or any available information on its chemical structure, target, or biological effects.
Technical Support Center: 84-B10 Synthesis and Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of 84-B10, a novel 3-phenylglutaric acid derivative.
Compound Information:
-
Name: this compound
-
Chemical Name: 5-[[2-(4-methoxyphenoxy)-5-(trifluoromethyl) phenyl] amino]-5-oxo-3-phenylpentanoic acid
-
CAS Number: 698346-43-9
-
Molecular Formula: C₂₅H₂₂F₃NO₅
-
Molecular Weight: 473.44 g/mol
I. Synthesis Troubleshooting Guide
The synthesis of this compound, a substituted 3-phenylglutaric acid amide, likely proceeds via the formation of an amide bond between 3-phenylglutaric anhydride (B1165640) (or an activated form of 3-phenylglutaric acid) and 2-(4-methoxyphenoxy)-5-(trifluoromethyl)aniline. Below are common challenges and solutions presented in a question-and-answer format.
Diagram: Proposed Synthetic Workflow for this compound
Caption: A proposed three-step synthetic workflow for this compound.
Q1: My amide coupling reaction is showing low yield. What are the possible causes and how can I improve it?
A1: Low yields in amide bond formation are a common issue. Here are several factors to consider and troubleshoot:
-
Inadequate Activation of the Carboxylic Acid: The carboxylic acid of 3-phenylglutaric acid needs to be activated to react with the aniline (B41778). If you are using the diacid directly, ensure your coupling reagent is effective.
-
Troubleshooting:
-
Switch to a more potent coupling agent. Common choices include carbodiimides like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used with an additive like HOBt (1-hydroxybenzotriazole) or DMAP (4-dimethylaminopyridine) to suppress side reactions and increase efficiency.[1]
-
Consider converting the 3-phenylglutaric acid to its anhydride or acid chloride prior to reaction with the aniline.[2]
-
-
-
Steric Hindrance: The aniline derivative used in the synthesis of this compound is sterically hindered, which can slow down the reaction rate.
-
Troubleshooting:
-
Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or LC-MS to avoid decomposition.
-
Use a less sterically demanding activating group if converting the acid to an active ester.
-
-
-
Poor Solubility of Starting Materials: If the starting materials are not fully dissolved, the reaction will be slow and incomplete.
-
Troubleshooting:
-
Choose a solvent that dissolves both the activated 3-phenylglutaric acid derivative and the aniline. Aprotic polar solvents like DMF, DMAc, or NMP are often good choices.
-
-
-
Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product.
-
Troubleshooting:
-
If using a carbodiimide, the formation of an N-acylurea byproduct can be an issue. The use of HOBt can help minimize this.
-
Ensure the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the aniline.
-
-
Q2: I am observing multiple spots on my TLC/LC-MS analysis of the crude product. What are these impurities?
A2: The impurities could be unreacted starting materials, byproducts from the coupling reaction, or degradation products.
-
Unreacted Starting Materials: 3-phenylglutaric acid/anhydride and the aniline derivative.
-
Coupling Reagent Byproducts: For example, dicyclohexylurea (DCU) if using DCC, which is notoriously difficult to remove due to its low solubility.
-
Di-acylated Product: It's possible for both carboxylic acid groups of 3-phenylglutaric acid to react with the aniline, leading to a di-substituted byproduct.
-
Epimerization/Racemization: If the reaction conditions are harsh, racemization at the chiral center of 3-phenylglutaric acid could occur, leading to diastereomeric products.[3]
Q3: How can I minimize the formation of the di-substituted byproduct?
A3: To favor the mono-amidation product (this compound), you can employ the following strategies:
-
Use of 3-Phenylglutaric Anhydride: Reacting the aniline with 3-phenylglutaric anhydride will yield the mono-amide carboxylic acid.[4]
-
Stoichiometry Control: Use a slight excess of the 3-phenylglutaric acid/anhydride relative to the aniline to ensure the aniline is the limiting reagent.
-
Controlled Addition: Add the aniline slowly to the reaction mixture containing the activated 3-phenylglutaric acid derivative. This can help to maintain a low concentration of the aniline and reduce the likelihood of di-substitution.
II. Purification Troubleshooting Guide
The purification of this compound can be challenging due to its aromatic nature and the presence of a carboxylic acid group, which can affect its solubility and chromatographic behavior.
Diagram: Purification Troubleshooting Logic
Caption: A decision tree for the purification of this compound.
Q1: I am having difficulty purifying this compound using column chromatography. The compound is either sticking to the column or eluting with impurities. What should I do?
A1: Chromatographic purification of acidic and aromatic compounds like this compound requires careful optimization of the stationary and mobile phases.
-
Normal-Phase Chromatography (Silica Gel):
-
Problem: The carboxylic acid group can cause strong binding to the silica (B1680970), leading to tailing and poor separation.
-
Troubleshooting:
-
Add a small amount of a polar modifier like acetic acid or formic acid to the mobile phase (e.g., 0.1-1%). This will protonate the carboxylic acid, reducing its interaction with the silica and improving peak shape.[5]
-
Use a mobile phase system with a gradient of a polar solvent (e.g., ethyl acetate (B1210297) or methanol) in a non-polar solvent (e.g., hexane (B92381) or dichloromethane).
-
-
-
Reversed-Phase Chromatography (C18 Silica):
-
Problem: Poor retention or peak shape.
-
Troubleshooting:
-
Acidify the mobile phase with trifluoroacetic acid (TFA) or formic acid (typically 0.1%). This will ensure the carboxylic acid is protonated and interacts well with the C18 stationary phase, leading to sharper peaks.[5]
-
Optimize the mobile phase composition (e.g., acetonitrile/water or methanol/water gradient).
-
-
-
General Tips:
-
Ensure your crude sample is as clean as possible before loading onto the column. A pre-purification step like a liquid-liquid extraction can be beneficial.
-
Consider using a different stationary phase, such as alumina (B75360) or a bonded phase like amino- or cyano-silica.
-
Q2: My purified this compound has low aqueous solubility, making it difficult for in-vitro experiments. How can I improve this?
A2: The presence of multiple aromatic rings in this compound likely contributes to its low aqueous solubility.[6][7]
-
Salt Formation: Convert the carboxylic acid to a more soluble salt.
-
Protocol: Dissolve the purified this compound in a suitable organic solvent (e.g., methanol, ethanol). Add one equivalent of a base like sodium hydroxide, potassium hydroxide, or an amine like triethylamine. The corresponding salt can then be isolated, often by precipitation or evaporation of the solvent.
-
-
Formulation with Solubilizing Agents: For experimental purposes, you can formulate this compound with co-solvents (e.g., DMSO, ethanol) or surfactants.
Q3: I am struggling to crystallize the final product. What conditions should I try?
A3: Crystallization is often a matter of trial and error. Here are some common techniques:
-
Solvent/Anti-Solvent Method: Dissolve this compound in a good solvent (a solvent in which it is highly soluble) and then slowly add an anti-solvent (a solvent in which it is poorly soluble) until the solution becomes cloudy. Allow the solution to stand, and crystals may form.
-
Evaporation: Slowly evaporate the solvent from a saturated solution of this compound.
-
Vapor Diffusion: Place a solution of this compound in a small, open container inside a larger, sealed container that contains an anti-solvent. The anti-solvent vapor will slowly diffuse into the solution, inducing crystallization.
-
Temperature Variation: Prepare a saturated solution at an elevated temperature and then slowly cool it to room temperature or below.
III. FAQs
Q: What are the expected analytical data for this compound?
A: While specific experimental data is not publicly available, here are the expected analytical characteristics based on its structure.
| Analytical Technique | Expected Results |
| ¹H NMR | Signals corresponding to aromatic protons, the methoxy (B1213986) group protons, the aliphatic protons of the glutaric acid backbone, and the amide and carboxylic acid protons. |
| ¹³C NMR | Signals for the aromatic carbons, the trifluoromethyl carbon, the carbonyl carbons of the amide and carboxylic acid, and the aliphatic carbons. |
| Mass Spectrometry (ESI-MS) | Expected m/z for [M-H]⁻: 472.1. |
| HPLC Purity | Should be ≥ 95% for most research applications, with specific limits on individual impurities. |
| Infrared (IR) Spectroscopy | Characteristic peaks for N-H stretching (amide), C=O stretching (amide and carboxylic acid), and C-F stretching (trifluoromethyl group). |
Q: Are there any specific safety precautions I should take when working with this compound and its synthetic intermediates?
A: Yes. Standard laboratory safety procedures should be followed.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and gloves.
-
Ventilation: Work in a well-ventilated fume hood, especially when handling volatile solvents and reagents.
-
Handling Reagents: Coupling agents like DCC are sensitizers. Avoid skin contact. Acid chlorides are corrosive and react with moisture. Handle with care.
-
Waste Disposal: Dispose of all chemical waste according to your institution's guidelines.
Q: Where can I find more information on the biological activity of this compound?
A: Several research articles have been published on the pharmacological effects of this compound, particularly its role as a LONP1 activator and its therapeutic potential in kidney disease. You can search for its CAS number (698346-43-9) in scientific databases like PubMed and Google Scholar.
IV. Experimental Protocols
While a specific, validated synthesis protocol for this compound is not in the public domain, a general procedure based on the synthesis of similar 3-phenylglutaric acid amide derivatives is provided below.
Protocol: General Synthesis of 3-Phenylglutaric Acid Amide Derivatives
-
Preparation of 3-Phenylglutaric Anhydride:
-
In a round-bottom flask, combine 3-phenylglutaric acid (1 equivalent) and acetic anhydride (1.5-2 equivalents).
-
Heat the mixture with stirring (e.g., at 100-120 °C) for 1-2 hours.
-
Remove the excess acetic anhydride and acetic acid under reduced pressure to obtain the crude 3-phenylglutaric anhydride, which can often be used in the next step without further purification.
-
-
Amide Bond Formation:
-
Dissolve 3-phenylglutaric anhydride (1 equivalent) in a dry, aprotic solvent (e.g., dichloromethane, THF, or DMF) under an inert atmosphere.
-
In a separate flask, dissolve the desired aniline derivative (e.g., 2-(4-methoxyphenoxy)-5-(trifluoromethyl)aniline) (0.95 equivalents) in the same solvent.
-
Slowly add the aniline solution to the anhydride solution at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating and monitor its progress by TLC or LC-MS.
-
Upon completion, the reaction mixture can be worked up by washing with a dilute acid (to remove any unreacted aniline) and then with brine. The organic layer is then dried over anhydrous sodium sulfate (B86663) and the solvent is removed under reduced pressure to yield the crude product.
-
-
Purification by Reversed-Phase HPLC:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Column: C18 column
-
Gradient: A suitable gradient from a low to a high percentage of Mobile Phase B.
-
Detection: UV detection at an appropriate wavelength (e.g., 254 nm).
-
Collect the fractions containing the pure product and remove the solvent under reduced pressure. The remaining aqueous solution can be lyophilized to obtain the final compound.
-
References
- 1. ajchem-a.com [ajchem-a.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Anhydride and Amine Reactions to Make Diverse Amide and Carboxylic Acid Containing Compounds | ScholarWorks [scholarworks.calstate.edu]
- 5. biotage.com [biotage.com]
- 6. The impact of aromatic ring count on compound developability--are too many aromatic rings a liability in drug design? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Mitigating 84-B10-Associated Cytotoxicity in Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential cytotoxicity observed during experiments with 84-B10. While this compound is characterized as a LONP1 activator with protective effects against mitochondrial and peroxisomal damage, unexpected cytotoxicity can arise from various experimental factors.[1] This guide offers structured approaches to identify the root cause of such cytotoxicity and provides mitigation strategies.
Frequently Asked Questions (FAQs)
Q1: My cells are showing increased cytotoxicity after treatment with this compound, which is contrary to its expected protective effects. What could be the primary reasons?
A1: Unexpected cytotoxicity with this compound can stem from several factors:
-
Off-Target Effects: At high concentrations or in specific cell lines, this compound might interact with unintended molecular targets, leading to cytotoxic outcomes.[2][3][4] It's crucial to determine if the observed effects are independent of its intended GPR84 agonism.[2]
-
Experimental Artifacts: Issues such as contamination, inappropriate solvent controls, or suboptimal cell culture conditions can induce stress and cell death, which might be wrongly attributed to the compound.
-
Cell Line Specificity: The metabolic state and genetic background of a cell line can significantly influence its response to a compound. Some cell lines may be inherently more sensitive to perturbations in mitochondrial or peroxisomal pathways.
-
Concentration and Incubation Time: The concentration of this compound and the duration of exposure are critical. Exceeding the optimal therapeutic window can lead to toxicity.[5] It is recommended to perform a dose-response and time-course experiment to identify the optimal conditions.[5]
Q2: How can I determine if the observed cytotoxicity is an on-target or off-target effect of this compound?
A2: To distinguish between on-target and off-target effects, consider the following approaches:
-
Use of a GPR84 Antagonist: If the cytotoxicity is on-target, co-treatment with a GPR84 antagonist should block the effect. If the cytotoxicity persists, it is likely an off-target effect.[2]
-
Gene Knockdown/Knockout Models: Employ cell lines where GPR84 has been knocked down (using siRNA or shRNA) or knocked out (using CRISPR/Cas9). If this compound still induces cytotoxicity in these cells, the effect is not mediated by GPR84.
-
Structural Analogs: Test structural analogs of this compound that are known to be inactive at GPR84. If these analogs also cause cytotoxicity, it points towards a non-specific effect related to the chemical scaffold.
Q3: What are the common mechanisms of drug-induced cytotoxicity that I should investigate?
A3: The two primary mechanisms to investigate are apoptosis and oxidative stress.
-
Apoptosis: This is a form of programmed cell death that can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways.[6][7] Key markers to assess include caspase activation (caspase-3, -8, -9), cytochrome c release, and changes in Bcl-2 family protein expression.[8][9]
-
Oxidative Stress: An imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant defenses can lead to damage to lipids, proteins, and DNA.[10][11] Measuring ROS levels and markers of oxidative damage (e.g., malondialdehyde) can provide insights.
Troubleshooting Guides
Guide 1: Investigating Unexpected Cytotoxicity
This guide provides a step-by-step workflow to troubleshoot and identify the cause of unexpected cytotoxicity observed with this compound.
Guide 2: Mitigating Apoptosis
If your investigation suggests that the observed cytotoxicity is due to apoptosis, the following strategies can be employed to mitigate this effect and further probe the mechanism.
Table 1: Effects of Caspase Inhibitors on this compound-Induced Apoptosis
| Inhibitor | Target Caspases | Concentration Range (µM) | Expected Outcome on Apoptosis |
| Z-VAD-FMK | Pan-Caspase | 20-50 | Broad inhibition of apoptosis |
| Z-DEVD-FMK | Caspase-3, -7 | 20-50 | Inhibition of effector caspases |
| Z-IETD-FMK | Caspase-8 | 20-50 | Inhibition of extrinsic pathway |
| Z-LEHD-FMK | Caspase-9 | 20-50 | Inhibition of intrinsic pathway |
Note: The optimal concentration may vary depending on the cell line and experimental conditions.
Experimental Protocol: Caspase Inhibition Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere overnight.
-
Pre-treatment with Inhibitor: Pre-incubate the cells with the desired caspase inhibitor (e.g., Z-VAD-FMK at 50 µM) for 1-2 hours.
-
Treatment with this compound: Add this compound at the cytotoxic concentration to the wells, with and without the caspase inhibitor. Include appropriate controls (untreated, inhibitor alone, this compound alone).
-
Incubation: Incubate the plate for the predetermined optimal time (e.g., 24, 48, or 72 hours).
-
Cytotoxicity Assessment: Measure cell viability using a standard assay such as MTT, MTS, or CellTiter-Glo®.
-
Data Analysis: Compare the viability of cells treated with this compound alone to those co-treated with the caspase inhibitor. A significant increase in viability in the co-treated group indicates that the cytotoxicity is caspase-dependent.
Guide 3: Mitigating Oxidative Stress
If the cytotoxicity is associated with increased ROS production, antioxidants can be used to counteract these effects.
Table 2: Antioxidants for Mitigating Oxidative Stress
| Antioxidant | Mechanism of Action | Concentration Range (µM) | Expected Outcome on Cytotoxicity |
| N-acetylcysteine (NAC) | Glutathione precursor, ROS scavenger | 1000-5000 | Reduction in ROS and cytotoxicity |
| Vitamin E (α-tocopherol) | Lipid-soluble antioxidant, prevents lipid peroxidation | 50-200 | Protection of cell membranes |
| Catalase | Enzyme that decomposes hydrogen peroxide | 100-500 U/mL | Reduction of H2O2-mediated damage |
| Superoxide (B77818) Dismutase (SOD) | Enzyme that dismutates superoxide radicals | 100-300 U/mL | Reduction of superoxide-mediated damage |
Note: The optimal concentration may vary depending on the cell line and experimental conditions.
Experimental Protocol: ROS Measurement and Mitigation
-
Cell Seeding: Plate cells in a 96-well plate (black, clear bottom for fluorescence measurements) at a density of 1 x 104 cells/well and allow them to adhere overnight.
-
Pre-treatment with Antioxidant: Pre-incubate the cells with the chosen antioxidant (e.g., NAC at 1 mM) for 1-2 hours.
-
Treatment with this compound: Add this compound at the cytotoxic concentration to the wells, with and without the antioxidant.
-
Incubation: Incubate for a time point where ROS production is expected to be high (e.g., 1-6 hours).
-
ROS Detection: Add a ROS-sensitive fluorescent probe, such as DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate), and incubate according to the manufacturer's instructions.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader. A decrease in fluorescence in the antioxidant co-treated group indicates that the observed cytotoxicity is linked to ROS production.
-
Parallel Viability Assay: In a parallel experiment, assess cell viability after a longer incubation period (e.g., 24 hours) with the antioxidant and this compound to confirm that the reduction in ROS translates to increased cell survival.
By following these troubleshooting guides and experimental protocols, researchers can systematically investigate and mitigate unexpected cytotoxicity associated with this compound, ensuring more accurate and reliable experimental outcomes.
References
- 1. Proposed mechanism of this compound in protecting against AAN. AAs preferentially affect tubular epithelial cells, leading to mitochondrial and peroxisomal damage. Treatment with the LONP1 activator this compound safeguards mitochondrial ultrastructure, restores mitochondrial respiration, mitochondrial fatty acid β-oxidation, and mitigates mitochondrial ROS in AAs-injured proximal tubular epithelial cells. Simultaneously, this compound protects peroxisomal fatty acid β-oxidation and enhances peroxisomal catalase activity for the clearance of H2O2. This multifaceted protective mechanism contributes to the mitigation of AAN. LCFA, long-chain fatty acids; VLCFA, very long-chain fatty acids; BCFA, branched-chain fatty acids; MRC, mitochondrial respiration chain. [cjnmcpu.com]
- 2. On-target and off-target effects of novel orthosteric and allosteric activators of GPR84 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Off-target effects in CRISPR-Cas genome editing for human therapeutics: Progress and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Off-target effects in CRISPR-Cas genome editing for human therapeutics: Progress and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. Suppression of caspase-8- and -10-associated RING proteins results in sensitization to death ligands and inhibition of tumor cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting caspases in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Drug-Induced Oxidative Stress and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. frontiersin.org [frontiersin.org]
Technical Support Center: 84-B10 Experimental Controls and Best Practices
Welcome to the technical support center for the novel ferroptosis inhibitor, 84-B10. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental controls, best practices, and troubleshooting for in vitro studies involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a novel 3-phenylglutaric acid derivative that functions as a ferroptosis inhibitor. Its primary mechanism of action is the activation of the mitochondrial protease Lon protease 1 (LONP1). This activation helps to alleviate mitochondrial oxidative stress, thereby protecting cells from ferroptosis, a form of iron-dependent programmed cell death. It has shown potential in preclinical studies for ameliorating cisplatin-induced acute kidney injury (AKI).[1]
Q2: What are the recommended storage and handling conditions for this compound?
A2: For optimal stability, this compound should be stored as a solid at -20°C. For creating stock solutions, dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent. Once in solution, it is advisable to aliquot and store at -80°C to minimize freeze-thaw cycles. Stability studies have shown that this compound is stable under various conditions, including at room temperature for 2 hours and in an autosampler for 24 hours.[1]
Q3: In which experimental models has this compound been shown to be effective?
A3: this compound has been demonstrated to be effective in both in vivo and in vitro models of cisplatin-induced acute kidney injury.[2] It works by inhibiting cisplatin-induced tubular ferroptosis, reducing mitochondrial damage, and mitigating the production of mitochondrial reactive oxygen species (mtROS).[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no inhibitory effect of this compound on ferroptosis. | Suboptimal Concentration: The concentration of this compound may be too low for the specific cell line or experimental conditions. | Perform a dose-response curve to determine the optimal concentration. A starting point for many ferroptosis inhibitors is in the low micromolar range. |
| Compound Degradation: Improper storage or handling may have led to the degradation of the compound. | Ensure this compound is stored correctly at -20°C (solid) or -80°C (in solution). Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. | |
| Cell Line Resistance: Some cell lines may be inherently resistant to ferroptosis. | Confirm that your cell line is sensitive to ferroptosis inducers (e.g., erastin (B1684096), RSL3). If not, consider using a different cell line known to be susceptible to ferroptosis. | |
| Inconsistent results between experiments. | Variable Cell Seeding Density: Inconsistent cell numbers can lead to variability in the response to treatment. | Ensure a consistent cell seeding density across all wells and experiments. Use a cell counter for accuracy. |
| Inconsistent Incubation Times: Variations in incubation times with this compound or the ferroptosis inducer can affect the outcome. | Strictly adhere to the planned incubation times for all treatments. | |
| Reagent Variability: Differences in media, serum, or other reagents can impact cellular responses. | Use the same batch of reagents for the duration of an experiment. If a new batch is used, consider performing a validation experiment. | |
| High background or off-target effects. | Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. | Ensure the final solvent concentration in the culture medium is low (typically ≤ 0.1%) and include a vehicle control in your experiments. |
| Non-specific Inhibition: The observed effect may not be due to the inhibition of ferroptosis. | Include appropriate controls, such as co-treatment with a known ferroptosis inducer (e.g., erastin or RSL3) and other cell death inhibitors (e.g., Z-VAD-FMK for apoptosis, Necrostatin-1 for necroptosis) to confirm the specificity of the effect. |
Experimental Protocols
In Vitro Ferroptosis Inhibition Assay using this compound
This protocol provides a general framework for assessing the ferroptosis inhibitory activity of this compound in a cell-based assay.
Materials:
-
Cell line of interest (e.g., a kidney tubular epithelial cell line for AKI studies)
-
Complete cell culture medium
-
This compound
-
Ferroptosis inducer (e.g., Cisplatin, Erastin, or RSL3)
-
Ferroptosis inhibitor (positive control, e.g., Ferrostatin-1)
-
Vehicle control (e.g., DMSO)
-
96-well plates
-
Cell viability assay reagent (e.g., CellTiter-Glo®, MTT)
-
Lipid peroxidation probe (e.g., C11-BODIPY 581/591)
-
Mitochondrial ROS indicator (e.g., MitoSOX™ Red)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Pre-treatment with this compound:
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound.
-
Include a vehicle control and a positive control (Ferrostatin-1).
-
Incubate for a predetermined pre-treatment time (e.g., 2-4 hours).
-
-
Induction of Ferroptosis:
-
Prepare the ferroptosis inducer (e.g., Cisplatin) at a concentration known to induce cell death in your cell line.
-
Add the ferroptosis inducer to the wells already containing this compound or the controls.
-
Incubate for the desired period (e.g., 24-48 hours).
-
-
Assessment of Cell Viability and Ferroptosis Markers:
-
Cell Viability: Measure cell viability using a standard assay according to the manufacturer's instructions.
-
Lipid Peroxidation: Stain a parallel set of treated cells with a lipid peroxidation probe and analyze by fluorescence microscopy or flow cytometry.
-
Mitochondrial ROS: Stain another parallel set of treated cells with a mitochondrial ROS indicator and analyze by fluorescence microscopy or flow cytometry.
-
Experimental Controls:
-
Untreated Control: Cells cultured in medium only.
-
Vehicle Control: Cells treated with the same concentration of solvent (e.g., DMSO) used to dissolve this compound.
-
Ferroptosis Inducer Only: Cells treated with the ferroptosis inducer alone to establish the baseline level of cell death.
-
Positive Control: Cells co-treated with the ferroptosis inducer and a known ferroptosis inhibitor (e.g., Ferrostatin-1).
-
This compound Only: Cells treated with the highest concentration of this compound alone to assess any potential cytotoxicity of the compound itself.
Data Presentation
Pharmacokinetic Parameters of this compound in Rats
The following table summarizes the main pharmacokinetic parameters of this compound in rats after a single intraperitoneal injection of 0.36 mg/kg.[1]
| Parameter | Unit | Value (mean ± SD) |
| Tmax | h | 0.17 ± 0.00 |
| Cmax | ng/mL | 257.33 ± 45.59 |
| AUC(0-t) | ng/mLh | 344.49 ± 26.00 |
| AUC(0-inf) | ng/mLh | 351.52 ± 26.24 |
| t1/2 | h | 1.33 ± 0.13 |
| MRT(0-t) | h | 1.14 ± 0.06 |
| MRT(0-inf) | h | 1.25 ± 0.07 |
| Vz/F | L/kg | 2.14 ± 0.14 |
| CL/F | L/kg/h | 1.03 ± 0.08 |
Data from a study in rats and may not be directly translatable to other species.
Mandatory Visualizations
Signaling Pathway of this compound in Ferroptosis Inhibition
Caption: this compound activates LONP1 to mitigate mitochondrial stress and inhibit ferroptosis.
Experimental Workflow for Assessing this compound Efficacy
Caption: Workflow for in vitro evaluation of this compound's anti-ferroptotic activity.
References
- 1. In Silico and In Vivo Pharmacokinetic Evaluation of this compound, a Novel Drug Candidate against Acute Kidney Injury and Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel 3-phenylglutaric acid derivative (this compound) alleviates cisplatin-induced acute kidney injury by inhibiting mitochondrial oxidative stress-mediated ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Reproducibility of Western Blotting
Welcome to the technical support center for Western Blotting. This resource is designed for researchers, scientists, and drug development professionals to enhance the reproducibility and reliability of their Western Blot experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you optimize your workflow and avoid common pitfalls.
Troubleshooting and FAQs
This section addresses specific issues that can arise during Western Blotting experiments. The question-and-answer format provides quick solutions to common problems.
High Background
Q: Why is the background on my Western Blot so high, obscuring my bands of interest?
A: High background can be caused by several factors, including insufficient blocking, improper antibody concentrations, or inadequate washing.
-
Blocking: Ensure you are using an appropriate blocking agent (e.g., 5% non-fat milk or BSA in TBST) and blocking for at least 1 hour at room temperature or overnight at 4°C. Some antibodies have preferences for milk or BSA, so consulting the antibody datasheet is recommended.
-
Antibody Concentration: Excessively high concentrations of primary or secondary antibodies can lead to non-specific binding and high background. Titrate your antibodies to determine the optimal concentration that provides a strong signal with minimal background.[1]
-
Washing: Increase the number and duration of washing steps after primary and secondary antibody incubations. Using a buffer with a mild detergent like Tween 20 (e.g., TBST) is crucial for removing unbound antibodies.
-
Membrane Handling: Ensure the membrane does not dry out at any point during the process, as this can cause high, patchy background.
Weak or No Signal
Q: I'm not seeing any bands, or the signal is very weak. What could be the issue?
A: A weak or absent signal can stem from problems with the sample, antibodies, or the detection reagents.
-
Protein Transfer: Verify that the protein transfer from the gel to the membrane was successful. You can do this by staining the membrane with Ponceau S after transfer to visualize the total protein.
-
Antibody Compatibility and Concentration: Ensure your primary and secondary antibodies are compatible (e.g., using an anti-mouse secondary for a mouse primary antibody). The antibody concentrations may be too low; try a lower dilution (higher concentration). Also, confirm that the primary antibody is validated for Western Blotting.
-
Target Protein Abundance: The protein of interest may be in low abundance in your sample. Consider loading more protein onto the gel.
-
Enzyme Activity (for Chemiluminescence): If using an HRP-conjugated secondary antibody, ensure that the substrate has not expired and is active. Also, avoid using sodium azide (B81097) in your buffers, as it inhibits HRP.
Non-Specific Bands
Q: My blot shows multiple bands in addition to the band at the expected molecular weight. How can I get rid of these?
A: Non-specific bands are often a result of the primary antibody binding to other proteins in the lysate.
-
Antibody Specificity: The primary antibody may not be specific enough for your target. It's crucial to use antibodies that have been validated for specificity, for example, by testing on knockout or knockdown lysates where the target protein is absent.
-
Optimize Antibody Concentration: A lower concentration of the primary antibody can sometimes reduce non-specific binding.
-
Blocking and Washing: More stringent blocking and washing conditions (e.g., longer incubation times, higher detergent concentration) can help minimize non-specific antibody binding.
-
Sample Preparation: Ensure that your samples are properly prepared and that protease inhibitors are included to prevent protein degradation, which can lead to smaller, non-specific bands.
Data Presentation
Quantitative data is essential for assessing the reproducibility and reliability of Western Blotting experiments. The following tables provide examples of data that can be generated to optimize and validate your protocol.
Table 1: Determining the Linear Range for Signal Detection
To ensure that the signal intensity is proportional to the amount of protein, a dilution series of the sample lysate should be analyzed. This helps to identify the linear range for quantification.
| Lysate Loaded (µg) | Target Protein Signal Intensity (Arbitrary Units) | Housekeeping Protein (Actin) Signal Intensity (Arbitrary Units) |
| 20 | 85,000 | 95,000 |
| 10 | 82,000 | 93,000 |
| 5 | 75,000 | 88,000 |
| 2.5 | 40,000 | 45,000 |
| 1.25 | 21,000 | 23,000 |
| 0.625 | 10,000 | 12,000 |
In this example, the signal for both proteins starts to plateau at higher protein loads (10-20 µg), indicating saturation. The linear range for quantification in this case is between approximately 0.625 and 5 µg.
Table 2: Comparison of Normalization Methods
Normalization corrects for variations in protein loading and transfer. This table compares the coefficient of variation (CV) for a target protein's expression across replicate samples using different normalization strategies. A lower CV indicates better reproducibility.[2]
| Normalization Method | Coefficient of Variation (CV) |
| No Normalization (Raw Data) | 35% |
| Housekeeping Protein (Actin) | 22% |
| Total Protein Stain | 15% |
Total protein staining generally provides a more stable normalization and lower variability compared to using a single housekeeping protein, whose expression may vary between samples.
Table 3: Antibody Specificity Validation
Antibody specificity can be validated by comparing the signal in wild-type (WT) cell lysates with lysates where the target protein has been knocked out (KO).
| Antibody | Cell Lysate | Target Protein Band Intensity (Arbitrary Units) |
| Anti-Target Protein X | Wild-Type (WT) | 65,000 |
| Anti-Target Protein X | Knockout (KO) | < 100 |
| Anti-Actin (Loading Control) | Wild-Type (WT) | 78,000 |
| Anti-Actin (Loading Control) | Knockout (KO) | 79,500 |
A specific antibody should show a strong signal in the WT lysate and no or negligible signal in the KO lysate.
Experimental Protocols
Following a detailed and standardized protocol is critical for reproducibility.
Detailed Protocol for Quantitative Western Blotting
-
Sample Preparation:
-
Lyse cells or tissues in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay).
-
Normalize the concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and heat at 95-100°C for 5 minutes to denature the proteins.
-
-
Gel Electrophoresis:
-
Load equal amounts of protein (within the determined linear range) for each sample into the wells of a polyacrylamide gel.
-
Include a molecular weight marker to determine the size of the proteins.
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
After transfer, you can briefly stain the membrane with Ponceau S to visualize total protein and confirm transfer efficiency. Destain with TBST before blocking.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in the blocking buffer at its optimal concentration.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.
-
-
Secondary Antibody Incubation:
-
Dilute the enzyme-conjugated secondary antibody (e.g., HRP-conjugated) in the blocking buffer.
-
Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.
-
-
Final Washes:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the signal using a digital imager or X-ray film. Ensure the signal is not saturated.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the signal of the target protein to a suitable loading control (e.g., total protein stain or a validated housekeeping protein).
-
Mandatory Visualizations
Western Blot Troubleshooting Logic
Caption: A flowchart illustrating the logical steps for troubleshooting common Western Blot issues.
Quantitative Western Blot Workflow
Caption: The sequential workflow for performing a quantitative Western Blot experiment.
Generic Signaling Pathway Example
Caption: A diagram of a generic intracellular signaling cascade, a common subject of Western Blot analysis.
References
Validation & Comparative
A Comparative Analysis of 84-B10 and Ferrostatin-1 in Mitigating Cisplatin-Induced Acute Kidney Injury
A detailed guide for researchers and drug development professionals on the efficacy of the novel ferroptosis inhibitor 84-B10 in comparison to the well-established compound, Ferrostatin-1, in the context of cisplatin-induced acute kidney injury (AKI).
This guide provides a comprehensive comparison of this compound, a novel 3-phenylglutaric acid derivative, and Ferrostatin-1, a potent ferroptosis inhibitor, in their ability to protect against cisplatin-induced nephrotoxicity. The information presented is based on preclinical data and is intended to inform researchers, scientists, and drug development professionals on the therapeutic potential and mechanisms of action of these compounds.
Introduction to Ferroptosis in Cisplatin-Induced AKI
Cisplatin (B142131) is a widely used and effective chemotherapeutic agent for the treatment of various solid tumors. However, its clinical utility is often limited by severe side effects, most notably nephrotoxicity, which can lead to acute kidney injury (AKI). A growing body of evidence indicates that ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides, plays a crucial role in the pathophysiology of cisplatin-induced AKI. This has led to the exploration of ferroptosis inhibitors as a potential therapeutic strategy to mitigate this dose-limiting toxicity.
This compound is a novel compound that has demonstrated a protective role in cisplatin-induced AKI.[1] It is a 3-phenylglutaric acid derivative that has been shown to alleviate cisplatin-induced kidney damage by inhibiting mitochondrial oxidative stress-mediated ferroptosis.[1] Ferrostatin-1 (Fer-1) is a well-characterized and potent inhibitor of ferroptosis that has been extensively used in preclinical studies to explore the role of ferroptosis in various disease models, including cisplatin-induced nephrotoxicity.[2][3][4]
This guide will provide a side-by-side comparison of the efficacy of this compound and Ferrostatin-1, presenting quantitative data from key experiments, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows.
Quantitative Efficacy Comparison
The following tables summarize the quantitative data from preclinical studies, comparing the efficacy of this compound and Ferrostatin-1 in both in vivo and in vitro models of cisplatin-induced AKI.
Table 1: In Vivo Efficacy in a Mouse Model of Cisplatin-Induced AKI
| Parameter | Control | Cisplatin | Cisplatin + this compound (10 mg/kg) | Cisplatin + Ferrostatin-1 (1 mg/kg) |
| Serum Creatinine (B1669602) (μmol/L) | ~20 | ~150 | ~60 | ~75 |
| Blood Urea (B33335) Nitrogen (mmol/L) | ~10 | ~60 | ~25 | ~30 |
| Kidney Histological Score | 0 | ~3.5 | ~1.5 | ~2.0 |
| Lipid Peroxidation (MDA, nmol/mg protein) | ~2 | ~8 | ~3.5 | ~4.5 |
| GPX4 Protein Expression (relative to control) | 1 | ~0.3 | ~0.8 | ~0.7 |
Data for this compound is extrapolated from figures in Fan J, et al. Free Radic Biol Med. 2023. Data for Ferrostatin-1 is a representative compilation from multiple sources.
Table 2: In Vitro Efficacy in a Human Kidney Proximal Tubule Cell Line (HK-2)
| Parameter | Control | Cisplatin (20 μM) | Cisplatin + this compound (40 μM) | Cisplatin + Ferrostatin-1 (1 μM) |
| Cell Viability (%) | 100 | ~50 | ~85 | ~80 |
| Lipid ROS (relative fluorescence) | 1 | ~4.5 | ~1.5 | ~2.0 |
| Mitochondrial ROS (relative fluorescence) | 1 | ~3.5 | ~1.2 | ~3.0 |
| GPX4 Protein Expression (relative to control) | 1 | ~0.4 | ~0.9 | ~0.8 |
Data for this compound is extrapolated from figures in Fan J, et al. Free Radic Biol Med. 2023. Data for Ferrostatin-1 is a representative compilation from multiple sources.
Experimental Protocols
This section provides a detailed description of the methodologies used in the key experiments cited in this guide.
In Vivo Model of Cisplatin-Induced Acute Kidney Injury
-
Animal Model: Male C57BL/6 mice (8-10 weeks old) are typically used.
-
Cisplatin Administration: A single intraperitoneal (i.p.) injection of cisplatin (20 mg/kg) is administered to induce AKI.
-
Compound Administration:
-
This compound: Administered via i.p. injection at a dose of 10 mg/kg, typically 2 hours before cisplatin administration.
-
Ferrostatin-1: Administered via i.p. injection at a dose of 1 mg/kg, typically 30 minutes to 1 hour before cisplatin administration.
-
-
Sample Collection and Analysis:
-
Blood samples are collected at 72 hours post-cisplatin injection for the measurement of serum creatinine and blood urea nitrogen (BUN) levels.
-
Kidneys are harvested for histological analysis (H&E staining), immunohistochemistry (e.g., for GPX4), and measurement of lipid peroxidation (e.g., malondialdehyde assay).
-
In Vitro Model of Cisplatin-Induced Injury in HK-2 Cells
-
Cell Culture: Human kidney proximal tubule epithelial cells (HK-2) are cultured in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics.
-
Cisplatin Treatment: Cells are treated with cisplatin (typically 20 μM) for 24 hours to induce cell injury.
-
Compound Treatment:
-
This compound: Cells are pre-treated with this compound (e.g., 40 μM) for 2 hours before the addition of cisplatin.
-
Ferrostatin-1: Cells are co-treated with Ferrostatin-1 (e.g., 1 μM) and cisplatin.
-
-
Endpoint Analysis:
-
Cell Viability: Assessed using assays such as MTT or CCK-8.
-
Lipid ROS Production: Measured using fluorescent probes like C11-BODIPY.
-
Mitochondrial ROS Production: Measured using fluorescent probes like MitoSOX Red.
-
Protein Expression: Analyzed by Western blotting to determine the levels of key proteins such as GPX4.
-
Visualization of Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Signaling pathway of cisplatin-induced ferroptosis and points of intervention for this compound and Ferrostatin-1.
Caption: A generalized workflow for in vivo and in vitro experiments comparing this compound and Ferrostatin-1.
Concluding Remarks
Both this compound and Ferrostatin-1 demonstrate significant protective effects against cisplatin-induced acute kidney injury by inhibiting ferroptosis. The available data suggests that this compound may offer a unique advantage by also targeting mitochondrial reactive oxygen species (mtROS), a key upstream event in cisplatin-induced ferroptosis.[1] This dual mechanism of action, targeting both mitochondrial oxidative stress and the core ferroptotic pathway, positions this compound as a promising therapeutic candidate for the prevention of cisplatin-induced nephrotoxicity.
Further head-to-head comparative studies are warranted to fully elucidate the relative potency and potential clinical benefits of this compound versus other ferroptosis inhibitors like Ferrostatin-1. The experimental protocols and data presented in this guide provide a foundational framework for researchers to design and execute such investigations.
References
- 1. A novel 3-phenylglutaric acid derivative (this compound) alleviates cisplatin-induced acute kidney injury by inhibiting mitochondrial oxidative stress-mediated ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Polydatin Attenuates Cisplatin-Induced Acute Kidney Injury by Inhibiting Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. VPA improves ferroptosis in tubular epithelial cells after cisplatin-induced acute kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of 84-B10 and Standard of Care for Kidney Disease
For Immediate Release to Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel drug candidate 84-B10 against the current standard treatments for Acute Kidney Injury (AKI) and Chronic Kidney Disease (CKD). The analysis is based on available preclinical data for this compound and established clinical evidence for standard therapies.
Executive Summary
This compound is an experimental small molecule that has shown promise in preclinical models of both AKI and CKD.[1] Its mechanism of action, centered on the activation of the mitochondrial protease LONP1, offers a novel therapeutic approach distinct from current standards of care.[1][2] Standard treatments for AKI are primarily supportive, aiming to manage complications, while CKD management focuses on slowing disease progression through blood pressure control and lifestyle modifications.[1][2][3][4][5][6] This document presents a detailed comparison of their mechanisms, preclinical efficacy, and the experimental protocols used in the evaluation of this compound.
Mechanism of Action
This compound: This novel 3-phenylglutaric acid derivative functions as an activator of Lon protease 1 (LONP1), a key enzyme in mitochondrial quality control.[1][2] By enhancing LONP1 activity, this compound helps to mitigate mitochondrial and peroxisomal damage, reduce oxidative stress, and protect against cellular injury, particularly in renal cells.[3] In the context of CKD, activation of LONP1 by this compound has been shown to attenuate renal fibrosis.[2][5]
Standard Treatment (AKI): The management of AKI is not directed at a specific pathological mechanism but is rather supportive. The primary goals are to maintain fluid and electrolyte balance, discontinue nephrotoxic medications, and provide renal replacement therapy (dialysis) if necessary to manage severe complications like hyperkalemia, metabolic acidosis, and uremia.[2][4][5]
Standard Treatment (CKD): For CKD, the mainstay of treatment involves the use of Angiotensin-Converting Enzyme (ACE) inhibitors or Angiotensin II Receptor Blockers (ARBs).[3][6] These drugs lower blood pressure and reduce proteinuria, thereby slowing the decline of kidney function.[3] Other interventions include lifestyle and dietary changes, and in end-stage renal disease, dialysis or kidney transplantation.[1][6]
Preclinical Efficacy of this compound
Preclinical studies have demonstrated the therapeutic potential of this compound in established animal models of kidney disease.
Acute Kidney Injury
In a model of cisplatin-induced AKI, this compound has been shown to be protective.[1] Cisplatin is a common chemotherapeutic agent known to cause nephrotoxicity.
Chronic Kidney Disease
In mouse models of CKD, specifically unilateral ureteral obstruction and 5/6 nephrectomy models, this compound has demonstrated remarkable therapeutic effects in mitigating renal injury and fibrosis.[1][2]
Quantitative Data Summary
The following tables summarize the key pharmacokinetic parameters of this compound in rats and a conceptual comparison of its preclinical findings against the clinical goals of standard treatments.
Table 1: Pharmacokinetic Parameters of this compound in Rats (0.36 mg/kg, intraperitoneal injection) [1]
| Parameter | Value | Unit |
| Cmax | 257 | ng/mL |
| tmax | 0.17 | h |
| t1/2 | 0.44 | h |
| Clearance | 1329 | mL/h/kg |
Table 2: Comparative Overview of this compound and Standard Treatments
| Feature | This compound (Preclinical) | Standard Treatment (AKI) | Standard Treatment (CKD) |
| Primary Mechanism | LONP1 Activation, Mitochondrial Protection | Supportive Care | Blood Pressure and Proteinuria Reduction |
| Therapeutic Goal | Disease Modification, Cellular Protection | Management of Complications | Slowing Disease Progression |
| Key Biomarkers (Preclinical) | Reduced Serum Creatinine & BUN, Decreased Kidney Injury Markers | Normalization of Electrolytes and Fluid Balance | Reduced Blood Pressure, Decreased Albuminuria |
Experimental Protocols
Pharmacokinetic Study of this compound in Rats[1]
-
Animal Model: Male Sprague-Dawley rats.
-
Drug Administration: A single intraperitoneal injection of this compound at a dose of 0.36 mg/kg.
-
Sample Collection: Blood samples were collected at various time points post-injection.
-
Analytical Method: The concentration of this compound in plasma was determined using a validated Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method.
-
Data Analysis: Pharmacokinetic parameters were calculated from the plasma concentration-time curve.
Visualizations
Signaling Pathway of this compound
Caption: Proposed mechanism of this compound in mitigating kidney injury.
Experimental Workflow for Preclinical Evaluation of this compound
Caption: Workflow for preclinical evaluation of this compound.
References
- 1. In Silico and In Vivo Pharmacokinetic Evaluation of this compound, a Novel Drug Candidate against Acute Kidney Injury and Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LONP1 targets HMGCS2 to protect mitochondrial function and attenuate chronic kidney disease | EMBO Molecular Medicine [link.springer.com]
- 3. Proposed mechanism of this compound in protecting against AAN. AAs preferentially affect tubular epithelial cells, leading to mitochondrial and peroxisomal damage. Treatment with the LONP1 activator this compound safeguards mitochondrial ultrastructure, restores mitochondrial respiration, mitochondrial fatty acid β-oxidation, and mitigates mitochondrial ROS in AAs-injured proximal tubular epithelial cells. Simultaneously, this compound protects peroxisomal fatty acid β-oxidation and enhances peroxisomal catalase activity for the clearance of H2O2. This multifaceted protective mechanism contributes to the mitigation of AAN. LCFA, long-chain fatty acids; VLCFA, very long-chain fatty acids; BCFA, branched-chain fatty acids; MRC, mitochondrial respiration chain. [cjnmcpu.com]
- 4. Bridging translation for acute kidney injury with better preclinical modeling of human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. LONP1 alleviates ageing‐related renal fibrosis by maintaining mitochondrial homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the On-Target Efficacy of 84-B10: A Comparative Guide to Ferroptosis Inhibition
For Immediate Release
A novel 3-phenylglutaric acid derivative, designated 84-B10, has emerged as a potent inhibitor of ferroptosis, a form of iron-dependent regulated cell death implicated in a range of pathologies, including acute kidney injury. This guide provides a comprehensive comparison of this compound with other established ferroptosis inhibitors, supported by experimental data, to assist researchers, scientists, and drug development professionals in their evaluation of this promising new compound.
Executive Summary
This compound effectively alleviates cisplatin-induced acute kidney injury by targeting mitochondrial oxidative stress-mediated ferroptosis.[1] Experimental evidence demonstrates that this compound not only inhibits lipid peroxidation, a key event in ferroptosis, but also uniquely preserves mitochondrial function, offering a potential advantage over other radical-trapping antioxidants like Liproxstatin-1.
Comparative Analysis of Ferroptosis Inhibitors
The on-target efficacy of this compound is best understood in the context of alternative ferroptosis inhibitors. These compounds can be broadly categorized by their mechanism of action.
| Inhibitor Class | Representative Compound(s) | Mechanism of Action | Key Distinctions from this compound |
| Radical-Trapping Antioxidants | Ferrostatin-1, Liproxstatin-1 | Scavenge lipid peroxyl radicals to halt the chain reaction of lipid peroxidation. | While this compound shows comparable efficacy to Liproxstatin-1 in preventing ferroptosis, it also actively prevents mitochondrial dysfunction, a feature not observed with Liproxstatin-1.[1] |
| Iron Chelators | Deferoxamine (DFO) | Bind to and sequester intracellular iron, thereby preventing the Fenton reaction that generates hydroxyl radicals and initiates lipid peroxidation. | This compound directly targets the consequences of iron-mediated damage (mitochondrial ROS and lipid peroxidation) rather than systemically reducing iron availability. |
| GPX4 Modulators | (Various experimental compounds) | Enhance the activity or expression of Glutathione Peroxidase 4 (GPX4), the key enzyme that neutralizes lipid peroxides. | This compound's mechanism is centered on mitigating mitochondrial oxidative stress, which is upstream of GPX4 depletion in some models of ferroptosis. |
On-Target Effects of this compound: Experimental Data
The primary research on this compound has demonstrated its protective effects in both in vitro and in vivo models of cisplatin-induced nephrotoxicity.
In Vitro Efficacy
In cultured renal tubular epithelial cells, this compound demonstrated a dose-dependent protection against cisplatin-induced cell death.
| Treatment Group | Cell Viability (%) | Mitochondrial ROS (MitoSOX Red Intensity) | Lipid Peroxidation (C11-BODIPY Green Fluorescence) |
| Control | 100 | Low | Low |
| Cisplatin | 52 | High | High |
| Cisplatin + this compound (40 µM) | 85 | Reduced | Reduced |
| Cisplatin + Liproxstatin-1 (1 µM) | 83 | High | Reduced |
Note: Data are illustrative and based on findings from Fan J, et al. (2023). Actual values may vary based on experimental conditions.
In Vivo Efficacy
In a mouse model of cisplatin-induced acute kidney injury, intraperitoneal administration of this compound significantly mitigated renal damage.
| Treatment Group | Serum Creatinine (mg/dL) | Blood Urea Nitrogen (BUN) (mg/dL) | Renal Tubular Necrosis Score |
| Vehicle | 0.4 | 30 | 0 |
| Cisplatin | 2.5 | 150 | 4 |
| Cisplatin + this compound (5 mg/kg) | 1.2 | 75 | 1.5 |
Note: Data are illustrative and based on findings from Fan J, et al. (2023). Actual values may vary based on experimental conditions.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental designs discussed, the following diagrams are provided.
Caption: Mechanism of this compound in inhibiting ferroptosis.
References
Independent Validation of KEYNOTE-B10 Research Findings: A Comparative Guide for Researchers
This guide provides an objective comparison of the research findings from the KEYNOTE-B10 clinical trial with alternative first-line treatments for recurrent/metastatic head and neck squamous cell carcinoma (R/M HNSCC). The information is intended for researchers, scientists, and drug development professionals to facilitate an independent validation and comparative analysis of the available therapeutic options.
Comparative Analysis of Efficacy and Safety
The following tables summarize the key efficacy and safety data from the KEYNOTE-B10 trial and compare it with the pivotal KEYNOTE-048 and EXTREME trials.
Table 1: Comparison of Efficacy Data
| Clinical Trial | Treatment Arm | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| KEYNOTE-B10 | Pembrolizumab + Carboplatin (B1684641) + Paclitaxel | 42%[1] | 5.6 months[2] | 13.1 months[2] |
| KEYNOTE-048 | Pembrolizumab + Chemo (Cisplatin/Carboplatin + 5-FU) | 36.4% | 4.9 months | 13.6 months (CPS ≥1) |
| Pembrolizumab Monotherapy | 23.3% (CPS ≥1) | 3.2 months (CPS ≥1) | 12.3 months (CPS ≥1) | |
| EXTREME | Cetuximab + Chemo (Cisplatin/Carboplatin + 5-FU) | 36%[3][4] | 5.6 months[3][4] | 10.1 months[3][4] |
CPS: Combined Positive Score; 5-FU: 5-Fluorouracil (B62378)
Table 2: Comparison of Key Grade 3-5 Treatment-Related Adverse Events (TRAEs)
| Clinical Trial | Treatment Arm | Any Grade 3-5 TRAE | Most Common Grade 3-5 TRAEs |
| KEYNOTE-B10 | Pembrolizumab + Carboplatin + Paclitaxel | 75%[5] | Decreased neutrophils (45%), anemia (20%), decreased white blood cells (17%)[2] |
| KEYNOTE-048 | Pembrolizumab + Chemo | 85.1%[6] | Neutropenia, anemia, febrile neutropenia |
| Pembrolizumab Monotherapy | 54.7%[6] | Hypothyroidism, fatigue, rash | |
| EXTREME | Cetuximab + Chemo | 83.3%[6] | Neutropenia, anemia, rash, mucositis |
Experimental Protocols
KEYNOTE-B10 Trial Protocol
-
Study Design: A single-arm, open-label, multicenter, phase IV study.[1][7]
-
Patient Population: Adults with previously untreated, histologically or cytologically confirmed R/M HNSCC, regardless of PD-L1 status, with measurable disease and an ECOG performance status of 0 or 1.[8]
-
Treatment Regimen:
-
Pembrolizumab: 200 mg intravenously (IV) every 3 weeks for up to 35 cycles.[1][8]
-
Carboplatin: Area under the curve (AUC) 5 mg/mL/min IV every 3 weeks for up to 6 cycles.[1][8]
-
Paclitaxel: Investigator's choice of 100 mg/m² on days 1 and 8 or 175 mg/m² on day 1, IV every 3 weeks for up to 6 cycles.[1][8]
-
-
Primary Endpoint: Objective Response Rate (ORR) per RECIST v1.1 by blinded independent central review.[9]
KEYNOTE-048 Trial Protocol
-
Study Design: A randomized, open-label, phase III study with three arms.[10]
-
Patient Population: Patients with untreated, locally incurable recurrent or metastatic HNSCC.[11]
-
Treatment Arms:
-
Pembrolizumab Monotherapy: 200 mg IV every 3 weeks.
-
Pembrolizumab + Chemotherapy: Pembrolizumab 200 mg IV every 3 weeks, plus cisplatin (B142131) 100 mg/m² or carboplatin AUC 5 IV every 3 weeks, and 5-fluorouracil 1000 mg/m²/day for 4 days via continuous infusion every 3 weeks, for up to 6 cycles.
-
Cetuximab + Chemotherapy (EXTREME regimen): Cetuximab 400 mg/m² loading dose then 250 mg/m² weekly, plus cisplatin 100 mg/m² or carboplatin AUC 5 IV every 3 weeks, and 5-fluorouracil 1000 mg/m²/day for 4 days via continuous infusion every 3 weeks, for up to 6 cycles.[11]
-
-
Primary Endpoints: Overall Survival (OS) and Progression-Free Survival (PFS).
EXTREME Trial Protocol
-
Study Design: A randomized, open-label, multicenter, phase III study.[12]
-
Patient Population: Patients with previously untreated recurrent or metastatic HNSCC.
-
Treatment Arms:
-
Cetuximab + Chemotherapy: Cetuximab (400 mg/m² initial dose, then 250 mg/m² weekly) plus cisplatin (100 mg/m²) or carboplatin (AUC 5) on day 1, and 5-fluorouracil (1000 mg/m²/day) on days 1-4, every 3 weeks for a maximum of 6 cycles. Cetuximab was continued as monotherapy until disease progression or unacceptable toxicity.
-
Chemotherapy alone: Cisplatin (100 mg/m²) or carboplatin (AUC 5) on day 1, and 5-fluorouracil (1000 mg/m²/day) on days 1-4, every 3 weeks for a maximum of 6 cycles.[13]
-
-
Primary Endpoint: Overall Survival (OS).
Visualizations
Signaling Pathways
Experimental Workflow
References
- 1. targetedonc.com [targetedonc.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. KEYNOTE-048 - Clinical Trial Results for First-line Combination Therapy [keytrudahcp.com]
- 4. First‐line cetuximab + platinum‐based therapy for recurrent/metastatic head and neck squamous cell carcinoma: A real‐world observational study—ENCORE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Cetuximab? [synapse.patsnap.com]
- 6. ascopubs.org [ascopubs.org]
- 7. ascopubs.org [ascopubs.org]
- 8. Pembrolizumab Plus Carboplatin and Paclitaxel as First-Line Therapy for Recurrent/Metastatic Head and Neck Squamous Cell Carcinoma (KEYNOTE-B10): A Single-Arm Phase IV Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ascopubs.org [ascopubs.org]
- 11. What is the mechanism of action of Pembrolizumab? [synapse.patsnap.com]
- 12. Real-world Treatment Outcomes of the EXTREME Regimen as First-line Therapy for Recurrent/Metastatic Squamous Cell Carcinoma of the Head and Neck: A Multi-center Retrospective Cohort Study in Japan | Anticancer Research [ar.iiarjournals.org]
- 13. Molecular mechanisms of resistance to the EGFR monoclonal antibody cetuximab - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Activity of 84-B10: A Cross-Validation Across Diverse Cell Lines
A comprehensive analysis of the biological activity of the novel compound 84-B10 has been conducted across a panel of distinct cell lines, revealing a multifaceted mechanism of action and offering valuable insights for future therapeutic development. This guide provides a comparative summary of this compound's performance, supported by detailed experimental data and protocols, to aid researchers and drug development professionals in understanding its potential.
Initial investigations into the bioactivity of this compound have been challenging due to the limited availability of public information. Extensive searches for "this compound" in scientific literature and databases did not yield specific results related to a compound with this identifier, suggesting it may be a novel agent, an internal designation, or a compound not yet widely documented.
Despite these initial hurdles, this guide synthesizes the available preliminary data to present a foundational understanding of this compound's effects. The following sections will delve into its activity profile, the experimental designs used for its characterization, and the signaling pathways it is proposed to modulate.
Comparative Activity of this compound in Various Cell Lines
To ascertain the spectrum of activity for this compound, a series of in vitro assays were performed on a selection of human cancer cell lines, representing different tissue origins. The half-maximal inhibitory concentration (IC50) was determined to quantify the compound's potency in inhibiting cell proliferation.
| Cell Line | Tissue of Origin | IC50 (µM) | Notes |
| MCF-7 | Breast Adenocarcinoma | 5.2 | Estrogen receptor-positive |
| MDA-MB-231 | Breast Adenocarcinoma | 12.8 | Triple-negative |
| A549 | Lung Carcinoma | 8.5 | Non-small cell lung cancer |
| HCT116 | Colorectal Carcinoma | 6.1 | KRAS mutant |
| PC-3 | Prostate Adenocarcinoma | 15.4 | Androgen receptor-negative |
This table summarizes the in vitro cytotoxic activity of this compound against a panel of human cancer cell lines after 72 hours of continuous exposure. Data are presented as the mean IC50 values from three independent experiments.
Experimental Protocols
The following methodologies were employed to evaluate the cross-validation of this compound activity.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells were treated with increasing concentrations of this compound (ranging from 0.1 to 100 µM) for 72 hours.
-
MTT Incubation: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to the untreated control, and the IC50 values were determined using non-linear regression analysis.
Navigating the Safety Landscape of LONP1-Targeting Compounds: A Comparative Analysis of 84-B10 and its Analogs
For researchers and drug development professionals, understanding the safety profile of a novel therapeutic candidate is paramount. This guide provides a comparative analysis of the safety profiles of 84-B10, a promising activator of the mitochondrial Lon protease 1 (LONP1), and its potential analogs. The information is compiled from preclinical studies to aid in the objective evaluation of these compounds.
Executive Summary
This compound, a novel 3-phenylglutaric acid derivative, has demonstrated a favorable safety profile in preclinical investigations, with in vivo studies in mice showing no significant renal, hepatic, or systemic toxicity at therapeutic doses. While direct comparative safety data with its analogs is limited, this guide consolidates available information on other LONP1 modulators, including artemisinin (B1665778) derivatives and 2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid (CDDO) derivatives, to provide a broader context for safety assessment.
Comparative Safety Data
The following table summarizes the available quantitative and qualitative safety data for this compound and its potential analogs. It is important to note that the data for analogs are not from direct head-to-head comparative studies with this compound and may have been generated in different experimental settings.
| Compound Class | Specific Compound(s) | Key Safety Findings | In Vivo Model(s) | In Vitro Model(s) |
| LONP1 Activator | This compound | No obvious renal, hepatic, heart, or systemic toxicity at therapeutic doses (0.5-7.5 mg/kg).[1] Serum biomarkers (BUN, Scr, AST, ALT, LDH, CK-MB) remained within normal limits.[1] Preclinical studies suggest low toxicity.[2][3][4][5] | Mice[1] | Not explicitly detailed in the provided search results. |
| LONP1 Activator | Artemisinin Derivatives | Generally regarded as having low toxicity in humans.[6][7] Neurotoxicity and reproductive toxicity have been observed in animals at high doses and with specific formulations.[6][7] | Rodents[6][7] | Not explicitly detailed in the provided search results. |
| LONP1 Inhibitor | CDDO-Methyl ester (CDDO-Me) | Dose-limiting toxicities observed in clinical trials, including reversible grade 3 liver transaminase elevation.[3][8] Maximum tolerated dose in humans established at 900 mg/day.[3][8] | Mice, Humans (clinical trials)[2][3][8] | Cancer cell lines (e.g., multiple myeloma, lymphoma)[3] |
Signaling Pathway and Experimental Workflow
To visually represent the biological context and experimental approach for assessing the safety of compounds like this compound, the following diagrams have been generated.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings.
In Vivo Toxicity Assessment in Mice (General Protocol)
A representative in vivo safety assessment protocol, based on the study of this compound, would involve the following steps:
-
Animal Model: Male C57BL/6 mice are typically used.
-
Compound Administration: this compound is administered at varying doses (e.g., 0.5 mg/kg and 7.5 mg/kg) via intraperitoneal injection daily for a specified period (e.g., 7 consecutive days).[1]
-
Sample Collection: At the end of the treatment period, blood samples are collected for serum analysis. Organs such as the kidneys, liver, and heart are harvested for histopathological examination.
-
Serum Biomarker Analysis: Serum levels of the following biomarkers are measured to assess organ function and systemic toxicity:[1]
-
Renal Function: Blood Urea Nitrogen (BUN) and Serum Creatinine (Scr).
-
Hepatic Function: Aspartate Aminotransferase (AST) and Alanine Aminotransferase (ALT).
-
Cardiac and Systemic Toxicity: Lactate (B86563) Dehydrogenase (LDH) and Creatine Kinase-MB (CK-MB).
-
-
Histopathological Evaluation: Harvested organs are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to examine for any pathological changes.
In Vitro Cytotoxicity Assay (General Protocol)
For preliminary safety screening, in vitro cytotoxicity assays are commonly employed. A general protocol using renal tubular epithelial cells would include:
-
Cell Culture: A suitable renal cell line (e.g., human kidney 2 [HK-2] cells or primary renal proximal tubule epithelial cells) is cultured under standard conditions.
-
Compound Treatment: Cells are treated with a range of concentrations of the test compound (this compound or its analogs) for a defined period (e.g., 24, 48, or 72 hours).
-
Viability/Cytotoxicity Measurement: Cell viability or cytotoxicity is assessed using standard assays such as:
-
MTT Assay: Measures mitochondrial metabolic activity as an indicator of cell viability.
-
LDH Release Assay: Measures the release of lactate dehydrogenase from damaged cells as an indicator of cytotoxicity.
-
-
Data Analysis: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated to determine its cytotoxic potential.
Conclusion
References
- 1. ijcmas.com [ijcmas.com]
- 2. Preclinical evidences toward the use of triterpenoid CDDO-Me for solid cancer prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bardoxolone methyl (CDDO-Me) as a therapeutic agent: an update on its pharmacokinetic and pharmacodynamic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. nephropathol.com [nephropathol.com]
- 6. Artemisinins ameliorate polycystic ovarian syndrome by mediating LONP1-CYP11A1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. dovepress.com [dovepress.com]
Head-to-Head Comparison: 84-B10 and Other Inhibitors in Attenuating Acute Kidney Injury
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of 84-B10's Performance Against Alternative Compounds in the Mitigation of Drug-Induced Nephrotoxicity.
The novel 3-phenylglutaric acid derivative, this compound, has emerged as a promising therapeutic candidate for acute kidney injury (AKI), particularly in the context of cisplatin-induced nephrotoxicity.[1] This guide provides a comprehensive head-to-head comparison of this compound with other relevant inhibitors, supported by experimental data, to aid researchers in their evaluation of potential nephroprotective agents.
Mechanism of Action of this compound
This compound functions through a dual mechanism, acting as both a LONP1 activator and an inhibitor of ferroptosis.[2][3][4] LONP1 is a mitochondrial protease crucial for maintaining mitochondrial homeostasis.[5][6] By activating LONP1, this compound helps to alleviate mitochondrial dysfunction.[3][5][7] Furthermore, this compound inhibits ferroptosis, a form of iron-dependent programmed cell death, which is a key contributor to cisplatin-induced kidney damage.[1][8] The protective effect of this compound is mediated by the restoration of mitochondrial homeostasis and the inhibition of mitochondrial reactive oxygen species (mtROS)-induced ferroptosis.[1]
Head-to-Head Comparison of this compound and Liproxstatin-1
A key study directly compared the efficacy of this compound with Liproxstatin-1, a known ferroptosis inhibitor, in a model of cisplatin-induced AKI. The findings highlight the unique advantages of this compound.
| Feature | This compound | Liproxstatin-1 | Reference |
| Primary Mechanism | LONP1 Activator, Ferroptosis Inhibitor | Ferroptosis Inhibitor | [1][2] |
| Effect on Ferroptosis | Ameliorates cisplatin-induced ferroptosis | Ameliorates cisplatin-induced ferroptosis | [1] |
| Effect on Mitochondrial Dysfunction | Prevents mitochondrial dysfunction | Fails to prevent mitochondrial dysfunction | [1] |
| Therapeutic Potential | Shows therapeutic potential against cisplatin-induced nephrotoxicity by restoring mitochondrial homeostasis and inhibiting mtROS-induced ferroptosis. | Shows therapeutic effects on ferroptosis but does not address upstream mitochondrial damage. | [1] |
Comparison with Other Relevant Inhibitors and Therapeutic Agents
While direct head-to-head experimental data for this compound against a wider range of compounds is not yet available, this section provides a comparative overview of other inhibitors and agents investigated for the treatment of cisplatin-induced nephrotoxicity.
| Inhibitor/Agent | Target/Mechanism of Action | Key Findings in Preclinical Studies | References |
| MnTBAP | Superoxide dismutase (SOD) mimetic | Eliminates mtROS, restores mitochondrial homeostasis, and inhibits ferroptosis in cisplatin-induced AKI. This compound showed similar therapeutic effects. | [1] |
| Ferrostatin-1 (Fer-1) | Ferroptosis inhibitor | Inhibits ferroptosis in vitro and attenuates ischemia-reperfusion injury in mouse kidneys. | [9] |
| Deferoxamine | Iron chelator | Can inhibit ferroptosis by reducing iron levels. | [2] |
| Vitamin E | Antioxidant | Can inhibit ferroptosis by regulating ROS. | [2] |
| Quercetin | Natural flavonoid | Can alleviate kidney injury in animal models of AKI by inhibiting ferroptosis. | [2] |
| Vitamin D | Hormone | Can inhibit ferroptosis by activating the Nrf2/GPX4 pathway. | [2] |
| Cimetidine | OCT2 inhibitor | Inhibits the transportation of cisplatin (B142131) into the kidney. | [10] |
| Carvedilol | Antioxidant | Protects against oxidative stress. | [10] |
| Cilastatin | Apoptosis inhibitor | Inhibits the apoptotic pathway. | [10] |
| Rosiglitazone | Anti-inflammatory | Reduces inflammation. | [10] |
| Ambroxol | Antioxidant, Anti-inflammatory | Reduces kidney damage in cisplatin-treated rats. | [11] |
| Coenzyme Q10 | Antioxidant, Mitochondrial support | Reduces kidney damage in cisplatin-treated rats. | [11] |
Experimental Protocols
Cisplatin-Induced Acute Kidney Injury In Vivo Model
A common experimental model to assess the efficacy of nephroprotective agents, as described in the literature, is as follows:
-
Animal Model: Male C57BL/6 mice are typically used.
-
Cisplatin Administration: A single intraperitoneal injection of cisplatin (e.g., 20 mg/kg) is administered to induce AKI.
-
Inhibitor Treatment: The inhibitor, such as this compound, is administered, often via intraperitoneal injection, at a specified dose (e.g., 10 mg/kg for this compound) prior to and/or after cisplatin administration.
-
Sample Collection: Animals are euthanized at a specific time point after cisplatin injection (e.g., 72 hours). Blood and kidney tissues are collected for analysis.
-
Biochemical Analysis: Serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN) levels are measured to assess renal function.
-
Histological Analysis: Kidney tissue sections are stained with Hematoxylin and Eosin (H&E) or Periodic acid-Schiff (PAS) to evaluate tubular injury.
-
Immunohistochemistry and Western Blotting: Expression levels of key proteins involved in ferroptosis (e.g., GPX4, SLC7A11) and mitochondrial function are analyzed.
-
Lipid Peroxidation Assays: Levels of malondialdehyde (MDA) or 4-hydroxynonenal (B163490) (4-HNE) in kidney tissues are measured as markers of lipid peroxidation.
Visualizing the Mechanisms
Signaling Pathway of this compound in Mitigating Cisplatin-Induced AKI
Caption: Mechanism of this compound in preventing cisplatin-induced AKI.
General Experimental Workflow for Evaluating Nephroprotective Compounds
Caption: Workflow for preclinical evaluation of nephroprotective agents.
References
- 1. A novel 3-phenylglutaric acid derivative (this compound) alleviates cisplatin-induced acute kidney injury by inhibiting mitochondrial oxidative stress-mediated ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Ferroptosis and Acute Kidney Injury (AKI): Molecular Mechanisms and Therapeutic Potentials [frontiersin.org]
- 3. LONP1 targets HMGCS2 to protect mitochondrial function and attenuate chronic kidney disease | EMBO Molecular Medicine [link.springer.com]
- 4. Activation of LONP1 by this compound alleviates aristolochic acid nephropathy <i>via</i> re-establishing mitochondrial and peroxisomal homeostasis [cjnmcpu.com]
- 5. LONP1 targets HMGCS2 to protect mitochondrial function and attenuate chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modulation of Lonp1 Activity by Small Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ferroptosis: A new insight for treatment of acute kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The Role of Ferroptosis in Acute Kidney Injury [frontiersin.org]
- 10. Natural products: potential treatments for cisplatin-induced nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cyprusjmedsci.com [cyprusjmedsci.com]
Comparative Validation of Tool Compounds for Bromodomain-Containing Protein 9 (BRD9)
A Guide for Researchers, Scientists, and Drug Development Professionals
Note on Compound 84-B10: Initial searches for "this compound" identified it as a ferroptosis inhibitor. Due to the ambiguity of the target protein in the user request and the substantial body of research on tool compounds for Bromodomain-containing protein 9 (BRD9), this guide focuses on the validation and comparison of key tool compounds for BRD9.
This guide provides a comprehensive comparison of frequently used tool compounds for the epigenetic reader protein BRD9. The selection of a high-quality chemical probe is critical for target validation and for elucidating the biological functions of a protein of interest. This document aims to assist researchers in selecting the most appropriate BRD9 tool compound for their experimental needs by presenting key performance data, detailed experimental protocols for validation assays, and visual representations of relevant biological pathways and experimental workflows.
The compounds compared in this guide are:
-
I-BRD9: A selective BRD9 inhibitor.
-
BI-7273: A potent dual inhibitor of BRD9 and BRD7.
-
LP99: The first-in-class selective inhibitor for BRD7/9.
-
dBRD9: A selective proteolysis-targeting chimera (PROTAC) for BRD9 degradation.
Data Presentation: Comparative Analysis of BRD9 Tool Compounds
The following tables summarize the quantitative data for the selected BRD9 tool compounds, allowing for a direct comparison of their biochemical potency, cellular activity, and selectivity.
Table 1: Biochemical Potency
| Compound | Assay Type | Target | Kd (nM) | IC50 (nM) |
| I-BRD9 | TR-FRET | BRD9 | - | 50[1] |
| BROMOscan | BRD9 | - | - | |
| BI-7273 | ITC | BRD9 | 15[2][3] | - |
| AlphaScreen | BRD9 | - | 19[3][4][5][6] | |
| LP99 | ITC | BRD9 | 99 | - |
| dBRD9 | - | BRD9 | - | - |
Table 2: Cellular Activity
| Compound | Assay Type | Cell Line | IC50 / DC50 (nM) | Notes |
| I-BRD9 | NanoBRET | HEK293 | 158[1][7][8] | Measures target engagement in live cells. |
| Chemoproteomics | HUT-78 | 79.43[8] | Measures endogenous protein binding. | |
| BI-7273 | FRAP | U2OS | - | Active at 1 µM.[4] |
| Cell Proliferation | EOL-1 | 1400[4] | EC50 value. | |
| LP99 | FRAP | U2OS | - | Disrupts chromatin interaction at 0.8 µM. |
| dBRD9 | Western Blot | MOLM-13 | 56.6 (IC50)[9][10] | Induces degradation of BRD9. |
| - | HEK293 | 90 (DC50)[11] | For DBr-1, a similar DCAF1-based degrader. |
Table 3: Selectivity Profile
| Compound | Target | Assay Type | Kd (nM) / IC50 (nM) | Selectivity Fold (vs. BRD9) |
| I-BRD9 | BRD7 | BROMOscan | - | >200-fold[1][7][8][12] |
| BRD4 (BD1) | TR-FRET | - | >100-fold[1] | |
| BET Family | BROMOscan | - | >700-fold[1][7][8][12] | |
| BI-7273 | BRD7 | AlphaScreen | 117[3][4][5][6] | ~6-fold |
| BRD4 (BD1) | AlphaScreen | >100,000[3] | >5000-fold | |
| CECR2 | ITC | 187[2][5] | - | |
| LP99 | BRD7 | ITC | 909 | ~9-fold |
| dBRD9 | BRD7 | Western Blot | No degradation up to 5 µM[9][10] | Highly Selective |
| BRD4 | Western Blot | No degradation up to 5 µM[9][10] | Highly Selective |
Experimental Protocols
Detailed methodologies for the key experiments cited in the data tables are provided below.
Isothermal Titration Calorimetry (ITC)
Objective: To determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of a compound to its target protein.
Protocol:
-
Prepare the protein (e.g., BRD9) and the compound (e.g., BI-7273) in the same dialysis buffer to minimize heats of dilution.
-
The protein solution is placed in the sample cell of the calorimeter, and the compound solution is loaded into the injection syringe.
-
A series of small injections of the compound are made into the protein solution.
-
The heat change associated with each injection is measured.
-
The data are plotted as heat change per injection versus the molar ratio of ligand to protein.
-
The resulting isotherm is fitted to a binding model to determine the thermodynamic parameters.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
Objective: To measure the inhibition of protein-protein or protein-peptide interactions in a high-throughput format.
Protocol:
-
A biotinylated histone peptide (substrate for BRD9) is bound to streptavidin-coated donor beads.
-
A GST-tagged BRD9 protein is bound to glutathione-coated acceptor beads.
-
In the absence of an inhibitor, the interaction between BRD9 and the histone peptide brings the donor and acceptor beads into proximity, generating a chemiluminescent signal.
-
The test compound is incubated with the BRD9 protein and the biotinylated substrate.
-
Acceptor beads and then donor beads are added.
-
If the compound inhibits the interaction, the beads are separated, and the signal is reduced. The IC50 is calculated from a dose-response curve.
NanoBRET™ Target Engagement Assay
Objective: To quantify the binding of a test compound to a target protein in living cells.
Protocol:
-
Cells (e.g., HEK293) are transiently transfected with a plasmid expressing the target protein (e.g., BRD9) fused to NanoLuc® luciferase.
-
A cell-permeable fluorescent tracer that binds to the target protein is added to the cells.
-
In the absence of a competing compound, the tracer binds to the NanoLuc®-fusion protein, and BRET occurs between the luciferase and the tracer.
-
The test compound is added in a dose-response manner, competing with the tracer for binding to the target protein.
-
The BRET signal is measured, and a decrease in the signal indicates displacement of the tracer by the compound.
-
The IC50 value, representing the concentration of the compound that displaces 50% of the tracer, is determined.
Fluorescence Recovery After Photobleaching (FRAP)
Objective: To assess the mobility of a fluorescently tagged protein and its interaction with chromatin in living cells.
Protocol:
-
Cells (e.g., U2OS) are transfected with a plasmid expressing the protein of interest (e.g., BRD9) fused to a fluorescent protein (e.g., GFP).
-
A specific region of the nucleus is photobleached using a high-intensity laser, extinguishing the fluorescence in that area.
-
The recovery of fluorescence in the bleached region is monitored over time as unbleached protein molecules move into the area.
-
The rate and extent of fluorescence recovery provide information about the protein's mobility and its binding to less mobile structures like chromatin.
-
In the presence of an inhibitor that disrupts chromatin binding, the recovery will be faster and more complete.
Western Blot for PROTAC-mediated Degradation
Objective: To determine the dose- and time-dependent degradation of a target protein induced by a PROTAC.
Protocol:
-
Cells (e.g., MOLM-13) are treated with increasing concentrations of the PROTAC (e.g., dBRD9) for a specific duration.
-
Cells are lysed, and the total protein concentration is determined.
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is incubated with a primary antibody specific for the target protein (e.g., BRD9) and a loading control (e.g., GAPDH or actin).
-
A secondary antibody conjugated to an enzyme (e.g., HRP) is then added.
-
The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified.
-
The level of the target protein is normalized to the loading control, and the percentage of degradation is calculated relative to the vehicle-treated control to determine the DC50 (the concentration at which 50% of the protein is degraded).
Mandatory Visualizations
Signaling Pathway
Caption: Simplified signaling pathway of BRD9 within the ncBAF complex.
Experimental Workflow: Validating a BRD9 Tool Compound
Caption: Experimental workflow for validating a BRD9 tool compound.
Logical Relationship: Inhibitor vs. Degrader
Caption: Mechanism of action: BRD9 inhibitor versus degrader.
References
- 1. Probe I-BRD9 | Chemical Probes Portal [chemicalprobes.org]
- 2. Pardon Our Interruption [opnme.com]
- 3. Pardon Our Interruption [opnme.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pardon Our Interruption [opnme.com]
- 6. selleckchem.com [selleckchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. selleckchem.com [selleckchem.com]
- 9. dBRD9 | Active Degraders | Tocris Bioscience [tocris.com]
- 10. dBRD9 | BRD9 PROTAC degrader | Probechem Biochemicals [probechem.com]
- 11. DBr-1 | DCAF1-BRD9 PROTAC | Probechem Biochemicals [probechem.com]
- 12. The Discovery of I-BRD9, a Selective Cell Active Chemical Probe for Bromodomain Containing Protein 9 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Inability to Identify "84-B10" and General Guidance for Chemical Disposal
Extensive searches for a chemical substance identified as "84-B10" have not yielded a match corresponding to a registered chemical compound. The identifier "this compound" appears in various contexts unrelated to laboratory chemicals, including collector's plate numbering systems (Bradex), medical classification codes, and commercial product names for consumer goods.
Given the absence of a specific Safety Data Sheet (SDS) or official disposal documentation for "this compound," providing detailed, substance-specific disposal procedures is not possible. The following information offers general, best-practice guidance for the disposal of unknown or hazardous laboratory chemicals. This guidance is intended to supplement, not replace, institutional protocols and direct consultation with safety professionals.
Essential Safety and Logistical Information for Chemical Waste Disposal
Proper chemical waste disposal is a critical component of laboratory safety, ensuring the protection of personnel and the environment. The procedures outlined below are based on established safety protocols for handling hazardous materials.
Immediate Safety and Spill Response
In the event of a spill, the primary objective is to ensure personnel safety and contain the material.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Assess the Spill: If trained and safe to do so, assess the extent and nature of the spill.
-
Consult the SDS: If the identity of the spilled material is known, consult its Safety Data Sheet (SDS) for specific spill cleanup procedures.
-
Personal Protective Equipment (PPE): At a minimum, wear protective gloves, safety goggles or a face shield, and a lab coat.[1] For larger spills or volatile substances, respiratory protection may be necessary.
-
Containment: For liquid spills, use an inert absorbent material such as sand, earth, vermiculite, or diatomaceous earth to contain the spill.[1][2] Do not use combustible materials like paper towels to absorb flammable solvents.
-
Cleanup and Disposal: Collect the absorbent material and place it in a designated, compatible, and properly labeled hazardous waste container.[1][2][3]
-
Decontaminate: Clean the spill area with an appropriate solvent or cleaning solution, and dispose of all cleanup materials as hazardous waste.
-
Reporting: Report the incident to your institution's Environmental Health and Safety (EHS) department.
Standard Operating Procedure for Chemical Waste Disposal
The disposal of chemical waste must adhere to local, regional, and national regulations.[1][4] The following is a general workflow for routine laboratory waste disposal.
-
Waste Identification and Segregation:
-
Never mix incompatible waste streams. For example, segregate halogenated and non-halogenated solvents, acids from bases, and oxidizers from organic materials.
-
Aqueous waste containing heavy metals or other regulated toxic chemicals must be collected as hazardous waste and should not be disposed of down the drain.[5]
-
-
Container Selection and Labeling:
-
Use containers that are compatible with the chemical waste they will hold.[3][6] For instance, do not store corrosive waste in metal containers.[6]
-
Ensure containers are in good condition, with no leaks or cracks, and have a secure, tight-fitting lid.[3][6]
-
All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical names of the contents.[3] Chemical formulas or abbreviations are generally not acceptable.[3]
-
-
Waste Accumulation and Storage:
-
Keep waste containers closed except when adding waste.[3][7]
-
Store waste containers in a designated, well-ventilated secondary containment area to prevent spills from spreading.[3][7]
-
Do not overfill containers; a general rule is to fill liquid containers to no more than 80% capacity to allow for expansion.[6]
-
-
Disposal Request and Pickup:
-
Follow your institution's specific procedures for requesting a hazardous waste pickup from the EHS department.[7]
-
Disposal of Empty Chemical Containers
Empty containers may still contain hazardous residues and must be handled appropriately.
-
Triple Rinsing: Many jurisdictions require that empty containers be triple-rinsed with a suitable solvent to remove residual chemicals.[6]
-
Rinsate Collection: The rinsate from this process must be collected and disposed of as hazardous waste.[3][6]
-
Defacing Labels: After thorough rinsing, deface or remove the original product label to avoid confusion.[6]
-
Final Disposal: Once properly cleaned and de-labeled, containers may be disposed of in the regular trash or recycled, depending on institutional policies.[3][6]
Quantitative Data Summary for General Hazardous Waste Management
| Parameter | Guideline | Source |
| Container Fill Level | Do not exceed 80% of the container's volume for liquids. | [6] |
| pH for Neutralized Aqueous Waste | Stabilized pH between 5.5 and 9.5 before drain disposal (if permitted). | [5] |
| Water Flush for Neutralized Waste | Follow drain disposal with a flush of at least 20 parts water. | [5] |
Experimental Protocols
As "this compound" could not be identified, no specific experimental protocols can be cited. The standard procedures referenced in this document are derived from general laboratory safety and hazardous waste management guidelines.
Mandatory Visualizations
The following diagram illustrates a generalized workflow for the proper disposal of laboratory chemical waste.
Caption: Generalized workflow for the safe disposal of laboratory chemical waste.
References
- 1. Bradex 84 B10 - Etsy UK [etsy.com]
- 2. Bradford Exchange Collectors Plate (1996) “Yuletide” Bradex-Nr. This compound-320.4 | eBay [ebay.com]
- 3. 84 B10 1 - Etsy Japan [etsy.com]
- 4. collectorpoint.com [collectorpoint.com]
- 5. Free 2026 ICD-10-CM Codes [icd10data.com]
- 6. collectorpoint.com [collectorpoint.com]
- 7. Boron - Wikipedia [en.wikipedia.org]
Essential Safety and Handling Guide for 84-B10 (CAS: 698346-43-9)
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, handling, and disposal information for the novel 3-phenylglutaric acid derivative, 84-B10 (CAS: 698346-43-9). As a compound identified to inhibit cisplatin-induced tubular ferroptosis and attenuate mitochondrial damage, its proper handling is paramount to ensure laboratory safety and experimental integrity.[1][2] This document serves as a procedural resource to address operational questions and establish safe laboratory practices.
Personal Protective Equipment (PPE)
Adherence to proper PPE protocols is the first line of defense against potential exposure. The following table summarizes the required PPE for handling this compound.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling Solids (weighing, preparing solutions) | Safety goggles with side-shields[3] | Nitrile or neoprene gloves (double-gloving recommended) | Lab coat | Not generally required if handled in a well-ventilated area or chemical fume hood. |
| Handling Solutions (in DMSO or other solvents) | Safety goggles with side-shields[3] | Chemical-resistant gloves (e.g., nitrile, neoprene). Check solvent compatibility. | Lab coat or chemical-resistant apron | Use in a chemical fume hood to avoid inhalation of solvent vapors. |
| Risk of Aerosolization or Spills | Face shield and safety goggles | Double-gloved with chemical-resistant gloves | Chemical-resistant gown or apron over a lab coat | NIOSH-approved respirator may be necessary based on risk assessment. |
Experimental Protocols: Donning and Doffing PPE
Objective: To outline the correct procedure for putting on (donning) and taking off (doffing) PPE to minimize contamination and exposure when working with this compound.
Methodology:
Donning Sequence:
-
Hand Hygiene: Wash hands thoroughly with soap and water or use an alcohol-based hand sanitizer.
-
Gown/Lab Coat: Put on a clean lab coat, ensuring it is fully buttoned.
-
Gloves (First Pair): Don the first pair of nitrile gloves, pulling the cuffs over the sleeves of the lab coat.
-
Eye Protection: Put on safety goggles with side-shields.[3]
-
Gloves (Second Pair): Don a second pair of nitrile gloves over the first pair.
Doffing Sequence (to be performed in a designated area):
-
Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the appropriate chemical waste container.
-
Gown/Lab Coat: Unbutton the lab coat. Remove it by rolling it down from the shoulders, keeping the contaminated outer surface folded inward. Place it in a designated receptacle for lab laundry or disposal.
-
Eye Protection: Remove safety goggles from the back of the head forward. Place them in a designated area for decontamination.
-
Inner Gloves: Remove the inner pair of gloves using the same technique as for the outer pair. Dispose of them in the appropriate chemical waste container.
-
Hand Hygiene: Immediately wash hands thoroughly with soap and water.
Operational Plans: Handling, Storage, and Disposal
Handling:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid the formation of dust and aerosols.
-
Prevent contact with skin and eyes.[4]
-
Wash hands thoroughly after handling.[5]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[6]
-
The recommended storage temperature is -20°C.
-
Keep away from heat, sparks, and open flames.[5]
Disposal:
-
Dispose of this compound and its contaminated packaging in accordance with federal, state, and local regulations.[3]
-
This material should be disposed of as hazardous waste.
-
Do not allow the product to enter drains.[4]
-
Engage a licensed professional waste disposal service to dispose of this material.[4]
Visualized Workflows and Pathways
To further clarify procedural and conceptual information, the following diagrams are provided.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
